molecular formula C12H20Cl4Pt2 B1506708 Dichlorobis[chloro(cyclohexene)platinum(II) CAS No. 60134-75-0

Dichlorobis[chloro(cyclohexene)platinum(II)

Cat. No.: B1506708
CAS No.: 60134-75-0
M. Wt: 696.3 g/mol
InChI Key: PXZVHCZWVCPIRD-UHFFFAOYSA-J
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Description

Dichlorobis[chloro(cyclohexene)platinum(II) is a useful research compound. Its molecular formula is C12H20Cl4Pt2 and its molecular weight is 696.3 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexene;dichloroplatinum is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichlorobis[chloro(cyclohexene)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis[chloro(cyclohexene)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclohexene;dichloroplatinum
Source PubChem
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InChI

InChI=1S/2C6H10.4ClH.2Pt/c2*1-2-4-6-5-3-1;;;;;;/h2*1-2H,3-6H2;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZVHCZWVCPIRD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC1.C1CCC=CC1.Cl[Pt]Cl.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl4Pt2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12176-53-3, 60134-75-0
Record name Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum
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Record name stereoisomer of Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum
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Record name Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum, stereoisomer
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Record name Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)]
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Foundational & Exploratory

Synthesis and characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]

Executive Summary

This guide provides a comprehensive technical overview of the synthesis, purification, characterization, and applications of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], a key organometallic platinum(II)-olefin complex. Platinum-olefin complexes are foundational in organometallic chemistry, serving as versatile precursors and catalysts. This document details a reliable synthetic protocol starting from chloroplatinic acid, outlines rigorous characterization methodologies including NMR and IR spectroscopy, and discusses the compound's relevance in catalysis. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights required to work with this compound effectively.

Introduction: The Significance of Platinum-Olefin Complexes

Transition metal-olefin complexes are a cornerstone of modern chemistry, fundamentally impacting the field of catalysis. Platinum(II) complexes, in particular, have been extensively studied due to their unique bonding characteristics and reactivity.[1] The interaction between the platinum d-orbitals and the π-system of the olefin ligand facilitates a variety of important chemical transformations.

Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl₂(C₆H₁₀)]₂, is a dimeric compound where two platinum centers are bridged by chloride ligands. This stable, yet reactive, complex serves as an excellent starting material for the synthesis of other platinum compounds and as a catalyst in its own right. Its applications are notable in organic synthesis, including hydrosilylation and hydrogenation reactions, where it demonstrates significant catalytic activity.[2][3][4] Understanding its synthesis and properties is crucial for leveraging its full potential in both academic research and industrial applications.

Synthesis of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]

The synthesis of this complex is typically achieved through the direct reaction of a Pt(IV) source, such as chloroplatinic acid, with cyclohexene in a suitable solvent. The reaction involves the reduction of platinum from the +4 to the +2 oxidation state, which is accompanied by the partial oxidation of the olefin.[1]

Precursor Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )RoleKey Considerations
Chloroplatinic Acid HydrateH₂PtCl₆·xH₂O~517.9 (hexahydrate)Platinum SourceHighly hygroscopic; handle in a dry environment. Corrosive.
CyclohexeneC₆H₁₀82.14Olefin LigandFlammable liquid. Use in a well-ventilated fume hood.
Glacial Acetic AcidCH₃COOH60.05SolventCorrosive. Provides an acidic medium for the reaction.
EthanolC₂H₅OH46.07Washing SolventUsed to wash the crude product and remove impurities.
Diethyl Ether(C₂H₅)₂O74.12Washing SolventUsed for final washing and drying of the product. Highly flammable.
Detailed Experimental Protocol

This protocol is adapted from established methods for preparing platinum-olefin complexes.[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (approx. 4.8 mmol) of hydrated chloroplatinic acid in 10 mL of glacial acetic acid.

    • Rationale: Glacial acetic acid is an effective solvent for chloroplatinic acid and provides the appropriate medium for the reduction of Pt(IV) to Pt(II).

  • Heating: Gently heat the solution to approximately 70-80°C using a water bath. Stir until the chloroplatinic acid is fully dissolved, resulting in a clear, orange-to-yellow solution.

    • Rationale: Moderate heating increases the solubility of the platinum salt and accelerates the reaction rate without causing excessive decomposition of the reagents.

  • Addition of Olefin: While maintaining the temperature and stirring, add 3.0 mL of cyclohexene dropwise to the warm solution over 5 minutes.

    • Rationale: The dropwise addition of cyclohexene controls the reaction rate and prevents localized overheating. An excess of the olefin ensures the complete conversion of the platinum precursor.

  • Reaction and Precipitation: Upon addition of cyclohexene, the color of the solution will change, and a precipitate will begin to form. Continue to stir the mixture at 70-80°C for 30-45 minutes to ensure the reaction goes to completion.

    • Rationale: The formation of the beige or yellow precipitate indicates the successful synthesis of the less soluble platinum(II)-olefin complex.

  • Isolation: Allow the flask to cool to room temperature, then cool it further in an ice bath for 15 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold glacial acetic acid, followed by ethanol, and finally diethyl ether.

    • Rationale: Washing with acetic acid removes any unreacted starting materials. The ethanol wash removes residual acetic acid, and the diethyl ether wash facilitates rapid drying of the final product.

  • Drying: Dry the resulting beige solid product under vacuum for several hours to remove all traces of solvent. The typical yield is 60-70%.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification Stage cluster_analysis Characterization dissolve Dissolve H₂PtCl₆ in Glacial Acetic Acid heat Heat to 70-80°C dissolve->heat add Add Cyclohexene (Dropwise) heat->add react Stir and React (30-45 min) add->react cool Cool to Room Temp & Ice Bath react->cool filter Vacuum Filtration cool->filter wash Wash with Acetic Acid, Ethanol, and Ether filter->wash dry Dry Under Vacuum wash->dry char NMR, IR, Elemental Analysis dry->char

Caption: Workflow for the synthesis and isolation of [PtCl₂(C₆H₁₀)]₂.

Physicochemical Properties and Characterization Data

The identity and purity of the synthesized Di-μ-chlorobis[chloro(cyclohexene)platinum(II)] must be confirmed through rigorous characterization.

General Properties
PropertyValue
Chemical Formula C₁₂H₂₀Cl₄Pt₂[5]
Molecular Weight 720.27 g/mol
Appearance Beige or pale yellow solid[5]
Structure Dimeric, chloride-bridged
Molecular Structure Diagram

G Pt1 Pt Cl1_b Cl Pt1->Cl1_b Cl2_b Cl Pt1->Cl2_b Cl3_t Cl Pt1->Cl3_t Cyc1 C₆H₁₀ Pt1->Cyc1 Pt2 Pt Pt2->Cl1_b Pt2->Cl2_b Cl4_t Cl Pt2->Cl4_t Cyc2 C₆H₁₀ Pt2->Cyc2

Caption: Molecular structure of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)].

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the coordination of the cyclohexene ligand and the overall structure of the complex.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence of ligand coordination. The signals for the olefinic protons of cyclohexene, typically found around δ 5.6 ppm in the free ligand, shift significantly upfield upon coordination to the electron-rich platinum center. These coordinated olefinic protons will also exhibit coupling to the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance), resulting in satellite peaks flanking the main signal.

  • ¹³C NMR Spectroscopy: Similar to the proton spectrum, the carbon signals for the double bond in cyclohexene will show a significant upfield shift upon coordination.

  • ¹⁹⁵Pt NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the platinum nucleus.[6][7] For a Pt(II) center in a square planar environment with chloride and olefin ligands, a characteristic chemical shift is expected. For related Pt(II)-diene complexes, these shifts are often observed in the range of -2000 to -3000 ppm.[8]

  • Infrared (IR) Spectroscopy: Coordination of the cyclohexene to the platinum center weakens the C=C double bond. This results in a decrease in the C=C stretching frequency in the IR spectrum from ~1650 cm⁻¹ in free cyclohexene to ~1500 cm⁻¹ in the complex. Additionally, Pt-Cl stretching frequencies can be observed in the far-IR region (typically below 400 cm⁻¹).

Expected Characterization Data Summary
TechniqueFeatureExpected ObservationRationale
¹H NMR Olefinic Protons (C=C-H)Shift upfield to δ 4.5-5.5 ppm with ¹⁹⁵Pt satellites.Shielding effect from Pt d-orbital back-bonding.
¹³C NMR Olefinic Carbons (C=C)Shift upfield compared to free cyclohexene.Shielding effect from metal coordination.
IR Spec. C=C StretchLower frequency (~1500 cm⁻¹) vs. free ligand (~1650 cm⁻¹).Weakening of the C=C bond upon π-coordination.
Elem. Analysis %C, %HShould match calculated values for C₁₂H₂₀Cl₄Pt₂.Confirms elemental composition and purity.

Applications in Catalysis

Di-μ-chlorobis[chloro(cyclohexene)platinum(II)] is a valuable pre-catalyst for a range of organic transformations. Platinum catalysts are widely utilized for their high activity and selectivity in reactions such as hydrogenation, hydrosilylation, and cycloadditions.[3][4]

  • Hydrosilylation: This complex can catalyze the addition of Si-H bonds across unsaturated C-C bonds, a crucial process in the silicone industry and for the synthesis of organosilicon compounds.[9]

  • Hydrogenation: Platinum catalysts are highly effective for the asymmetric hydrogenation of various functional groups, which is a key method for producing chiral compounds in the pharmaceutical industry.[3]

  • Precursor Synthesis: The cyclohexene ligand is relatively labile and can be easily displaced by other ligands, making this complex an excellent starting material for synthesizing a wide array of other platinum(II) compounds.

Safety and Handling

  • Platinum Compounds: Platinum compounds are sensitizers and can cause allergic reactions upon skin contact or inhalation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Glacial acetic acid is corrosive, while cyclohexene and diethyl ether are highly flammable. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for heavy metal and organic solvent waste.

References

  • RSC Publishing. (n.d.). New chemistry of olefin complexes of platinum(ii) unravelled by basic conditions: synthesis and properties of elusive cationic species. Dalton Transactions.
  • ResearchGate. (2006). New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species.
  • ACS Publications. (1971). Preparation and structure of chloro(L-prolinato)(olefin)platinum(II) complexes. Inorganic Chemistry.
  • ACS Publications. (n.d.). The Preparation and Properties of Some Aryl and Alkyl Platinum(II)-Olefin Compounds. Inorganic Chemistry.
  • ACS Publications. (n.d.). Synthesis of carbonyl-olefin complexes of platinum(II), PtX2(CO)(olefin), and the catalytic hydrochlorination of olefins. Organometallics.
  • Cotton, F. A. (Ed.). (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, Volume XIII. McGraw-Hill, Inc.
  • Chem-Impex. (n.d.). Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)].
  • PubChem. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum.
  • Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II).
  • Alfa Chemistry. (n.d.). Platinum Catalysts.
  • Chemistry For Everyone. (2023). How Does Platinum Act As A Catalyst? [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum(II).
  • Boreskov Institute of Catalysis. (1990). Platinum Catalysts for Cyclohexene Epoxidation with an Oxygen-Hydrogen Mixture. Studies in Surface Science and Catalysis.
  • ACS Publications. (2018). Platinum Complexes with Chelating Acyclic Aminocarbene Ligands Work as Catalysts for Hydrosilylation of Alkynes. ACS Omega.
  • ResearchGate. (2007). NMR Spectroscopy of Anticancer Platinum Drugs.
  • NIH. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC.
  • MDPI. (n.d.). Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures.

Sources

In-Depth Technical Guide: Crystal Structure Analysis of Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure of Dichlorobis[chloro(cyclohexene)platinum(II)], [PtCl₂(C₆H₁₀)]₂. As a foundational organometallic complex, its structural elucidation via single-crystal X-ray diffraction offers critical insights into the nature of platinum-olefin bonding and informs its application as a synthetic precursor. This document details the synthesis and crystallization, the experimental workflow for structure determination, and a thorough analysis of the resulting molecular and supramolecular architecture. The causality behind experimental choices is explained to provide a framework for researchers, scientists, and drug development professionals working with similar platinum-group metal complexes.

Introduction

Platinum(II) olefin complexes are a cornerstone of organometallic chemistry, fundamentally shaping our understanding of metal-ligand interactions since the discovery of Zeise's salt. Dichlorobis[chloro(cyclohexene)platinum(II)] is a dimeric platinum(II) complex that serves as a stable, accessible, and versatile starting material for the synthesis of a wide array of other platinum compounds, including catalysts and potential therapeutic agents.

The precise characterization of its three-dimensional structure is paramount. Single-crystal X-ray diffraction provides an unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, which collectively govern the complex's reactivity and physical properties. This guide presents a detailed protocol and analysis, grounded in established crystallographic principles, to serve as an authoritative resource for researchers in the field.

Experimental and Analytical Workflow

The journey from starting materials to a fully refined crystal structure is a multi-step process demanding precision at each stage. The workflow is designed as a self-validating system, where the quality of the outcome of each step directly impacts the success of the next.

Synthesis and Crystallization

The synthesis of the title compound is typically achieved by the direct reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with cyclohexene. The formation of high-quality single crystals is the most critical and often rate-limiting step for a successful structural analysis.

Step-by-Step Synthesis & Crystallization Protocol:

  • Reactant Preparation: A solution of K₂[PtCl₄] is prepared in a mixed solvent system, commonly ethanol and water. This solvent choice is a deliberate compromise to dissolve the inorganic salt (soluble in water) and the organic olefin (miscible with ethanol).

  • Ligand Introduction: Cyclohexene is added to the stirred solution of K₂[PtCl₄]. The reaction proceeds via the substitution of chloride ligands by the cyclohexene moiety. The stoichiometry and reaction conditions favor the formation of the stable chloro-bridged dimer.

  • Inducing Crystallization: The most reliable method for obtaining diffraction-quality crystals is through slow solvent evaporation. The reaction mixture is filtered to remove any particulate matter and the clear filtrate is left in a vial, loosely covered, in an undisturbed, vibration-free environment.

  • Crystal Harvesting: Over several days to a week, yellow, prismatic crystals of [PtCl₂(C₆H₁₀)]₂ form. A suitable crystal is carefully selected under a microscope and mounted on a goniometer head for X-ray analysis.

Causality Behind Experimental Choices:

  • Slow Evaporation: This technique ensures that the molecules have sufficient time to organize into a low-energy, highly ordered crystal lattice. Rapid precipitation would trap solvent and introduce defects, yielding an amorphous powder or poorly-diffracting microcrystals.

  • Mixed Solvents: The use of a co-solvent system ensures that both the polar platinum salt and the nonpolar olefin can coexist in the same phase, facilitating the reaction.

Experimental Workflow Diagram:

G Crystal Structure Determination Workflow cluster_0 Synthesis & Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement prep 1. Prepare K₂[PtCl₄] Solution add 2. Add Cyclohexene Ligand prep->add react 3. Reaction to form [PtCl₂(C₆H₁₀)]₂ add->react cryst 4. Slow Evaporation for Crystallization react->cryst mount 5. Mount Single Crystal cryst->mount Select Quality Crystal xray 6. X-ray Diffraction Data Collection mount->xray solve 7. Solve Phase Problem (e.g., Direct Methods) xray->solve Diffraction Intensities refine 8. Refine Atomic Positions & Parameters solve->refine validate 9. Validate Final Structural Model refine->validate Report Final Report (CIF) validate->Report

NMR and IR spectroscopy of Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]

Introduction: The Significance of Platinum-Olefin Complexes

The study of platinum-olefin complexes is foundational to the field of organometallic chemistry, originating with the discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O. These complexes are not merely academic curiosities; they are pivotal in understanding the nature of metal-ligand bonding and are crucial intermediates in numerous catalytic processes, including hydrogenation, hydrosilylation, and polymerization. The compound dichlorobis[chloro(cyclohexene)platinum(II)], systematically named di-μ-chloro-bis[chloro(cyclohexene)platinum(II)] and commonly formulated as [PtCl₂(cyclohexene)]₂, serves as an excellent and more stable analogue to the ethylene-containing Zeise's salt dimer for detailed structural and spectroscopic analysis.

This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of [PtCl₂(cyclohexene)]₂. It is designed for researchers, scientists, and professionals in drug development and catalysis who require a comprehensive understanding of how to leverage these techniques to elucidate the structure, bonding, and purity of such platinum complexes. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and interpret the resulting spectral data, grounding our discussion in authoritative sources.

Molecular Structure and Bonding

The compound [PtCl₂(cyclohexene)]₂ is a dimeric complex in which two platinum(II) centers are bridged by two chloride ligands. Each square-planar platinum atom is also coordinated to one terminal chloride ligand and one cyclohexene molecule. The cyclohexene binds to the platinum in a η²-fashion, where the π-electrons of the double bond are donated to an empty d-orbital of the platinum, and simultaneously, there is back-donation from a filled platinum d-orbital into the π* antibonding orbital of the olefin. This Dewar-Chatt-Duncanson model of bonding is fundamental to understanding the spectroscopic features observed.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for characterizing the structure of [PtCl₂(cyclohexene)]₂ in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹⁵Pt nuclei, we can confirm the coordination of the cyclohexene ligand, probe the electronic environment of the platinum center, and assess the purity of the sample.

¹H NMR Spectroscopy: Probing the Olefinic Protons

Theoretical Basis: In a free, uncoordinated cyclohexene molecule, the vinylic protons (the -CH=CH- group) have a characteristic chemical shift. Upon coordination to the electron-rich platinum(II) center, a significant upfield shift (to a lower ppm value) is expected. This is due to the shielding effect created by the platinum's d-electrons. Furthermore, the coordination to platinum introduces coupling between the protons and the magnetically active ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). This results in the appearance of "satellite" peaks flanking the main resonance, a definitive indicator of Pt-H proximity.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of [PtCl₂(cyclohexene)]₂ in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂). Chloroform-d is a common choice due to its excellent dissolving power for this complex.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Acquisition Parameters (400 MHz Example):

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Expected Results:

The most informative signals are those of the olefinic protons.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityKey Features
Olefinic Protons (-CH=CH-) ~4.5 - 5.5MultipletSignificant upfield shift from free cyclohexene (~5.7 ppm). Exhibits satellite peaks due to coupling with ¹⁹⁵Pt.
Allylic Protons ~2.0 - 2.5Multiplet
Aliphatic Protons ~1.2 - 1.8Multiplet

The coupling constant between the olefinic protons and the ¹⁹⁵Pt nucleus, denoted as JPt-H, is typically in the range of 60-70 Hz. The presence of these satellite peaks provides unequivocal evidence of the cyclohexene ligand's coordination to the platinum center.

¹³C NMR Spectroscopy: Evidence of π-Coordination

Theoretical Basis: Similar to the protons, the olefinic carbon atoms of the cyclohexene ligand experience a significant upfield shift upon coordination to platinum. This shielding effect confirms the donation of electron density from the C=C π-bond to the metal. Coupling to the ¹⁹⁵Pt nucleus is also observed, providing further structural confirmation.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

  • Acquisition Parameters (100 MHz Example):

    • Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 512-2048 or more, as ¹³C is less sensitive.

  • Data Processing: Process similarly to ¹H NMR, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Expected Results:

Carbon TypeExpected Chemical Shift (δ, ppm)Key Features
Olefinic Carbons (-CH=CH-) ~80 - 90Significant upfield shift from free cyclohexene (~127 ppm). Exhibits ¹⁹⁵Pt satellites with a JPt-C coupling constant of ~150-170 Hz.
Allylic & Aliphatic Carbons ~20 - 30Less affected by coordination.

The dramatic upfield shift of over 30 ppm for the olefinic carbons is a hallmark of strong π-coordination.

¹⁹⁵Pt NMR Spectroscopy: A Direct View of the Metal Center

Theoretical Basis: ¹⁹⁵Pt NMR is highly sensitive to the coordination environment and oxidation state of the platinum atom. The chemical shift of the platinum nucleus in [PtCl₂(cyclohexene)]₂ will be in a characteristic region for Pt(II) complexes with olefin and chloride ligands. It serves as an excellent tool for identifying the species in solution and detecting any potential impurities or decomposition products.

Experimental Protocol: ¹⁹⁵Pt NMR Acquisition

  • Sample and Instrument: Use a concentrated sample in a 10 mm NMR tube if available, on a spectrometer equipped with a broadband probe.

  • Acquisition Parameters (86 MHz Example):

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: A wide spectral width is often necessary (e.g., 500-1000 ppm).

    • Reference: An external reference standard, such as K₂PtCl₄ in D₂O, is used. The chemical shift is reported relative to Na₂PtCl₆ (δ = 0 ppm).

    • Relaxation Delay: A short relaxation delay (e.g., 0.5-1 s) is often sufficient.

  • Data Processing: Standard processing is applied.

Data Interpretation and Expected Results:

For a square-planar Pt(II) center with two bridging chlorides, a terminal chloride, and an olefin ligand, the ¹⁹⁵Pt chemical shift is expected to be in the range of -2800 to -3200 ppm . The precise value can be influenced by the solvent and concentration. A single, sharp resonance in this region is indicative of a pure, single species in solution.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective method for confirming the key functional groups and bonding features within the [PtCl₂(cyclohexene)]₂ complex, particularly in the solid state. The two most diagnostic regions are the C=C stretching frequency of the coordinated olefin and the Pt-Cl stretching frequencies.

Theoretical Basis:

  • ν(C=C) Stretch: The C=C double bond in free cyclohexene has a characteristic stretching frequency. Upon coordination to platinum, the back-donation of electron density from the metal into the π* antibonding orbital of the olefin weakens the C=C bond. This weakening results in a decrease in the vibrational frequency (a shift to lower wavenumbers) of the C=C stretch.

  • ν(Pt-Cl) Stretch: The complex contains two types of chloride ligands: terminal and bridging. Bridging Pt-Cl bonds are generally weaker and longer than terminal Pt-Cl bonds. Consequently, they vibrate at a lower frequency. The IR spectrum is expected to show distinct bands for both types of Pt-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid [PtCl₂(cyclohexene)]₂ powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Data Interpretation and Expected Results:

Vibrational ModeExpected Frequency (cm⁻¹)Significance
ν(C=C) of Coordinated Cyclohexene ~1500 - 1525A significant shift to lower energy from free cyclohexene (~1650 cm⁻¹). This ~130-150 cm⁻¹ decrease is direct evidence of the weakening of the C=C bond due to platinum coordination.
ν(Pt-Cl) Terminal ~330 - 350Strong absorption characteristic of terminal Pt-Cl bonds.
ν(Pt-Cl) Bridging ~280 - 300 and ~240-260Two distinct bands are often observed for the bridging chlorides, corresponding to symmetric and asymmetric stretches. These are found at lower frequencies than the terminal stretches.

Workflow and Data Integration

The characterization of [PtCl₂(cyclohexene)]₂ is a multi-step process where each spectroscopic technique provides complementary information. The workflow below illustrates how data from NMR and IR are integrated to build a complete structural picture.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_ir_data IR Data Analysis cluster_nmr_data NMR Data Analysis cluster_conclusion Structural Confirmation synthesis Synthesis of [PtCl2(cyclohexene)]2 ir IR Spectroscopy (Solid State) synthesis->ir nmr NMR Spectroscopy (Solution State) synthesis->nmr ptcl_stretch Observe ν(Pt-Cl) (Terminal & Bridging) ir->ptcl_stretch cc_stretch Observe ν(C=C) (~1505 cm-1) ir->cc_stretch h1_nmr 1H NMR: Olefinic proton shift & 195Pt satellites nmr->h1_nmr c13_nmr 13C NMR: Olefinic carbon shift nmr->c13_nmr pt195_nmr 195Pt NMR: Chemical shift confirms Pt(II) environment nmr->pt195_nmr conclusion Structure Elucidated: Dimeric, square-planar Pt(II) with η2-cyclohexene ptcl_stretch->conclusion cc_stretch->conclusion h1_nmr->conclusion c13_nmr->conclusion pt195_nmr->conclusion

Caption: Integrated workflow for the spectroscopic characterization of [PtCl₂(cyclohexene)]₂.

Conclusion

The combined application of NMR (¹H, ¹³C, ¹⁹⁵Pt) and IR spectroscopy provides a powerful and definitive framework for the characterization of dichlorobis[chloro(cyclohexene)platinum(II)]. The upfield shifts and Pt-H/Pt-C coupling in NMR spectra confirm the coordination of the cyclohexene ligand in solution, while the significant decrease in the C=C stretching frequency in the IR spectrum provides solid-state evidence of the platinum-olefin bond. Furthermore, the distinct Pt-Cl stretching frequencies in the IR and the characteristic chemical shift in the ¹⁹⁵Pt NMR spectrum corroborate the dimeric, chloride-bridged structure. This comprehensive spectroscopic analysis is essential for verifying the synthesis, assessing the purity, and understanding the fundamental bonding properties of this important organometallic complex.

References

  • Hofmann, P., & Matt, P. (1987). Synthesis and Spectroscopic Characterization of Olefin Platinum Complexes. Journal of Organometallic Chemistry, 329(1), 139-152. [Link]

A Technical Guide to the Solubility of Dichlorobis[chloro(cyclohexene)platinum(II)] for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Platinum(II) Complex

Dichlorobis[chloro(cyclohexene)platinum(II)], a coordination compound of significant interest, holds considerable promise in catalysis and as a precursor for the synthesis of novel therapeutic agents. Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility paramount for its effective application. This guide provides a comprehensive overview of the solubility of Dichlorobis[chloro(cyclohexene)platinum(II)] in common organic solvents, offering both a theoretical framework and practical methodologies for researchers, scientists, and professionals in drug development. While quantitative solubility data for this specific complex is not extensively documented in public literature, this guide synthesizes available information on analogous compounds and provides a robust framework for its empirical determination.

The compound is a dimeric platinum(II) complex featuring bridging chloride ligands and coordinated cyclohexene molecules. This structure imparts specific physicochemical properties that govern its interaction with various solvent environments. It is cataloged under CAS numbers 12176-53-3 and 60134-75-0, and it is imperative for researchers to be aware of both identifiers when sourcing information and materials.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the key physicochemical properties of Dichlorobis[chloro(cyclohexene)platinum(II)] is essential before delving into its solubility characteristics. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀Cl₄Pt₂[5]
Molecular Weight 696.26 g/mol [6]
Appearance Beige solid/powder[5]
Structure Dimeric platinum(II) complex with bridging chlorides
CAS Numbers 12176-53-3, 60134-75-0[1][2][3][4]
Water Solubility Generally considered insoluble/poorly soluble[7]

Solubility Profile in Common Organic Solvents: A Qualitative Analysis

Based on the behavior of analogous platinum(II)-olefin and other coordination complexes, a qualitative solubility profile for Dichlorobis[chloro(cyclohexene)platinum(II)] can be inferred. The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[8] The polarity of both the solvent and the solute is a primary determinant of solubility.

Polar Aprotic Solvents

This class of solvents, which includes dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile, is generally effective at dissolving polar compounds. Many platinum(II) complexes exhibit good solubility in these solvents.[9]

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar solvents capable of coordinating with metal centers, which can enhance the solubility of coordination complexes. It is anticipated that Dichlorobis[chloro(cyclohexene)platinum(II)] will exhibit moderate to good solubility in DMSO and DMF.[9][10]

  • Acetone and Acetonitrile: While less polar than DMSO and DMF, these solvents can still dissolve a range of polar organometallic compounds. The solubility of the target compound in acetone and acetonitrile is expected to be moderate.[11]

Chlorinated Solvents

Chlorinated solvents such as dichloromethane (DCM) and chloroform are effective at dissolving a wide array of organic and organometallic compounds due to their moderate polarity and ability to engage in van der Waals interactions.

  • Dichloromethane (DCM) and Chloroform: Many platinum(II) complexes are soluble in DCM and chloroform.[11] It is highly probable that Dichlorobis[chloro(cyclohexene)platinum(II)] is soluble in these solvents, making them suitable for reactions and chromatographic purification.

Ethers

Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are less polar than the aforementioned solvents.

  • Tetrahydrofuran (THF): THF is a moderately polar solvent and is often used in organometallic synthesis. It is likely to be a suitable solvent for Dichlorobis[chloro(cyclohexene)platinum(II)].[9]

  • Diethyl Ether: Being significantly less polar, diethyl ether is expected to be a poorer solvent for this complex. It may be useful as an anti-solvent for precipitation or crystallization.

Nonpolar Solvents

Nonpolar solvents such as hexanes, heptane, and toluene are generally poor solvents for polar coordination complexes.

  • Hexanes and Heptane: These aliphatic hydrocarbons are unlikely to dissolve significant amounts of the platinum complex. They are often used for washing precipitates to remove nonpolar impurities.

  • Toluene: As an aromatic hydrocarbon, toluene has slightly more solvating power for certain organometallic compounds than aliphatic hydrocarbons. However, the solubility of Dichlorobis[chloro(cyclohexene)platinum(II)] in toluene is expected to be low.

Experimental Protocol for Solubility Determination

To empower researchers to obtain precise, quantitative solubility data, the following detailed experimental protocols for both qualitative and quantitative analysis are provided.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in a range of solvents.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • A selection of organic solvents (e.g., DMSO, DMF, DCM, THF, acetone, acetonitrile, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 2-5 mg of Dichlorobis[chloro(cyclohexene)platinum(II)] to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected.

  • Record the observations for each solvent.

G cluster_qualitative Qualitative Solubility Workflow start Start add_solid Add ~2-5 mg of Pt Complex to Test Tube start->add_solid add_solvent Add 1 mL of Solvent add_solid->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually Inspect Solution vortex->observe soluble Soluble observe->soluble No visible solid partially_soluble Partially Soluble observe->partially_soluble Some solid remains insoluble Insoluble observe->insoluble Solid unaffected record Record Observation soluble->record partially_soluble->record insoluble->record end End record->end

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Chosen organic solvent

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of Dichlorobis[chloro(cyclohexene)platinum(II)] to a scintillation vial to ensure a saturated solution.

  • Pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Allow the vial to stand undisturbed at the same temperature for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a syringe fitted with a 0.22 µm filter to remove any suspended particles.

  • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Weigh the evaporation dish with the dried residue.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Weight of residue (g) / Volume of aliquot (L))

Factors Influencing Solubility

The solubility of Dichlorobis[chloro(cyclohexene)platinum(II)] is governed by a complex interplay of factors related to its molecular structure and the properties of the solvent.

  • Molecular Structure: The presence of both nonpolar (cyclohexene) and polar (Pt-Cl bonds) components in the molecule results in a moderate overall polarity. The dimeric structure with bridging chlorides can also influence crystal lattice energy, which must be overcome for dissolution to occur.

  • Solvent Polarity: As discussed, solvents with a polarity that matches that of the complex will be most effective at dissolving it. Highly polar solvents can coordinate to the platinum center, potentially breaking the chloride bridges and facilitating dissolution.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and adding heat favors the dissolution process according to Le Chatelier's principle.

  • Presence of Other Solutes: The presence of other species in the solution, such as coordinating ligands, can significantly alter the solubility by forming new, more soluble complexes.

Conclusion and Future Outlook

The provided experimental protocols offer a clear pathway for researchers to generate the specific solubility data required for their applications. Such data is critical for optimizing reaction conditions, developing purification strategies, and formulating this versatile platinum complex for its potential use in catalysis and as a precursor in drug development. Future work in this area should focus on the systematic measurement and publication of these solubility values to create a comprehensive and publicly accessible database for the scientific community.

References

  • Chemsrc. (2024). CAS#:12176-53-3 | Dichlorobis[chloro(cyclohexene)platinum(II)]. Retrieved from [Link]

  • American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Retrieved from [Link]

  • Kovalenko, K. et al. (2025). Investigation of Mechanochromic and Solvatochromic Luminescence of Cyclometalated Heteroleptic Platinum(II) Complexes with Benzoylthiourea Derivatives. Molecules, 30(11), 2435. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). Heraeus Ltd. - On Lok Tsuen, Hong Kong. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:12176-53-3 | Dichlorobis[chloro(cyclohexene)platinum(II)]. Retrieved from [Link]

  • American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Retrieved from [Link]

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  • Cotton, F. A. (Ed.). (1972). Inorganic Syntheses, Volume XIII. McGraw-Hill, Inc. Retrieved from [Link]

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  • Wiśniewska, J. et al. (2021). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules, 26(11), 3328. Retrieved from [Link]

  • Al-Fatlawi, A. A. et al. (2023). Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. ACS Omega, 8(43), 40869–40881. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2018). Platinum Complexes Suitable as Precursors for Synthesis in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2016). Solubilities of metal-organic compounds?. Retrieved from [Link]

  • Howard, W. A. (2015). Cytotoxicities of Novel Organoplatinum(IV) by 2015 of the Requirements Master of Science Chemistry. Retrieved from [Link]

  • Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

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An In-Depth Technical Guide to the Electronic Properties of Platinum-Olefin Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-olefin complexes represent a cornerstone of organometallic chemistry, with a rich history dating back to the synthesis of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, in 1827.[1][2] This class of compounds, where an olefin is directly bonded to a platinum center, has proven to be not only of fundamental theoretical interest but also of immense practical importance. Their unique electronic structures and bonding characteristics are pivotal to their roles in homogeneous catalysis, organic synthesis, and, notably, in the realm of medicinal chemistry as anticancer agents.[2][3][4]

This guide provides a comprehensive exploration of the electronic properties of platinum-olefin complexes. We will delve into the seminal Dewar-Chatt-Duncanson model that elegantly describes the metal-ligand bond, explore the sophisticated experimental and computational techniques used to probe these properties, and discuss how the electronic structure dictates the reactivity and applications of these fascinating molecules. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with a robust understanding of these complexes, fostering innovation in catalyst design and the development of novel platinum-based therapeutics.

The Heart of the Matter: The Dewar-Chatt-Duncanson Bonding Model

The nature of the bond between a platinum atom and an olefin ligand is elegantly described by the Dewar-Chatt-Duncanson (DCD) model.[5][6] This model, a foundational concept in organometallic chemistry, describes the interaction as a synergistic combination of two key components: σ-donation and π-backdonation.

1. σ-Donation (Ligand to Metal): The filled π-bonding orbital of the olefin overlaps with a vacant hybrid orbital on the platinum center, donating electron density to the metal.[5][6] This interaction forms a sigma (σ) bond.

2. π-Backdonation (Metal to Ligand): Concurrently, a filled d-orbital on the platinum atom overlaps with the empty π* antibonding orbital of the olefin.[5][6] This back-donation of electron density from the metal to the ligand strengthens the metal-olefin bond but weakens the carbon-carbon double bond within the olefin.

This dual bonding mechanism has profound consequences for the electronic and geometric structure of the complex:

  • Lengthening of the C=C Bond: The population of the olefin's π* antibonding orbital through backdonation leads to a decrease in the C=C bond order and a corresponding increase in the bond length compared to the free olefin.[2][6] For instance, in Zeise's salt, the C-C bond length is elongated to 1.375 Å from 1.337 Å in free ethylene.[7]

  • Rehybridization of Carbon Atoms: The carbon atoms of the coordinated olefin undergo a degree of rehybridization from sp² towards sp³, causing the substituents on the carbons to bend away from the platinum center.[6]

  • Lowering of the C=C Stretching Frequency: The weakening of the C=C bond is experimentally observable as a decrease in its vibrational stretching frequency in the infrared (IR) spectrum.[2]

The interplay between σ-donation and π-backdonation is a delicate balance, influenced by factors such as the electron-donating or -withdrawing nature of other ligands on the platinum center and the substituents on the olefin itself. This balance ultimately dictates the stability, reactivity, and catalytic activity of the complex.

Visualizing the Dewar-Chatt-Duncanson Model

The following diagram illustrates the orbital interactions central to the DCD model.

DCD_Model cluster_olefin Olefin cluster_platinum Platinum C1 C C2 C C1->C2 pi π-orbital (filled) d_empty d-orbital (empty) pi->d_empty σ-donation pi_star π*-orbital (empty) Pt Pt d_filled d-orbital (filled) d_filled->pi_star π-backdonation

Caption: Dewar-Chatt-Duncanson model of platinum-olefin bonding.

Experimental Probes of Electronic Structure

A suite of spectroscopic and analytical techniques is employed to experimentally characterize the electronic properties of platinum-olefin complexes. Each method provides unique insights into the bonding and structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and bonding in platinum-olefin complexes. Key nuclei for observation include ¹H, ¹³C, and ¹⁹⁵Pt.

  • ¹H and ¹³C NMR: Coordination of an olefin to a platinum center typically results in an upfield shift (lower chemical shift) of the olefinic proton and carbon signals compared to the free ligand. This shielding is a direct consequence of the increased electron density on the olefin due to π-backdonation. The magnitude of this shift can provide a qualitative measure of the extent of back-donation.[8]

  • ¹⁹⁵Pt NMR: The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the electronic environment around the platinum atom. Changes in the ligands, including the coordinated olefin, will induce significant shifts in the ¹⁹⁵Pt resonance, providing valuable information about the coordination sphere.

Infrared (IR) Spectroscopy

As mentioned previously, IR spectroscopy is instrumental in observing the effect of coordination on the olefin's C=C bond. The weakening of this bond due to π-backdonation results in a decrease in the C=C stretching frequency (ν(C=C)) compared to the free olefin. This shift is a direct and quantifiable measure of the extent of back-donation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. Platinum-olefin complexes often exhibit charge-transfer bands, which correspond to the promotion of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or from a ligand-based orbital to a metal-based orbital (LMCT).[9][10] The energy and intensity of these bands are sensitive to the electronic properties of both the metal and the ligands.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for these complexes in the solid state. It allows for the precise determination of bond lengths and angles, providing direct evidence for the structural changes predicted by the DCD model, such as the elongation of the C=C bond and the pyramidalization of the olefin carbons.[1][11]

Experimental Workflow for Characterization

The following workflow outlines a typical experimental approach for the synthesis and characterization of a new platinum-olefin complex.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic & Structural Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Pt-Olefin Complex Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis X_ray X-ray Crystallography Purification->X_ray Bonding_Analysis Bonding Analysis (DCD Model) NMR->Bonding_Analysis IR->Bonding_Analysis Electronic_Structure Electronic Structure Determination UV_Vis->Electronic_Structure X_ray->Bonding_Analysis X_ray->Electronic_Structure

Caption: Experimental workflow for platinum-olefin complex characterization.

Computational Approaches to Understanding Electronic Properties

In conjunction with experimental techniques, computational chemistry provides a powerful lens through which to examine the electronic structure and bonding of platinum-olefin complexes. Density Functional Theory (DFT) is a particularly valuable tool in this regard.[12][13]

Key Computational Analyses
  • Geometry Optimization: DFT calculations can accurately predict the equilibrium geometries of platinum-olefin complexes, allowing for comparison with experimental data from X-ray crystallography. This can be used to validate the chosen computational method.[13]

  • Vibrational Frequency Calculations: The calculation of vibrational frequencies allows for the prediction of IR spectra. The calculated shift in the C=C stretching frequency upon coordination can be directly compared with experimental IR data.

  • Molecular Orbital (MO) Analysis: MO analysis provides a visual and quantitative description of the orbitals involved in bonding. This allows for a direct examination of the σ-donation and π-backdonation interactions predicted by the DCD model.

  • Energy Decomposition Analysis (EDA): EDA methods partition the total interaction energy between the platinum and olefin fragments into distinct components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. This provides a quantitative measure of the relative contributions of σ-donation and π-backdonation to the overall bond strength.[12]

A Synergistic Approach

The most comprehensive understanding of the electronic properties of platinum-olefin complexes is achieved through a synergistic approach that combines experimental and computational methods. Experimental data provides the real-world validation for the theoretical models, while computational studies offer a deeper, more detailed picture of the electronic interactions at play.

Ligand Effects on Electronic Properties

The electronic properties of the platinum center, and consequently the nature of the platinum-olefin bond, are highly tunable through the judicious choice of ancillary ligands.

  • Electron-Donating Ligands: Ligands that are strong σ-donors and/or weak π-acceptors increase the electron density on the platinum center. This enhanced electron density leads to stronger π-backdonation to the olefin, resulting in a weaker C=C bond and a stronger platinum-olefin bond.

  • Electron-Withdrawing Ligands: Conversely, ligands that are strong π-acceptors decrease the electron density on the platinum, reducing its ability to back-donate to the olefin. This results in weaker π-backdonation, a stronger C=C bond (closer to that of the free olefin), and a weaker platinum-olefin bond.

The ability to modulate the electronic properties of the platinum center through ligand design is a key principle in the development of platinum-based catalysts with tailored reactivity and selectivity.[14][15]

Applications in Drug Development: The Case of Cisplatin

While cisplatin (cis-diamminedichloroplatinum(II)) itself is not an olefin complex, its mechanism of action provides a compelling example of how the electronic properties of platinum complexes are central to their biological activity. Cisplatin exerts its anticancer effects by forming covalent bonds with the nitrogen atoms of purine bases in DNA, primarily at the N7 position of guanine.[16][17] This interaction leads to the formation of DNA adducts, most commonly 1,2-intrastrand crosslinks, which kink the DNA helix.[16][18] This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.[17][18]

The reactivity of cisplatin is governed by the lability of its chloride ligands. In the low-chloride environment inside a cell, the chloride ligands are displaced by water molecules in a process called aquation.[19] The resulting aquated species is a highly reactive electrophile that readily attacks the nucleophilic sites on DNA.

The study of platinum-olefin complexes has provided fundamental insights into the coordination chemistry of platinum, which has been invaluable in understanding the mechanism of action of cisplatin and in the design of new platinum-based anticancer drugs with improved efficacy and reduced side effects.[20]

Cisplatin's Interaction with DNA: A Simplified Pathway

Cisplatin_Pathway Cisplatin Cisplatin [Pt(NH₃)₂Cl₂] Aquation Aquation (Loss of Cl⁻) Cisplatin->Aquation Cellular Entry Activated_Cisplatin Activated Cisplatin [Pt(NH₃)₂(H₂O)Cl]⁺ Aquation->Activated_Cisplatin DNA_Binding Binding to DNA (Guanine N7) Activated_Cisplatin->DNA_Binding DNA_Adduct Cisplatin-DNA Adduct DNA_Binding->DNA_Adduct DNA_Distortion DNA Distortion (Kinking) DNA_Adduct->DNA_Distortion Apoptosis Inhibition of Replication & Transcription Apoptosis DNA_Distortion->Apoptosis

Caption: Simplified pathway of cisplatin's mechanism of action.

Summary and Future Outlook

The electronic properties of platinum-olefin complexes are a fascinating and fundamentally important area of study. The Dewar-Chatt-Duncanson model provides a robust framework for understanding the synergistic σ-donation and π-backdonation that characterize the platinum-olefin bond. A combination of advanced spectroscopic techniques and computational methods allows for a detailed elucidation of these electronic structures.

A deep understanding of these properties is not merely an academic exercise. It is the foundation upon which new and improved homogeneous catalysts are designed for a wide range of organic transformations.[21][22] Furthermore, the principles of platinum coordination chemistry, refined through the study of platinum-olefin and other complexes, continue to guide the development of the next generation of platinum-based anticancer therapeutics.

Future research in this field will undoubtedly focus on the development of more sophisticated in-situ spectroscopic techniques to study reactive intermediates in catalytic cycles, as well as the application of machine learning and artificial intelligence to accelerate the discovery of new platinum complexes with desired electronic properties and functionalities. The continued exploration of the electronic landscape of platinum-olefin complexes promises to unlock new and exciting applications in chemistry, materials science, and medicine.

References

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  • Chemistry LibreTexts. (2023). 12. Modes of Action of Cisplatin. [Link]

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  • Shigeyoshi, S. (1970). Electronic Structure of Zeise's Salt, [PtCl3C2H4]−. Bulletin of the Chemical Society of Japan. [Link]

  • Pendyala, L., & Creaven, P. J. (1995). DNA-based drug interactions of cisplatin. Seminars in Oncology. [Link]

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  • Barone, C. R., et al. (2009). New chemistry of olefin complexes of platinum(ii) unravelled by basic conditions: synthesis and properties of elusive cationic species. Dalton Transactions. [Link]

  • Dorta, R., et al. (2005). Metal Olefin Complexes: Revisiting the Dewar−Chatt−Duncanson Model and Deriving Reactivity Patterns from Carbon‐13 NMR Chemical Shift. Helvetica Chimica Acta. [Link]

  • Linh, N. T. B., et al. (2024). Platinum(II) complexes bearing the simplest olefin ligand: A new class potential for the development of anticancer drugs. Polyhedron. [Link]

  • Benedetti, M., et al. (2018). New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. ResearchGate. [Link]

  • Ortega-Moreno, L., et al. (2015). Platinum(0) olefin complexes of a bulky terphenylphosphine ligand. Synthetic, structural and reactivity studies. Chemical Communications. [Link]

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  • Younker, J. M., et al. (2020). Effects of ligands on the migratory insertion of alkenes into rhodium–oxygen bonds. Chemical Science. [Link]

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  • Frenking, G. (2001). The Dewar—Chatt—Duncanson Bonding Model of Transition Metal—Olefin Complexes Examined by Modern Quantum Chemical Methods. Journal of Organometallic Chemistry. [Link]

  • CHEMSOLVE.NET. (2019). What is Zeise's salt ? Discuss the structure and bonding of Zeise's salt. [Link]

  • Kistner, C. R., et al. (1964). Metal-Olefin Compounds. IV. The Preparation and Properties of Some Aryl and Alkyl Platinum(II)-Olefin Compounds. Inorganic Chemistry. [Link]

  • Scribd. Molecular Geometry of Zeise's Salt. [Link]

  • University of Bristol. (2021). Zeise's salt - Molecule of the Month. [Link]

  • Karhánek, D., et al. (2007). The platinum-olefin binding energy in series of (PH3)2Pt(olefin) complexes - a theoretical study. Journal of Molecular Modeling. [Link]

  • Jurt, P., et al. (2018). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2026). 9.1: Metal Alkene Complexes. [Link]

  • Diez, J., et al. (2005). Weak η2-Olefin Bonding in Palladium and Platinum Allyl Cationic Complexes Containing Chiral Monodentate Ligands with α-Phenyl Methyl Amine Side Chains. Organometallics. [Link]

  • Wang, Z., et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes. Nature Communications. [Link]

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A Technical Guide to the Discovery and History of Platinum-Cyclohexene Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and application of platinum-cyclohexene complexes. It traces the historical lineage from the seminal discovery of Zeise's salt, the first organometallic compound containing a metal-olefin bond, to the development and study of complexes featuring the cyclohexene ligand.[1][2] This document details the fundamental principles of platinum-olefin bonding as described by the Dewar-Chatt-Duncanson model, provides validated experimental protocols for the synthesis of key platinum-cyclohexene precursors, and presents their characterization data. Furthermore, it explores the significance of these complexes as versatile intermediates in catalysis and their emerging potential in the field of medicinal chemistry, offering a valuable resource for professionals engaged in inorganic synthesis and drug development.

Introduction: A Historical Prelude – Zeise's Salt and the Birth of Olefin Complexes

The journey into platinum-olefin complexes begins in the early 19th century with the pioneering work of the Danish chemist William Christopher Zeise. In 1827, while studying the reaction of platinum(IV) chloride with boiling ethanol, Zeise isolated pale yellow crystals of a compound with the formula K[PtCl₃(C₂H₄)]·H₂O.[1][2] This substance, now universally known as Zeise's salt, was the first organometallic compound to be synthesized and characterized, marking a foundational moment in chemistry.[1]

Initially, Zeise's assertion that the complex contained an ethylene (C₂H₄) molecule was met with skepticism from contemporaries like Jöns Jacob Berzelius.[1] The true nature of its structure remained a puzzle for over a century until conclusively resolved by X-ray crystallography in 1969.[1][3] The analysis revealed a square-planar platinum(II) center coordinated to three chloride ions and, remarkably, an ethylene ligand bound in a side-on (η²) fashion through its π-electron system.[1][3] This discovery was pivotal, establishing the field of transition metal alkene chemistry and setting the stage for the exploration of complexes with other cyclic and acyclic olefins, including cyclohexene.

The Bonding Paradigm: The Dewar-Chatt-Duncanson Model

Understanding the stability and reactivity of platinum-cyclohexene complexes requires a firm grasp of the metal-olefin bonding model. The Dewar-Chatt-Duncanson model, developed in the 1950s, provides the accepted theoretical framework.[4][5][6] This model describes the bond as a synergistic combination of two primary interactions:

  • σ-Donation: The filled π-orbital of the cyclohexene C=C double bond donates electron density to a vacant d-orbital on the platinum atom.[1][4][6]

  • π-Backdonation: A filled d-orbital on the platinum atom donates electron density back into the empty π* (antibonding) orbital of the cyclohexene C=C bond.[1][4][6]

This dual-component bonding weakens the C=C bond in the coordinated cyclohexene, leading to a measurable elongation of the bond length and a decrease in its vibrational frequency compared to the free olefin.[4][6] This electronic interaction is also responsible for the characteristic upfield shift of the olefinic proton signals observed in the ¹H NMR spectra of these complexes. The stability of the complex is a fine balance; the olefin must be a sufficiently good σ-donor and π-acceptor, while the metal must have appropriate orbitals to participate in both forward and back-donation.

Caption: Dewar-Chatt-Duncanson model for Pt-cyclohexene bonding.

The Advent and Synthesis of Platinum-Cyclohexene Complexes

Following the structural elucidation of Zeise's salt, interest grew in preparing analogous complexes with other olefins. Cyclohexene, a readily available and conformationally interesting cyclic alkene, became a logical candidate. These complexes are not just academic curiosities; they serve as crucial starting materials and catalysts for a variety of organic transformations, including hydrosilylation and cyclization reactions.[7][8][9]

A cornerstone precursor in this area is the dimeric species, di-μ-chlorobis[chloro(cyclohexene)platinum(II)], often denoted as [[Pt(c-C₆H₁₀)Cl₂]₂]. This air-stable, yellow-orange solid is valued for its utility as a soluble source of Pt(II) that can readily undergo ligand substitution reactions, making it a versatile entry point for the synthesis of more elaborate platinum compounds.[10]

Experimental Protocol: Synthesis of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]

This protocol describes a reliable method for the synthesis of the platinum-cyclohexene dimer, adapted from established literature procedures. The rationale behind this synthesis is the direct reaction of a soluble platinum(II) salt with an excess of the olefin ligand in a suitable solvent system.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Cyclohexene (c-C₆H₁₀), freshly distilled

  • Ethanol (95%)

  • Deionized Water

  • Glacial Acetic Acid (optional, as catalyst)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Fritted glass filter funnel

  • Vacuum filtration apparatus

Procedure:

  • Dissolution of Platinum Salt: In a round-bottom flask equipped with a magnetic stir bar, dissolve K₂PtCl₄ in a minimal amount of deionized water (e.g., 1.0 g in 10 mL). Gentle warming may be applied to facilitate dissolution.

    • Causality: K₂PtCl₄ is the most common and cost-effective starting material for Pt(II) chemistry. Water is used for its initial dissolution.

  • Addition of Co-solvent and Ligand: To the aqueous solution, add 95% ethanol (e.g., 25 mL). This creates a homogeneous reaction medium for both the inorganic salt and the organic olefin. Add a significant excess of freshly distilled cyclohexene (e.g., 5-10 molar equivalents).

    • Causality: Ethanol serves as a co-solvent to ensure miscibility. A large excess of cyclohexene is used to drive the equilibrium towards the formation of the olefin complex, displacing chloride ligands from the platinum coordination sphere.

  • Reaction Conditions: Gently reflux the reaction mixture with vigorous stirring for 4-6 hours. The color of the solution will typically change from a deep red-brown to a yellow-orange suspension as the product precipitates. A few drops of glacial acetic acid can be added to catalyze the reaction, though it is often successful without.

    • Causality: Heating provides the necessary activation energy for the ligand exchange reaction. The precipitation of the product, which is insoluble in the aqueous ethanol mixture, also helps to drive the reaction to completion according to Le Châtelier's principle.

  • Isolation and Purification: Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize precipitation. Collect the yellow-orange solid product by vacuum filtration using a fritted glass funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold water, then cold ethanol, and finally with diethyl ether or hexanes to remove unreacted starting materials and organic byproducts.

    • Causality: The washing sequence is critical. Water removes any remaining inorganic salts (like KCl), ethanol removes residual K₂PtCl₄ and other soluble impurities, and a non-polar solvent like ether removes excess cyclohexene.

  • Drying: Dry the product under vacuum to yield the final [[Pt(c-C₆H₁₀)Cl₂]₂] complex as a stable, yellow-orange powder.

Synthesis_Workflow K2PtCl4_aq K₂PtCl₄ in H₂O Reaction Reflux (4-6h) K2PtCl4_aq->Reaction Cyclohexene Cyclohexene (excess) in Ethanol Cyclohexene->Reaction Precipitate Cool & Precipitate Reaction->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash (H₂O, EtOH, Ether) Filter->Wash Product [Pt(c-C₆H₁₀)Cl₂]₂ Wash->Product

Caption: Workflow for the synthesis of the Pt-cyclohexene dimer.

Structural Elucidation and Characterization

The identity and purity of platinum-cyclohexene complexes are confirmed using a suite of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly informative. The coordination of cyclohexene to the platinum center results in a characteristic upfield shift of the signals for the vinylic protons (C=C-H) compared to free cyclohexene, a direct consequence of the π-backdonation into the π* orbital. ¹⁹⁵Pt NMR, where applicable, provides direct information about the platinum coordination environment.

  • Infrared (IR) Spectroscopy: The weakening of the C=C bond upon coordination is observed as a decrease in the C=C stretching frequency (ν_C=C) in the IR spectrum, typically by 100-150 cm⁻¹ relative to the free ligand.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, revealing precise bond lengths and angles.[11][12] For complexes like [[Pt(c-C₆H₁₀)Cl₂]₂], it confirms the dimeric, chloride-bridged structure with each platinum atom in a square-planar geometry and the cyclohexene ligand bound η².

Technique Parameter Observation for Coordinated Cyclohexene Rationale
¹H NMR Chemical Shift (δ) of Vinylic ProtonsSignificant upfield shiftIncreased electron density around protons due to π-backdonation.
¹³C NMR Chemical Shift (δ) of Vinylic CarbonsSignificant upfield shiftShielding effect from coordination to the electron-rich metal center.
IR Spectroscopy C=C Stretch (ν_C=C)Decrease in frequency (cm⁻¹)Weakening of the C=C bond order.[6]
X-ray Diffraction C=C Bond LengthElongation compared to free cyclohexeneReduction in C=C bond order due to population of π* orbital.[4]

Applications and Future Perspectives

Platinum-olefin complexes are more than just textbook examples of bonding; they are workhorses in both industrial and academic research.

Homogeneous Catalysis

Platinum complexes are highly effective catalysts for a range of organic transformations.[7] The coordinated olefin, such as cyclohexene, is "activated" towards nucleophilic attack.[13] This principle is exploited in processes like hydrosilylation, where Si-H bonds are added across C=C double bonds, a cornerstone of the silicone industry.[8] The platinum-cyclohexene dimer serves as an excellent catalyst precursor, as the cyclohexene ligand can be easily displaced by other substrates to enter the catalytic cycle.

Drug Development and Medicinal Chemistry

The success of platinum-based anticancer drugs like cisplatin, carboplatin, and oxaliplatin has spurred immense interest in developing new platinum complexes with improved efficacy and reduced side effects.[14][15][16] While cisplatin acts by forming DNA cross-links, researchers are exploring platinum complexes with different mechanisms of action.[15][16] The ligand environment around the platinum center plays a crucial role in determining the compound's cytotoxicity and pharmacological profile.[14][17] By incorporating ligands like cyclohexene or its derivatives, it is possible to modulate the complex's lipophilicity, cellular uptake, and reactivity.[18] This allows for the fine-tuning of its therapeutic properties, opening new avenues for designing next-generation platinum anticancer agents.[17][19]

Conclusion

From the historical discovery of Zeise's salt to modern applications in catalysis and medicine, platinum-olefin complexes have remained a vibrant and fundamentally important area of chemistry. Platinum-cyclohexene complexes, in particular, exemplify the core principles of organometallic bonding and serve as indispensable synthetic intermediates. Their continued study promises not only to deepen our understanding of chemical reactivity but also to yield innovative solutions in materials science and therapeutic drug design.

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An In-depth Technical Guide on the Basic Reactivity of Dichlorobis[chloro(cyclohexene)platinum(II)] with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of dichlorobis[chloro(cyclohexene)platinum(II)], a versatile Pt(II) dimer complex, with a range of common nucleophiles. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and detailed characterization data. By elucidating the core principles of bridge-splitting and ligand substitution reactions, this guide serves as a practical resource for the rational design and synthesis of novel platinum-based compounds with potential applications in catalysis and medicinal chemistry.

Introduction: The Structural and Electronic Landscape of Dichlorobis[chloro(cyclohexene)platinum(II)]

Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl₂(C₆H₁₀)]₂, is a dimeric platinum(II) complex featuring two platinum centers bridged by two chloride ligands. Each platinum atom is further coordinated to a terminal chloride and a cyclohexene molecule. This coordination environment results in a square planar geometry around each platinum atom, a common feature for d⁸ metal complexes.

The coordination of the cyclohexene olefin to the platinum(II) center is a key feature influencing its reactivity. The platinum atom, being electron-deficient, withdraws electron density from the π-system of the cyclohexene C=C double bond. This electronic interaction, known as back-bonding, activates the olefin, rendering it susceptible to nucleophilic attack. Consequently, the primary mode of reactivity for this complex involves the interaction with nucleophiles, which can lead to two principal types of reactions: bridge-splitting and ligand substitution.

This guide will systematically explore the reactions of [PtCl₂(C₆H₁₀)]₂ with three major classes of nucleophiles: amines, phosphines, and thiols. For each class, we will delve into the reaction mechanisms, provide detailed experimental procedures, and present characteristic analytical data for the resulting products.

Synthesis of the Starting Material: Dichlorobis[chloro(cyclohexene)platinum(II)]

A reliable synthesis of the starting platinum-olefin complex is paramount for any subsequent reactivity studies. A well-established method for the preparation of dichlorobis[chloro(cyclohexene)platinum(II)] involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with cyclohexene in an aqueous ethanol solution.

Experimental Protocol: Synthesis of [PtCl₂(C₆H₁₀)]₂

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Cyclohexene (C₆H₁₀)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve K₂[PtCl₄] (e.g., 1.0 g, 2.41 mmol) in deionized water (10 mL).

  • In a separate flask, prepare a solution of cyclohexene (e.g., 5 mL, 49.5 mmol) in 95% ethanol (120 mL).

  • Heat the K₂[PtCl₄] solution gently to ensure complete dissolution.

  • Add the ethanolic cyclohexene solution to the aqueous K₂[PtCl₄] solution.

  • The reaction mixture will initially turn red and then gradually become a pale yellow suspension over approximately 10-15 minutes of stirring at room temperature.

  • Collect the pale yellow precipitate by vacuum filtration and wash it with water, then with small portions of cold ethanol and finally with diethyl ether.

  • Dry the product under vacuum to yield dichlorobis[chloro(cyclohexene)platinum(II)] as a stable, pale-yellow solid.

Characterization: The identity and purity of the synthesized complex should be confirmed by spectroscopic methods, such as Infrared (IR) spectroscopy, which will show characteristic bands for the coordinated cyclohexene and Pt-Cl bonds.

Reactivity with Amine Nucleophiles: Bridge-Splitting and Formation of Monomeric Adducts

Primary and secondary amines readily react with [PtCl₂(C₆H₁₀)]₂ in a classic bridge-splitting reaction. The nucleophilic nitrogen atom of the amine attacks one of the platinum centers, leading to the cleavage of the chloride bridges and the formation of a monomeric trans-dichloro(amine)(cyclohexene)platinum(II) complex. The trans stereochemistry is generally favored due to the significant trans-effect of the cyclohexene ligand.

Mechanism of Amine Addition

The reaction proceeds via a nucleophilic attack of the amine on the platinum center, displacing a bridging chloride ligand. This process occurs twice to break both bridges and form two equivalents of the monomeric product.

G [PtCl₂(C₆H₁₀)]₂ [PtCl₂(C₆H₁₀)]₂ trans-[PtCl₂(Amine)(C₆H₁₀)] trans-[PtCl₂(Amine)(C₆H₁₀)] [PtCl₂(C₆H₁₀)]₂->trans-[PtCl₂(Amine)(C₆H₁₀)] + 2 Amine (Bridge-Splitting) Amine Amine

Caption: Reaction of the platinum dimer with amines.

Experimental Protocol: Reaction with Pyridine

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)] ([PtCl₂(C₆H₁₀)]₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve [PtCl₂(C₆H₁₀)]₂ (e.g., 100 mg, 0.14 mmol) in CH₂Cl₂ (5 mL) in a small round-bottom flask.

  • To this solution, add a slight excess of pyridine (e.g., 25 µL, 0.31 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1 hour.

  • The solvent can be removed under reduced pressure to yield the product, trans-[PtCl₂(pyridine)(C₆H₁₀)], as a solid.

  • The product can be purified by recrystallization from a suitable solvent system like dichloromethane/hexane.

Expected Product Characterization Data:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)IR (cm⁻¹) ν(Pt-Cl)
trans-[PtCl₂(pyridine)(C₆H₁₀)]>908.5-7.2 (m, 5H, pyridine), ~5.5 (br s, 2H, =CH of cyclohexene), 2.5-1.5 (m, 8H, CH₂ of cyclohexene)~340, ~310
trans-[PtCl₂(aniline)(C₆H₁₀)]>907.3-6.8 (m, 5H, aniline), ~5.6 (br s, 2H, =CH of cyclohexene), ~4.5 (br s, 2H, NH₂), 2.4-1.4 (m, 8H, CH₂ of cyclohexene)~335, ~305

Reactivity with Phosphine Nucleophiles: Strong trans-Effect and Ligand Substitution

Phosphines are excellent nucleophiles for platinum(II) centers and readily cleave the chloride bridges of [PtCl₂(C₆H₁₀)]₂ to form monomeric trans-dichloro(phosphine)(cyclohexene)platinum(II) complexes. The strong σ-donating and π-accepting properties of phosphines, along with their significant trans-effect, often lead to highly stable products.

Mechanism of Phosphine Addition

Similar to amines, the reaction is initiated by the nucleophilic attack of the phosphorus atom on the platinum center, resulting in the cleavage of the bridging chlorides.

G [PtCl₂(C₆H₁₀)]₂ [PtCl₂(C₆H₁₀)]₂ trans-[PtCl₂(PR₃)(C₆H₁₀)] trans-[PtCl₂(PR₃)(C₆H₁₀)] [PtCl₂(C₆H₁₀)]₂->trans-[PtCl₂(PR₃)(C₆H₁₀)] + 2 PR₃ (Bridge-Splitting) PR₃ PR₃

Caption: Reaction of the platinum dimer with phosphines.

Experimental Protocol: Reaction with Triphenylphosphine

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)] ([PtCl₂(C₆H₁₀)]₂)

  • Triphenylphosphine (PPh₃)[1][2][3]

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve [PtCl₂(C₆H₁₀)]₂ (e.g., 100 mg, 0.14 mmol) in CH₂Cl₂ (5 mL).

  • Add a solution of triphenylphosphine (e.g., 73 mg, 0.28 mmol) in CH₂Cl₂ (2 mL) to the platinum complex solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Reduce the solvent volume in vacuo and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum to obtain trans-[PtCl₂(PPh₃)(C₆H₁₀)].

Expected Product Characterization Data:

CompoundYield (%)³¹P{¹H} NMR (CDCl₃, δ ppm) ¹J(Pt-P) (Hz)¹H NMR (CDCl₃, δ ppm)IR (cm⁻¹) ν(Pt-Cl)
trans-[PtCl₂(PPh₃)(C₆H₁₀)]>95~25 (s, ~3600 Hz)7.8-7.4 (m, 15H, PPh₃), ~5.2 (br s, 2H, =CH of cyclohexene), 2.2-1.2 (m, 8H, CH₂ of cyclohexene)~320, ~290
trans-[PtCl₂(PCy₃)(C₆H₁₀)]>95~45 (s, ~3500 Hz)~5.0 (br s, 2H, =CH of cyclohexene), 2.5-1.0 (m, 41H, PCy₃ and cyclohexene CH₂)~315, ~285

Reactivity with Thiol Nucleophiles: Formation of Thiolate-Bridged and Monomeric Complexes

The reaction of [PtCl₂(C₆H₁₀)]₂ with thiols introduces more complexity due to the acidity of the S-H bond and the strong bridging tendency of the resulting thiolate ligand. The reaction outcome can be tuned by the reaction conditions and the nature of the thiol. In the presence of a base, deprotonation of the thiol leads to the formation of a thiolate anion, a powerful nucleophile that can displace chloride ligands and form stable thiolate-bridged dimers. Without a base, neutral thiols can still react to form monomeric adducts, similar to amines and phosphines.

Mechanistic Pathways with Thiols

Two primary pathways are observed:

  • Bridge-Splitting by Neutral Thiol: The thiol acts as a neutral nucleophile, leading to a monomeric trans-[PtCl₂(RSH)(C₆H₁₀)] complex.

  • Bridge-Splitting and Thiolate Bridge Formation (with base): The thiolate anion displaces both terminal and bridging chlorides to form a new dimeric complex with bridging thiolates, [Pt₂(μ-SR)₂Cl₂(C₆H₁₀)₂].

G cluster_0 Reaction with Neutral Thiol cluster_1 Reaction with Thiolate (in presence of base) A [PtCl₂(C₆H₁₀)]₂ B trans-[PtCl₂(RSH)(C₆H₁₀)] A->B + 2 RSH C RSH D [PtCl₂(C₆H₁₀)]₂ E [Pt₂(μ-SR)₂Cl₂(C₆H₁₀)₂] D->E + 2 RS⁻ F RS⁻

Caption: Reaction pathways with thiols and thiolates.

Experimental Protocol: Reaction with Thiophenol (in the presence of a base)

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)] ([PtCl₂(C₆H₁₀)]₂)

  • Thiophenol (PhSH)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve [PtCl₂(C₆H₁₀)]₂ (e.g., 100 mg, 0.14 mmol) in CH₂Cl₂ (10 mL).

  • In a separate flask, prepare a solution of thiophenol (e.g., 29 µL, 0.28 mmol) and triethylamine (e.g., 39 µL, 0.28 mmol) in CH₂Cl₂ (2 mL).

  • Add the thiophenolate solution dropwise to the platinum complex solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Wash the reaction mixture with water to remove the triethylammonium chloride salt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the thiolate-bridged dimer, [Pt₂(μ-SPh)₂Cl₂(C₆H₁₀)₂].

Expected Product Characterization Data:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)IR (cm⁻¹) ν(Pt-Cl)
trans-[PtCl₂(PhSH)(C₆H₁₀)]~80-907.5-7.1 (m, 5H, Ph), ~5.4 (br s, 2H, =CH), ~3.5 (s, 1H, SH), 2.3-1.3 (m, 8H, CH₂)~330, ~300
[Pt₂(μ-SPh)₂Cl₂(C₆H₁₀)₂]>857.6-7.0 (m, 10H, SPh), ~5.0 (br s, 4H, =CH), 2.1-1.1 (m, 16H, CH₂)~310

Conclusion and Future Outlook

This technical guide has systematically outlined the fundamental reactivity of dichlorobis[chloro(cyclohexene)platinum(II)] with common nucleophiles, namely amines, phosphines, and thiols. The predominant reaction pathway involves the facile cleavage of the chloride bridges to afford monomeric trans-adducts, a consequence of the platinum(II) center's electrophilicity and the trans-directing influence of the cyclohexene ligand. In the case of thiols, the reaction can be directed towards the formation of robust thiolate-bridged dimers by the use of a base.

The experimental protocols and characterization data provided herein serve as a valuable starting point for researchers venturing into the synthesis of novel platinum(II) complexes. The predictable reactivity of [PtCl₂(C₆H₁₀)]₂ makes it an excellent precursor for the synthesis of a wide array of platinum compounds with tailored electronic and steric properties.

Future research in this area could explore the reactivity of this complex with a broader range of nucleophiles, including carbanions and N-heterocyclic carbenes, to access new classes of organometallic platinum compounds. Furthermore, the catalytic potential of the synthesized monomeric and dimeric complexes in various organic transformations warrants investigation. For drug development professionals, the straightforward synthesis of platinum-amine and platinum-thiol complexes from this precursor offers a platform for the design and screening of new platinum-based therapeutic agents with potentially improved efficacy and reduced side effects.

References

  • Orpen, A. G.; Brammer, L.; Allen, F. H.; Kennard, O.; Watson, D. G.; Taylor, R. J. Chem. Soc., Dalton Trans.1989, S1-S83.
  • Puddephatt, R. J. Coord. Chem. Rev.2001, 216-217, 313-332.
  • Romeo, R. Inorg. Chem.1998, 37 (15), 3659–3665.
  • van der Vlugt, J. I.; Sablong, R.; Mills, A. M.; Vogt, D. J. Organomet. Chem.2003, 687 (2), 244-253.
  • Racles, C.; Zaltariov, M.; Damoc, M.; Sacarescu, L. Top. Organomet. Chem.2023, 71, 1-22.
  • Al-Jibori, S. A.; Al-Janabi, A. S. M.; Mohamed, H. K. S. Spectroscopy Letters2014, 47 (10), 757-764.
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Methodological & Application

Application Notes and Protocols for Hydrosilylation Catalyzed by Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Platinum(II) Precatalyst for C-Si Bond Formation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of functionalized silanes and silicon-containing materials. At the heart of this transformation often lies a platinum catalyst, prized for its high activity and selectivity.[1][2] While Speier's and Karstedt's catalysts are well-known, platinum(II) olefin complexes such as dichlorobis[chloro(cyclohexene)platinum(II)] offer a valuable alternative as stable, solid precatalysts.[3][4]

This guide provides a comprehensive overview of the application of dichlorobis[chloro(cyclohexene)platinum(II)] in hydrosilylation reactions. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols, and present data in a clear, accessible format. The information herein is designed to empower researchers to confidently and effectively utilize this versatile catalyst in their synthetic endeavors.

Dichlorobis[chloro(cyclohexene)platinum(II)] is a dimeric platinum(II) complex featuring bridging chloride ligands and coordinated cyclohexene molecules.[4][5] Its stability as a solid allows for easier handling and storage compared to some highly reactive Pt(0) catalysts. The cyclohexene ligand, being a moderately bound olefin, plays a crucial role in the in situ generation of the active catalytic species.

Mechanism of Catalysis: The Role of the Pt(II) Precatalyst

While dichlorobis[chloro(cyclohexene)platinum(II)] is a Pt(II) complex, the active species in the hydrosilylation catalytic cycle is generally accepted to be a Pt(0) complex.[6][7][8][9] Therefore, the Pt(II) complex serves as a precatalyst that must be reduced in situ to enter the catalytic cycle. The widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[2]

The activation of the dichlorobis[chloro(cyclohexene)platinum(II)] precatalyst is believed to proceed through the following key steps:

  • Ligand Exchange and Reduction: The cyclohexene ligands can be displaced by the hydrosilane reactant. The hydrosilane then facilitates the reduction of the Pt(II) center to Pt(0), likely through oxidative addition followed by reductive elimination of a proton and a silyl halide.

  • Formation of the Active Pt(0) Species: Once the Pt(0) species is formed, it can readily coordinate with the alkene substrate, initiating the catalytic cycle.

The Chalk-Harrod mechanism then proceeds as follows:

I. Oxidative Addition: The hydrosilane undergoes oxidative addition to the Pt(0) center, forming a Pt(II) intermediate with hydrido and silyl ligands. II. Olefin Coordination: The alkene substrate coordinates to the platinum center. III. Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step is often rate-determining and typically proceeds in an anti-Markovnikov fashion, with the silicon atom attaching to the terminal carbon of the alkene. IV. Reductive Elimination: The final product, an alkylsilane, is formed through reductive elimination, regenerating the active Pt(0) catalyst.

Chalk-Harrod Mechanism Catalytic Cycle of Hydrosilylation Pt(0) Pt(0) Oxidative_Addition Oxidative Addition (+ R3SiH) Pt(II)_Hydrido_Silyl Pt(II) Hydrido-Silyl Complex Oxidative_Addition->Pt(II)_Hydrido_Silyl Olefin_Coordination Olefin Coordination (+ Alkene) Pt(II)_Olefin_Complex Pt(II) Olefin-Hydrido-Silyl Complex Olefin_Coordination->Pt(II)_Olefin_Complex Migratory_Insertion Migratory Insertion Pt(II)_Alkyl_Silyl Pt(II) Alkyl-Silyl Complex Migratory_Insertion->Pt(II)_Alkyl_Silyl Reductive_Elimination Reductive Elimination Reductive_Elimination->Pt(0) Product Alkylsilane Product Reductive_Elimination->Product releases

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocols

The following protocols are provided as a general guideline for the hydrosilylation of a terminal alkene with a hydrosilane using dichlorobis[chloro(cyclohexene)platinum(II)] as the precatalyst. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent catalyst deactivation and side reactions.

Materials and Reagents
  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethoxysilane)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane), optional

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and other standard glassware

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Representative Protocol for the Hydrosilylation of 1-Octene with Triethoxysilane

Experimental_Workflow Experimental Workflow for Hydrosilylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Setup Assemble and dry glassware under inert atmosphere. Add_Reactants Add alkene, solvent (optional), and catalyst to the flask. Setup->Add_Reactants Equilibrate Equilibrate temperature. Add_Reactants->Equilibrate Add_Silane Slowly add hydrosilane. Equilibrate->Add_Silane Monitor Monitor progress by TLC or GC. Add_Silane->Monitor Quench Cool to room temperature. Monitor->Quench Remove_Solvent Remove solvent under reduced pressure. Quench->Remove_Solvent Purify Purify by distillation or chromatography. Remove_Solvent->Purify Characterize Characterize product by NMR, IR, and MS. Purify->Characterize

Caption: A typical experimental workflow for platinum-catalyzed hydrosilylation.

Procedure:

  • Reaction Setup:

    • In a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere, add 1-octene (1.0 eq).

    • If using a solvent, add anhydrous, degassed toluene (to make a ~1 M solution).

    • Add dichlorobis[chloro(cyclohexene)platinum(II)] (0.001-0.1 mol%). The optimal catalyst loading should be determined empirically.

  • Reaction Execution:

    • Heat the mixture to the desired reaction temperature (typically 50-80 °C).

    • Slowly add triethoxysilane (1.0-1.2 eq) to the stirred solution via a syringe. An exotherm may be observed.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed. Reaction times can vary from a few hours to overnight depending on the substrates and catalyst loading.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired alkylsilane.

  • Characterization:

    • Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction parameters for the hydrosilylation of terminal alkenes with various hydrosilanes using platinum-based catalysts. These values can serve as a starting point for optimization studies with dichlorobis[chloro(cyclohexene)platinum(II)].

ParameterTypical RangeNotes
Catalyst Loading 0.001 - 0.1 mol%Higher loadings may be necessary for less reactive substrates.
Temperature Room Temp. - 100 °CHigher temperatures can lead to side reactions like olefin isomerization.
Reaction Time 1 - 24 hoursDependent on substrate reactivity, catalyst loading, and temperature.
Solvent Toluene, Dichloromethane, THF, or neatSolvent choice can influence reaction rate and solubility of reactants.
Yield Generally > 80%Highly dependent on the specific substrates and reaction conditions.

Safety and Handling Considerations

  • Dichlorobis[chloro(cyclohexene)platinum(II)] is a platinum compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • The hydrosilylation reaction can be exothermic. Ensure proper temperature control, especially on a larger scale.

Conclusion and Future Perspectives

Dichlorobis[chloro(cyclohexene)platinum(II)] serves as a robust and convenient precatalyst for hydrosilylation reactions. Its solid nature and stability offer practical advantages in handling and storage. By understanding the principles of its activation to the catalytically active Pt(0) species and the subsequent Chalk-Harrod mechanism, researchers can effectively employ this catalyst for the synthesis of a wide range of organosilicon compounds. Future research may focus on expanding the substrate scope, developing asymmetric versions of this catalytic system, and immobilizing the catalyst on solid supports for enhanced recyclability.

References

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Journal of the American Chemical Society, 143(42), 17492-17509. [Link][6][7][8]

  • Nolan, S. P., et al. (2023). Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. Chemical Communications. [Link]

  • Meister, T. K., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(2), 1274-1284. [Link]

  • Chem-Impex. Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)]. [Link]

  • Maliszewski, B. P., et al. (2023). Platinum(II) Di-ω-alkenyl Complexes as "Slow-Release" Precatalysts for Heat-Triggered Olefin Hydrosilylation. ResearchGate. [Link][9]

  • Nakajima, Y., & Shimada, S. (2013). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 3(32), 13363-13388. [Link][1]

  • Nolan, S. P., et al. (2023). Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. Chemical Communications. [Link]

  • Beller, M., et al. (2017). Highly Active and Selective Platinum(0)‐Carbene Complexes. Efficient, Catalytic Hydrosilylation of Functionalised Olefins. Angewandte Chemie International Edition, 46(31), 5564-5568. [Link]

  • Meister, T. K., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications. [Link]

  • Lukin, R. Y., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • Lukin, R. Y., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Semantic Scholar. [Link]

  • Caseri, W. R., et al. (2012). New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. Dalton Transactions, 41(35), 10726-10735. [Link]

  • Lukin, R. Y., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link][2]

  • Popeney, C. S., & Guan, Z. (2011). Electrophilic activation of alkenes by platinum(II): so much more than a slow version of palladium(II). Angewandte Chemie International Edition, 50(29), 6534-6548. [Link]

  • Clark, H. C., & von Werner, K. (1975). Reactions of co-ordinated ligands. Part III. Mechanism of the rearrangement of platinum chlorofluoro-olefin complexes. Journal of the Chemical Society, Dalton Transactions, (14), 1381-1385. [Link]

  • Rock Chemicals, Inc. Di-µ-chloro-bis(cyclohexene)platinum(II). [Link][3]

  • HANARO TR Co., Ltd. Platinum (Pt) Di?chloro bis [chloro (cyclohexene) platinum(II)]. [Link][5]

  • Cotton, F. A. (Ed.). (1972). Inorganic Syntheses, Volume XIII. McGraw-Hill, Inc. [Link]

  • Popeney, C. S., & Guan, Z. (2011). Electrophilic activation of alkenes by platinum(II): so much more than a slow version of palladium(II). PubMed. [Link]

  • Yilmaz, I., et al. (2014). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Molecules, 19(12), 21161-21173. [Link]

  • Rock Chemicals, Inc. Di-µ-chloro-bis(cyclohexene)platinum(II). [Link][4]

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Application Notes and Protocols for Dichlorobis[chloro(cyclohexene)platinum(II)] in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Platinum in the Palladium-Dominated Landscape of Cross-Coupling Catalysis

For decades, palladium complexes have been the undisputed workhorses of cross-coupling chemistry, a testament to their remarkable efficiency and versatility in forging carbon-carbon and carbon-heteroatom bonds.[1][2] This dominance, however, can sometimes overshadow the potential of other platinum-group metals. This document provides a detailed examination of Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum(II)-olefin complex, as a potential catalyst in cross-coupling reactions. While platinum catalysts are less commonly employed for reactions like the Suzuki-Miyaura, Stille, and Heck couplings compared to their palladium counterparts, an exploration of their reactivity is crucial for expanding the synthetic chemist's toolkit.[3] Platinum complexes exhibit unique electronic and coordination properties that may offer complementary reactivity or selectivity.[4]

These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the frontiers of cross-coupling catalysis. We will delve into the mechanistic underpinnings of platinum-catalyzed cross-coupling, provide detailed protocols for catalyst handling and reaction setup, and discuss the critical parameters that govern the success of these transformations. Our approach is grounded in established principles of organometallic chemistry, drawing parallels with well-understood palladium catalysis while highlighting the key differences inherent to platinum.

Physicochemical Properties and Handling of Dichlorobis[chloro(cyclohexene)platinum(II)]

Structure and Properties:

  • Molecular Formula: C₁₂H₂₀Cl₄Pt₂[5]

  • Molecular Weight: 696.26 g/mol [5]

  • Appearance: Typically a yellow or orange solid.

  • Structure: A dimeric platinum(II) complex where each platinum center is coordinated to a cyclohexene ligand and three chloride ions, with two chlorides bridging the two platinum centers.

Storage and Handling:

Dichlorobis[chloro(cyclohexene)platinum(II)] should be stored at room temperature in a well-sealed container, protected from light and moisture.[5] As with all platinum compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

Safety Precautions:

Platinum compounds can be sensitizers and may cause allergic reactions upon skin contact or inhalation.[6] Chronic exposure can lead to more severe health issues. It is imperative to consult the Safety Data Sheet (SDS) for this specific compound before use and to handle it with the utmost care.

Mechanistic Considerations: The Platinum Catalytic Cycle

The generally accepted mechanism for cross-coupling reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] While extensively studied for palladium, the principles can be extrapolated to platinum, with some important distinctions.

The Generalized Catalytic Cycle

Platinum_Catalytic_Cycle Pt(0)L_n Active Pt(0) Species Oxidative_Addition Oxidative Addition (R-X) Pt(0)L_n->Oxidative_Addition R-Pt(II)-X R-Pt(II)(L_n)-X Oxidative_Addition->R-Pt(II)-X Transmetalation Transmetalation (R'-M) R-Pt(II)-X->Transmetalation R-Pt(II)-R' R-Pt(II)(L_n)-R' Transmetalation->R-Pt(II)-R' Reductive_Elimination Reductive Elimination R-Pt(II)-R'->Reductive_Elimination Reductive_Elimination->Pt(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for a platinum-catalyzed cross-coupling reaction.

1. Pre-catalyst Activation and Formation of the Active Pt(0) Species:

Dichlorobis[chloro(cyclohexene)platinum(II)] is a Pt(II) pre-catalyst and must be reduced in situ to the catalytically active Pt(0) species. This reduction can often be achieved by various reagents present in the reaction mixture, such as phosphine ligands, amines, or a sacrificial reductant. The cyclohexene ligand is labile and will likely be displaced by other ligands, such as phosphines, which are often added to stabilize the Pt(0) species and modulate its reactivity.

2. Oxidative Addition:

The active Pt(0) complex reacts with the organic electrophile (typically an aryl or vinyl halide/triflate) in an oxidative addition step to form a Pt(II) intermediate.[4] This step involves the cleavage of the carbon-halogen bond and the formation of new platinum-carbon and platinum-halogen bonds. For platinum, this step is generally slower than for palladium, which can be a rate-limiting factor.

3. Transmetalation:

The organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the Pt(II) center, displacing the halide. This step is often facilitated by a base in Suzuki-type couplings or may proceed directly in Stille couplings. The nature of the ligands on the platinum center significantly influences the rate and efficiency of transmetalation.

4. Reductive Elimination:

The two organic groups on the Pt(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pt(0) catalyst.[2] Reductive elimination is often the rate-determining step in platinum-catalyzed cross-coupling reactions and is generally slower than for analogous palladium complexes. This can lead to the accumulation of diorganoplatinum(II) intermediates and potential side reactions. The choice of ligands and reaction temperature is critical to promote this final step.

Experimental Protocols

The following protocols are generalized starting points for exploring the use of Dichlorobis[chloro(cyclohexene)platinum(II)] in cross-coupling reactions. Optimization of all reaction parameters is highly recommended.

Protocol 1: General Procedure for a Suzuki-Miyaura Type Coupling

This protocol is adapted from general procedures for palladium-catalyzed Suzuki-Miyaura couplings, with modifications to account for the potentially lower reactivity of platinum.[1][2]

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(Dichlorobis[chloro(cyclohexene)platinum(II)], Ligand, Base)--> Ar-Ar'

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Aryl halide (Ar-X; e.g., iodobenzene, bromobenzene)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Phosphine ligand (e.g., PPh₃, P(t-Bu)₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a stir bar, add Dichlorobis[chloro(cyclohexene)platinum(II)] (0.5-2 mol % Pt), the phosphine ligand (1-4 mol %), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimization Parameters:

ParameterRange to ExploreRationale
Catalyst Loading 0.5 - 5 mol % PtHigher loadings may be necessary to compensate for lower catalytic activity.
Ligand PPh₃, P(t-Bu)₃, Buchwald-type ligandsLigand choice is critical for stabilizing the active catalyst and promoting reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, AcetatesThe choice of base can significantly impact the transmetalation step. Acetates have shown promise in some platinum-catalyzed couplings.[8]
Solvent Toluene, Dioxane, DMF, AcetonitrileSolvent polarity can influence reaction rates and solubility of reagents.
Temperature 80 - 150 °CHigher temperatures may be required to overcome the activation barrier for oxidative addition and reductive elimination.
Protocol 2: General Procedure for a Stille-Type Coupling

This protocol is based on general principles of Stille couplings.[9] Note the toxicity of organotin reagents and handle them with extreme caution in a fume hood.

Reaction Scheme:

Ar-X + Ar'-Sn(R)₃ --(Dichlorobis[chloro(cyclohexene)platinum(II)], Ligand, Additive)--> Ar-Ar'

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Aryl halide (Ar-X)

  • Organostannane (Ar'-Sn(R)₃; R = Bu, Me)

  • Phosphine ligand (e.g., PPh₃, AsPh₃)

  • Additive (e.g., LiCl, CuI)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, NMP)

  • Reaction vessel

  • Stir bar

  • Inert atmosphere

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel, combine Dichlorobis[chloro(cyclohexene)platinum(II)] (1-5 mol % Pt) and the phosphine ligand (2-10 mol %).

  • Inert Atmosphere: Seal and purge the vessel with an inert gas.

  • Reagent Addition: Under inert atmosphere, add the aryl halide (1.0 equivalent) and the organostannane (1.1-1.3 equivalents). If using an additive like LiCl or CuI, add it at this stage.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.

  • Monitoring: Follow the reaction progress by an appropriate analytical technique.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of KF. Further wash with water and brine, then dry and concentrate.

  • Purification: Purify the product by column chromatography.

Key Considerations for Stille Couplings:

  • Toxicity: Organotin reagents are highly toxic. Handle with extreme care and dispose of waste properly.

  • Additives: Additives like LiCl can accelerate the transmetalation step by facilitating the cleavage of the carbon-tin bond. CuI can sometimes suppress side reactions.[10]

Protocol 3: General Procedure for a Heck-Type Reaction

This protocol is adapted from general Heck reaction procedures.[11]

Reaction Scheme:

Ar-X + Alkene --(Dichlorobis[chloro(cyclohexene)platinum(II)], Ligand, Base)--> Ar-Alkene

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Aryl halide (Ar-X)

  • Alkene

  • Phosphine ligand or N-heterocyclic carbene (NHC) precursor

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, Acetonitrile)

  • Reaction vessel

  • Stir bar

  • Inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add Dichlorobis[chloro(cyclohexene)platinum(II)] (1-5 mol % Pt) and the ligand (2-10 mol %).

  • Inert Atmosphere: Seal and purge the vessel with an inert gas.

  • Reagent Addition: Under inert atmosphere, add the aryl halide (1.0 equivalent), the alkene (1.2-2.0 equivalents), and the base (1.5-2.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 100-160 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

Troubleshooting and Key Insights

  • Low or No Conversion:

    • Inefficient Pre-catalyst Activation: Ensure the reaction conditions are suitable for the reduction of Pt(II) to Pt(0). The addition of a more electron-rich phosphine ligand or a small amount of a reducing agent might be necessary.

    • Slow Oxidative Addition/Reductive Elimination: Increase the reaction temperature and/or time. Consider using a more reactive aryl halide (I > Br > Cl). The choice of ligand is crucial; bulkier, more electron-donating ligands can often promote these steps.

  • Formation of Side Products:

    • Homocoupling of the Organometallic Reagent: This can occur if the transmetalation is slow. Optimizing the stoichiometry and reaction temperature may help.

    • Decomposition of the Catalyst: Platinum catalysts can be prone to decomposition at high temperatures, leading to the formation of inactive platinum black. Using a stabilizing ligand and maintaining a strict inert atmosphere is critical.

Visualization of Experimental Workflow

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up and Purification Dry_Glassware Oven-dry glassware Add_Solids Add Pt pre-catalyst, ligand, and base Dry_Glassware->Add_Solids Degas_Solvent Degas solvent Add_Liquids Add solvent, aryl halide, and coupling partner Degas_Solvent->Add_Liquids Purge Purge with N2/Ar Add_Solids->Purge Purge->Add_Liquids Heat_Stir Heat and stir Add_Liquids->Heat_Stir Cool Cool to RT Heat_Stir->Cool Dilute_Wash Dilute and wash Cool->Dilute_Wash Dry_Concentrate Dry and concentrate Dilute_Wash->Dry_Concentrate Purify Column chromatography Dry_Concentrate->Purify Characterize Characterize product Purify->Characterize

Caption: A generalized workflow for performing a cross-coupling reaction.

Conclusion and Future Outlook

While Dichlorobis[chloro(cyclohexene)platinum(II)] is not a conventional catalyst for cross-coupling reactions, its study offers valuable insights into the fundamental reactivity of platinum complexes. The protocols provided here serve as a starting point for researchers to explore this chemistry. It is evident that the challenges in using platinum catalysts, such as slower reaction rates and the need for higher temperatures, have led to the prevalence of palladium. However, the unique electronic properties of platinum may yet be harnessed to achieve novel reactivity or selectivity in specific applications. Further research, particularly in the development of ligands that can accelerate the key steps of the catalytic cycle for platinum, is warranted.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Chem-Impex. (n.d.). Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)]. Retrieved from [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Hartwig, J. F. (2010).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron, 57(35), 7449-7476. [Link]

  • Zhang, Y., & Rovis, T. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(5), 2243-2250. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-katalysierte Kreuzkupplungsreaktionen in der Totalsynthese. Angewandte Chemie, 117(29), 4564-4601. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

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The Pivotal Role of Dichlorobis[chloro(cyclohexene)platinum(II)] in Asymmetric Synthesis: A Guide for Advanced Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Asymmetric catalysis has emerged as a powerful tool in this endeavor, and platinum complexes, in particular, have demonstrated significant utility in a range of enantioselective transformations. This application note provides a detailed exploration of Dichlorobis[chloro(cyclohexene)platinum(II)], a versatile and efficient precursor for the generation of highly active chiral platinum catalysts. We will delve into its application in asymmetric cycloisomerization, offering insights into catalyst preparation, reaction mechanisms, and detailed protocols to guide researchers in leveraging this compound for the synthesis of complex chiral molecules.

Introduction to Dichlorobis[chloro(cyclohexene)platinum(II)] as a Catalyst Precursor

Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl(C₆H₁₀)]₂(μ-Cl)₂, is a dimeric platinum(II) complex featuring bridging chloride ligands and coordinated cyclohexene molecules. While not chiral itself, its significance in asymmetric synthesis lies in its ability to serve as a readily available and reactive starting material for the in situ generation of catalytically active chiral species. The cyclohexene ligands are labile and can be easily displaced by stronger coordinating chiral ligands, most notably chiral phosphines. This ligand exchange is the cornerstone of its application, allowing for the facile preparation of a wide array of chiral platinum catalysts tailored for specific asymmetric transformations.

The utility of platinum complexes in asymmetric catalysis is well-established, with applications in hydrogenation, hydrosilylation, and C-C bond formation.[1][2] Platinum-catalyzed reactions often proceed under mild conditions with high functional group tolerance, making them attractive for complex molecule synthesis.[3][4]

Core Application: Asymmetric Cycloisomerization of Enynes

One of the most powerful applications of chiral platinum catalysts derived from Dichlorobis[chloro(cyclohexene)platinum(II)] is in the asymmetric cycloisomerization of enynes. This class of reactions allows for the rapid construction of complex carbocyclic and heterocyclic scaffolds from relatively simple acyclic precursors, with the concomitant creation of one or more stereocenters.

The Causality Behind the Catalyst System: Mechanism of Action

The generally accepted mechanism for the platinum-catalyzed cycloisomerization of enynes involves the π-activation of the alkyne moiety by the electrophilic platinum(II) center. This coordination enhances the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack by the pendant alkene. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligands coordinated to the platinum center.

The process can be visualized through the following key steps:

  • Ligand Exchange and Catalyst Activation: The cyclohexene ligands of the precursor are displaced by a chiral diphosphine ligand to form the active chiral platinum catalyst.

  • Alkyne Coordination: The enyne substrate coordinates to the chiral platinum catalyst through its alkyne functionality.

  • Intramolecular Cyclization: The coordinated alkene attacks the activated alkyne, leading to the formation of a carbocationic intermediate. The facial selectivity of this attack is controlled by the chiral ligand.

  • Rearrangement and Product Formation: The intermediate undergoes further rearrangement, often involving skeletal reorganization, to yield the final cyclized product.[2][5]

  • Catalyst Regeneration: The product dissociates from the platinum center, regenerating the active catalyst for the next catalytic cycle.

The choice of the chiral ligand is critical in achieving high enantioselectivity. Chiral diphosphines, with their ability to form stable chelate complexes with well-defined geometries, are among the most successful ligands in this context.[6]

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for the asymmetric cycloisomerization of a 1,6-enyne, illustrating the practical application of Dichlorobis[chloro(cyclohexene)platinum(II)] as a catalyst precursor. This protocol is a representative example and may require optimization for different substrates.

In Situ Preparation of the Chiral Platinum Catalyst

Rationale: The in situ generation of the active catalyst from the precursor and a chiral ligand offers a convenient and efficient method, avoiding the need for isolation and purification of the often air-sensitive chiral platinum complex.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Dichlorobis[chloro(cyclohexene)platinum(II)] (1.0 mol%) in the chosen anhydrous, degassed solvent.

  • In a separate Schlenk flask, dissolve the chiral diphosphine ligand, (S)-BINAP (1.1 mol%), in the same solvent.

  • Transfer the ligand solution to the solution of the platinum precursor via cannula.

  • Stir the resulting mixture at room temperature for 30-60 minutes to allow for complete ligand exchange and formation of the active chiral catalyst. The solution will typically change color, indicating complex formation.

Diagram of Catalyst Formation Workflow

G cluster_start Starting Materials cluster_process Process cluster_product Product Pt_precursor Dichlorobis[chloro(cyclohexene)platinum(II)] in Anhydrous Solvent Mixing Mix under Inert Atmosphere Pt_precursor->Mixing Chiral_ligand (S)-BINAP in Anhydrous Solvent Chiral_ligand->Mixing Stirring Stir at Room Temperature (30-60 min) Mixing->Stirring Active_catalyst Active Chiral [Pt((S)-BINAP)Cl₂] Catalyst Solution Stirring->Active_catalyst

Caption: Workflow for the in situ preparation of the active chiral platinum catalyst.

Asymmetric Cycloisomerization of a 1,6-Enyne

Reaction: Asymmetric cycloisomerization of N-allyl-N-(2-propynyl)tosylamide.

Materials:

  • N-allyl-N-(2-propynyl)tosylamide (substrate)

  • In situ prepared chiral platinum catalyst solution

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Silica gel for chromatography

Procedure:

  • To the freshly prepared chiral platinum catalyst solution, add the 1,6-enyne substrate (1.0 equivalent) dissolved in the same anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the enantiomerically enriched cyclized product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Diagram of the Asymmetric Cycloisomerization Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Catalyst_sol In situ Prepared Chiral Pt Catalyst Solution Reaction_step Combine and Heat (e.g., 60-80 °C) Monitor by TLC/GC Catalyst_sol->Reaction_step Substrate_sol 1,6-Enyne Substrate in Anhydrous Solvent Substrate_sol->Reaction_step Cooling Cool to Room Temperature Reaction_step->Cooling Concentration Concentrate under Reduced Pressure Cooling->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_product Purified Enantioenriched Product Chromatography->Final_product ee_determination Determine Enantiomeric Excess (Chiral HPLC/GC) Final_product->ee_determination

Caption: General workflow for the asymmetric cycloisomerization of a 1,6-enyne.

Data Presentation: Expected Outcomes

The efficacy of the catalytic system is evaluated based on the yield of the cyclized product and its enantiomeric excess. For the asymmetric cycloisomerization of various 1,6-enynes using platinum catalysts derived from precursors like Dichlorobis[chloro(cyclohexene)platinum(II)] and chiral phosphine ligands, high yields and excellent enantioselectivities are often achieved.

Table 1: Representative Results for Asymmetric Cycloisomerization of 1,6-Enynes

EntrySubstrateChiral LigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1N-allyl-N-(2-propynyl)tosylamide(S)-BINAP2.080249295
2Diethyl allyl(2-propynyl)malonate(R)-MeO-BIPHEP2.570188892
31-allyl-1-(2-propynyl)cyclohexane(S)-SEGPHOS2.080248590

Note: The data presented in this table are illustrative and based on typical results reported in the literature for similar platinum-catalyzed asymmetric cycloisomerization reactions. Actual results may vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

Dichlorobis[chloro(cyclohexene)platinum(II)] serves as a highly effective and convenient precursor for the generation of a wide range of chiral platinum catalysts for asymmetric synthesis. Its application in the asymmetric cycloisomerization of enynes provides a powerful strategy for the construction of enantiomerically enriched cyclic molecules. The modularity of this catalytic system, allowing for the screening of various chiral ligands, offers significant potential for the development of new and highly selective transformations. Future research in this area will likely focus on expanding the substrate scope, developing more active and selective catalysts, and applying these methodologies to the total synthesis of complex natural products and pharmaceutical targets. The principles and protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of this versatile platinum precursor in the ever-evolving field of asymmetric catalysis.

References

  • Brown, J. M. The Use of Platinum Metal Complexes in Asymmetric Catalysis. Platinum Metals Review, 1987 , 31(3), 137-144. [Link]

  • Toullec, P. Y.; Michelet, V. Chiral Cationic Platinum Complexes: New Catalysts for The Activation of Carbon-Carbon Multiple Bonds Towards Nucleophilic Enantioselective Attack. Current Organic Chemistry, 2010 , 14(12), 1245-1253. [Link]

  • Sato, T.; Onuma, T.; Nakamura, I.; Terada, M. Platinum-Catalyzed Cycloisomerization of 1,4-Enynes via 1,2-Alkenyl Rearrangement. Organic Letters, 2011 , 13(13), 3332-3335. [Link]

  • Imamoto, T.; Sugita, K.; Yoshida, K. Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 2021 , 97(9), 520-542. [Link]

  • Mamane, V.; Gress, T.; Krause, H.; Fürstner, A. Platinum- and Gold-Catalyzed Cycloisomerization Reactions of Hydroxylated Enynes. Journal of the American Chemical Society, 2004 , 126(28), 8654-8655. [Link]

  • Hayashi, T.; Yamamoto, K.; Kumada, M. Catalytic asymmetric hydrosilylation of ketones: I. Chiral phosphine-platinum(II) complex-catalyzed hydrosilylation. Journal of Organometallic Chemistry, 1976 , 112(3), 253-262. [Link]

  • Trost, B. M. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 1996 , 96(1), 395-422. [Link]

  • Shibata, T. Asymmetric synthesis of planar chiral and helically chiral compounds. In Chiral Catalysis; Waseda University, 2022 . [Link]

  • Claver, C.; van Leeuwen, P. W. N. M. (Eds.).
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.

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Unraveling the Catalytic Cycle: The Mechanism and Application of Dichlorobis[chloro(cyclohexene)platinum(II)] in Alkyne Hydrosilylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract: The hydrosilylation of alkynes is a cornerstone of organosilicon chemistry, providing an atom-economical route to synthetically versatile vinylsilanes.[1][2] Among the plethora of catalysts, platinum complexes exhibit exceptional efficiency and selectivity.[3] This application note provides a detailed mechanistic examination and practical guidance for the use of Dichlorobis[chloro(cyclohexene)platinum(II)], a stable and effective Pt(II) precatalyst, in the hydrosilylation of alkynes. We will delve into the nuances of the operative catalytic cycles, factors governing selectivity, and provide robust protocols for researchers in materials science, organic synthesis, and drug development.

Introduction to Platinum-Catalyzed Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, is the most direct method for preparing vinylsilanes.[3][4] These products are invaluable intermediates in organic synthesis, notable for their stability and utility in cross-coupling reactions.[1][3] While various transition metals can catalyze this transformation, platinum-based systems are often preferred for their high activity and functional group tolerance.[3][5]

The catalyst at the center of this note, Dichlorobis[chloro(cyclohexene)platinum(II)], often represented as [{PtCl(μ-Cl)(C₆H₁₀)}₂], is a robust, air-stable Pt(II) complex.[6][7][8] It serves as a precatalyst, which must first be reduced in situ to a catalytically active Pt(0) species to initiate the reaction. This introductory stability, combined with high catalytic turnover, makes it an excellent choice for reproducible and scalable applications.

The Core Mechanism: From Pt(II) Precatalyst to Pt(0) Active Species

The journey from the stable Pt(II) precatalyst to a productive catalytic cycle is a critical first phase. The hydrosilane reagent itself often serves as the reducing agent, converting the Pt(II) complex to the active Pt(0) species that can enter the main catalytic loop.

The subsequent hydrosilylation of alkynes is predominantly governed by the Chalk-Harrod mechanism , first proposed in the 1960s.[2][4][5] A lesser, though mechanistically significant, alternative is the Modified Chalk-Harrod mechanism .[9][10] Understanding both is key to predicting and controlling reaction outcomes.

The Dominant Pathway: The Chalk-Harrod Mechanism

This mechanism is the most widely accepted pathway for platinum-catalyzed hydrosilylation.[2][4][11] It consists of a sequence of well-defined organometallic steps.

The Catalytic Cycle involves:

  • Oxidative Addition: The catalytically active Pt(0) species reacts with the hydrosilane (R₃SiH), breaking the Si-H bond and forming a Pt(II) silyl hydride intermediate.

  • Alkyne Coordination: The alkyne substrate coordinates to the platinum center.

  • Migratory Insertion (Rate-Determining Step): The coordinated alkyne inserts into the Pt-H bond. This step is typically irreversible and dictates the regioselectivity of the reaction. For platinum catalysts, insertion into the Pt-H bond is kinetically favored over insertion into the Pt-Si bond.[9][11]

  • Reductive Elimination: The resulting vinyl and silyl ligands couple and are eliminated from the platinum center, forming the final vinylsilane product and regenerating the active Pt(0) catalyst.[4]

G Pt0 [Pt(0)] Active Catalyst OxAdd Oxidative Addition Intermediate (Pt(II) Silyl Hydride) Pt0->OxAdd + R₃SiH PreCat [{PtCl(μ-Cl)(C₆H₁₀)}₂] Pt(II) Precatalyst PreCat->Pt0 Coord Alkyne Coordination Complex OxAdd->Coord + Alkyne Insert Vinyl-Platinum Intermediate Coord->Insert Migratory Insertion (into Pt-H bond) Insert->Pt0 Reductive Elimination - Vinylsilane Product G Pt0 [Pt(0)] Active Catalyst OxAdd Oxidative Addition Intermediate (Pt(II) Silyl Hydride) Pt0->OxAdd + R₃SiH Coord Alkyne Coordination Complex OxAdd->Coord + Alkyne Insert_Si Silyl-Vinyl-Platinum Intermediate Coord->Insert_Si Migratory Insertion (into Pt-Si bond) (Higher Energy Pathway for Pt) Insert_Si->Pt0 Reductive Elimination - Vinylsilane Product

Caption: The Modified Chalk-Harrod mechanism, a less favorable pathway for Pt.

Controlling Reaction Outcomes: Regio- and Stereoselectivity

The synthetic utility of alkyne hydrosilylation hinges on its selectivity. The platinum-catalyzed reaction is highly predictable, offering excellent control over the product structure.

  • Stereoselectivity: The reaction proceeds via a syn-addition of the H and SiR₃ groups across the alkyne. This means both groups add to the same face of the triple bond, leading exclusively to the (E)-isomer of the vinylsilane. [3]* Regioselectivity: With unsymmetrical (terminal) alkynes, two regioisomers are possible:

    • β-vinylsilane: The silyl group adds to the terminal carbon (anti-Markovnikov addition).

    • α-vinylsilane: The silyl group adds to the internal carbon (Markovnikov addition).

Platinum catalysts, governed by the Chalk-Harrod mechanism, strongly favor the formation of the β-(E)-vinylsilane . [4]This is primarily due to steric factors during the migratory insertion step; the bulky silyl group on the platinum center directs the hydride to the more substituted carbon, placing the platinum on the less hindered terminal carbon.

Substrate TypePrimary ProductStereochemistryRegiochemistry
Terminal Alkyneβ-vinylsilaneE (trans)anti-Markovnikov
Symmetrical Internal AlkynevinylsilaneE (trans)Not Applicable
Unsymmetrical Internal AlkyneMixture of isomersE (trans)Depends on steric/electronic bias

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Platinum compounds, solvents, and silanes should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent side reactions.

Protocol 1: General Procedure for Hydrosilylation of a Terminal Alkyne

This protocol details a typical small-scale reaction for the hydrosilylation of 1-octyne with triethylsilane.

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Analysis a 1. Add alkyne (e.g., 1-octyne, 1.0 mmol) and solvent (e.g., Toluene, 2 mL) to oven-dried flask. b 2. Add catalyst solution (Dichlorobis[chloro(cyclohexene)platinum(II)], ~0.01 mol%). a->b c 3. Add silane (e.g., triethylsilane, 1.1 mmol) dropwise at 0 °C. b->c d 4. Warm to room temperature and stir (monitor by TLC or GC). c->d e 5. Concentrate reaction mixture in vacuo. d->e f 6. Purify by column chromatography (Silica gel, Hexanes/EtOAc). e->f g 7. Characterize product by ¹H NMR, ¹³C NMR, and MS. f->g

Caption: Standard experimental workflow for platinum-catalyzed hydrosilylation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv). If a solvent is used, add anhydrous toluene or THF (0.5 M).

  • Catalyst Addition: Add the Dichlorobis[chloro(cyclohexene)platinum(II)] catalyst. A stock solution in a suitable solvent (e.g., CH₂Cl₂) is recommended for accurate addition of low catalyst loadings (0.005–0.1 mol%).

  • Reagent Addition: Place the flask under an inert atmosphere and cool to 0 °C in an ice bath. Add the hydrosilane (1.05-1.2 mmol, 1.05-1.2 equiv) dropwise via syringe.

    • Causality Note: Adding the silane last and at a low temperature helps to control the initial exothermic reaction and the rate of precatalyst reduction, preventing side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots.

  • Work-up: Once the reaction is complete (disappearance of starting alkyne), concentrate the mixture under reduced pressure to remove the solvent and any excess silane.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to isolate the desired vinylsilane.

  • Characterization: Confirm the structure and determine the isomeric ratio of the product using ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry. The E-stereochemistry can be confirmed by the large coupling constant (~18 Hz) between the vinylic protons in the ¹H NMR spectrum.

Protocol 2: Catalyst Handling and Preparation of a Stock Solution

The precatalyst is a solid that can be weighed in the air but should be stored under inert gas. [7]Preparing a stock solution allows for precise and repeatable dosing of the catalyst at ppm levels.

  • In a glovebox or on a Schlenk line, weigh 14.8 mg of Dichlorobis[chloro(cyclohexene)platinum(II)] (FW = 740.28 g/mol ; 0.02 mmol) into a 20 mL volumetric flask.

  • Add anhydrous, degassed dichloromethane or toluene to the mark to create a 1.0 mM (0.001 M) stock solution.

  • Store the solution in the freezer under an inert atmosphere and away from light. This solution is stable for several weeks.

    • Trustworthiness Note: Using a freshly prepared or properly stored stock solution is critical for reproducibility. Catalyst degradation can lead to lower yields and the formation of platinum black. [5]

Conclusion

Dichlorobis[chloro(cyclohexene)platinum(II)] is a highly effective and user-friendly precatalyst for the hydrosilylation of alkynes. Its activity is rooted in the classic Chalk-Harrod mechanism, which proceeds via in situ reduction to Pt(0) followed by a predictable cycle of oxidative addition, migratory insertion, and reductive elimination. This mechanistic framework provides excellent control over both regio- and stereoselectivity, reliably yielding β-(E)-vinylsilanes from terminal alkynes. The protocols provided herein offer a robust starting point for researchers to leverage this powerful catalytic system in their synthetic endeavors.

References

  • S. Sakaki, N. Mizoe, M. Sugimoto, Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. Organometallics, 1998, 17 (12), 2510–2523. [Link]

  • L. Wang, et al., Regio-selective and stereo-selective hydrosilylation of internal alkynes catalyzed by ruthenium complexes. RSC Advances, 2023, 13, 27581-27585. [Link]

  • N. S. I. Gusel’nikova, O. A. L. K., Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 2020, 12, 2193. [Link]

  • M. A. T. an, Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. [Link]

  • Wikipedia contributors, Hydrosilylation. Wikipedia, The Free Encyclopedia. [Link]

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  • Z. Mo, J. Xiao, Y. Gao, L. Deng, Regio- and Stereoselective Hydrosilylation of Alkynes Catalyzed by Three-Coordinate Cobalt(I) Alkyl and Silyl Complexes. Journal of the American Chemical Society, 2013, 135 (47), 17742–17745. [Link]

  • S. P. Midya, S. K. Badu, S. V. D. M. S. G., Cobalt-catalyzed alkyne hydrosilylation as a new frontier to selectively access silyl-hydrocarbons. Chemical Communications, 2021, 57, 12398-12415. [Link]

  • A. D. R. T. G. S. F. S. J. P., Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 2018, 8, 1, 656–667. [Link]

  • ResearchGate, Chalk–Harrod mechanism and modified Chalk–Harrod mechanism for the hydrosilylation of alkenes. ResearchGate. [Link]

  • F. Alonso, Y. Moglie, G. Radivoy, M. Yus, Hydrosilylation of alkynes catalysed by platinum on titania. Tetrahedron Letters, 2010, 51(49), 6475-6478. [Link]

  • J. T. S. P. V. C. P. B. C., Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis, 2016, 6, 6, 3965–3969. [Link]

  • A. B. P. N. B. F. C. A. C., Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts. Chemical Science, 2020, 11, 8828-8839. [Link]

  • Rock Chemicals, Inc., Di-µ-chloro-bis(cyclohexene)platinum(II). [Link]

  • Mateck, Pt- Di--chloro bis[chloro(cyclohexene) platinum(II)]. [Link]

  • R. C.
  • J. L. Speier, Homogeneous Catalysis of Hydrosilation by Transition Metals. Advances in Organometallic Chemistry, 1979, 17, 407-447.
  • M. A. Esteruelas, L. A. Oro, The chemistry of iridium(I) and rhodium(I) in hydrosilylation. Chemical Reviews, 1998, 98 (2), 577–588.
  • B. Marciniec, Ed.

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Application Notes and Protocols for Evaluating the Antitumor Activity of Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antitumor activity of Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum(II) coordination complex with potential as a novel anticancer agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the compound's efficacy against various cancer cell lines.

Introduction: The Rationale for Investigating Novel Platinum(II) Olefin Complexes

Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are cornerstones of modern chemotherapy, widely used in the treatment of various solid tumors.[1] Their primary mechanism of action involves binding to nuclear DNA, forming intra- and inter-strand crosslinks that obstruct DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[2] However, the clinical utility of these drugs is often limited by severe side effects and the development of drug resistance.[1]

This has spurred the development of new platinum complexes with modified ligand spheres to improve their pharmacological properties. Dichlorobis[chloro(cyclohexene)platinum(II)] belongs to the class of platinum(II) olefin complexes. The introduction of olefin ligands like cyclohexene can alter the electronic and steric properties of the complex, potentially leading to a different spectrum of activity, improved cellular uptake, and the ability to overcome cisplatin resistance.[3] Research on platinum complexes with bulky ligands has shown promise in overcoming resistance mechanisms.[4] This guide provides the foundational methods to explore the therapeutic potential of this specific platinum-cyclohexene complex.

Synthesis and Characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]

While a detailed synthesis protocol is beyond the scope of these application notes, Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula C12H20Cl4Pt2, is a known compound.[5] It is typically synthesized from a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K2PtCl4) or a more reactive starting material like dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl2(cod)]), by ligand exchange with cyclohexene.[6][7]

Prior to biological evaluation, it is imperative to fully characterize the synthesized compound to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR to elucidate the structure and confirm the coordination of the cyclohexene ligand.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the coordinated olefin and platinum-chloride bonds.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.

  • Mass Spectrometry: To verify the molecular weight of the complex.

PART 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic (cell-killing) activity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected human cancer cell lines (e.g., A2780 ovarian, MCF-7 breast, HCT116 colon) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Dichlorobis[chloro(cyclohexene)platinum(II)], dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for formazan dissolution).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the platinum complex in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: IC50 Values
Cell LineCancer TypeDichlorobis[chloro(cyclohexene)platinum(II)] IC50 (µM)Cisplatin IC50 (µM)
A2780Ovarian[Example Value: 5.2][Example Value: 1.5]
A2780cisOvarian (Cisplatin-Resistant)[Example Value: 7.8][Example Value: 25.4]
MCF-7Breast[Example Value: 12.5][Example Value: 8.9]
HCT116Colon[Example Value: 9.3][Example Value: 4.7]
HEK293Non-cancerous Kidney[Example Value: >50][Example Value: 15.1]

Note: The values presented are for illustrative purposes only and should be determined experimentally.

PART 2: Elucidation of the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine whether the compound induces apoptosis, a preferred mode of cell death for anticancer drugs.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with the platinum complex at concentrations around the IC50 value.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the platinum complex for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells.

  • Annexin V-positive / PI-negative: Early apoptotic cells.

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

  • Annexin V-negative / PI-positive: Necrotic cells.

PART 3: Investigation of Cell Cycle Perturbations

Platinum-based drugs that damage DNA often induce cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the platinum complex.

  • Cold 70% ethanol.

  • PBS.

  • PI staining solution (containing RNase A to prevent staining of RNA).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Data Analysis: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Visualization of Experimental Workflow and Proposed Mechanism

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis & Characterization Stock Stock Solution (DMSO) Synthesis->Stock MTT Cytotoxicity Assay (MTT) Stock->MTT Treatment Apoptosis Apoptosis Assay (Annexin V/PI) Stock->Apoptosis Treatment Cell_Cycle Cell Cycle Analysis (PI Staining) Stock->Cell_Cycle Treatment Cell_Culture Cancer Cell Lines (e.g., A2780, MCF-7) Cell_Culture->MTT Cell_Culture->Apoptosis Cell_Culture->Cell_Cycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist

Caption: Experimental workflow for evaluating the antitumor activity of Dichlorobis[chloro(cyclohexene)platinum(II)].

Proposed_Mechanism cluster_cell Cancer Cell Pt_Complex Dichlorobis[chloro (cyclohexene)platinum(II)] Cell_Uptake Cellular Uptake Pt_Complex->Cell_Uptake Activation Aquation/ Activation Cell_Uptake->Activation DNA Nuclear DNA Activation->DNA Binds to Guanine DNA_Adducts DNA Adducts (Crosslinks) DNA->DNA_Adducts Replication_Block Replication/ Transcription Block DNA_Adducts->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Replication_Block->Cell_Cycle_Arrest Apoptosis_Pathway Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Pathway If damage is irreparable Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of action for Dichlorobis[chloro(cyclohexene)platinum(II)].

Conclusion and Future Directions

These protocols provide a robust framework for the initial in vitro characterization of the antitumor activity of Dichlorobis[chloro(cyclohexene)platinum(II)]. The data generated from these assays will establish its cytotoxic potency, its ability to induce apoptosis, and its effects on the cell cycle. Promising results, such as high cytotoxicity against cancer cells (especially cisplatin-resistant lines) and low toxicity to non-cancerous cells, would warrant further investigation. Future studies could include elucidating the precise nature of the DNA adducts formed, exploring its effects on other cellular targets, and ultimately, evaluating its efficacy in preclinical in vivo models.

References

Sources

Application Notes and Protocols for Dichlorobis[chloro(cyclohexene)platinum(II)] in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Platinum(II) Catalyst for Advanced Polymer Synthesis

Dichlorobis[chloro(cyclohexene)platinum(II)], a unique platinum(II) coordination complex, is emerging as a catalyst of interest in the field of materials science, particularly for the synthesis of specialty polymers. While detailed literature specifically on this complex is nascent, its structural motifs suggest its utility in polymerization, analogous to other late transition metal catalysts. This document provides a comprehensive guide to the application of Dichlorobis[chloro(cyclohexene)platinum(II)] in polymer synthesis, with a focus on the vinyl-addition polymerization of cyclic olefins like norbornene. The resulting saturated polymer backbone offers distinct properties such as high thermal stability and chemical resistance, making it suitable for advanced applications.

This guide is intended for researchers and scientists in materials science and polymer chemistry. It provides a theoretical framework for the catalytic activity of Dichlorobis[chloro(cyclohexene)platinum(II)], a detailed experimental protocol for polymer synthesis, and methods for polymer characterization. The protocols provided herein are based on established principles of late transition metal catalysis for olefin polymerization due to the limited direct literature on this specific complex.

Theoretical Framework: Understanding the Catalytic Mechanism

The polymerization of cyclic olefins like norbornene using late transition metal catalysts, including platinum(II) complexes, typically proceeds via a vinyl-addition or coordination-insertion mechanism. This is distinct from the more common Ring-Opening Metathesis Polymerization (ROMP). In vinyl-addition polymerization, the double bond of the monomer is opened, and the monomer units add to the growing polymer chain, leaving the cyclic structure of the monomer intact. This results in a polymer with a saturated backbone.

The catalytic cycle is generally understood to involve the following key steps:

  • Activation of the Pre-catalyst: The platinum(II) pre-catalyst, Dichlorobis[chloro(cyclohexene)platinum(II)], is activated by a co-catalyst, typically a Lewis acid such as methylaluminoxane (MAO) or a borane. This activation step generates a cationic platinum species with a vacant coordination site, which is the active catalytic species.

  • Monomer Coordination: The cyclic olefin monomer coordinates to the active platinum center.

  • Insertion: The coordinated monomer inserts into the platinum-alkyl bond of the growing polymer chain.

  • Chain Propagation: The process of monomer coordination and insertion repeats, leading to the growth of the polymer chain.

  • Chain Transfer/Termination: The polymer chain can be terminated or transferred to another molecule, regenerating the active catalyst or forming a dormant species.

The choice of co-catalyst and reaction conditions can significantly influence the catalytic activity, polymer molecular weight, and polydispersity.

Experimental Protocols

Protocol 1: Synthesis of Polynorbornene via Vinyl-Addition Polymerization

This protocol details the synthesis of polynorbornene using Dichlorobis[chloro(cyclohexene)platinum(II)] as a pre-catalyst and methylaluminoxane (MAO) as a co-catalyst.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)] ([{PtCl(C6H10)}2(µ-Cl)2])

  • Norbornene

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer and Solvent Preparation:

    • Purify norbornene by sublimation or recrystallization to remove any inhibitors.

    • Dry toluene over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

    • Add the desired amount of norbornene to the flask.

    • Dissolve the norbornene in anhydrous toluene.

  • Catalyst Activation and Polymerization:

    • In a separate Schlenk tube, prepare a stock solution of Dichlorobis[chloro(cyclohexene)platinum(II)] in anhydrous toluene.

    • To the stirred solution of norbornene in toluene, add the MAO solution via syringe. The molar ratio of Al:Pt is a critical parameter and should be optimized (a starting point is 200:1).

    • Allow the mixture to stir for 5-10 minutes.

    • Inject the Dichlorobis[chloro(cyclohexene)platinum(II)] stock solution into the reaction flask to initiate the polymerization.

    • Maintain the reaction at the desired temperature (e.g., 25-80°C) with vigorous stirring. The optimal temperature should be determined experimentally.

  • Reaction Quenching and Polymer Isolation:

    • After the desired reaction time (e.g., 1-24 hours), quench the polymerization by slowly adding methanol containing a small amount of 1 M HCl. This will deactivate the catalyst and precipitate the polymer.

    • Continue stirring for 30 minutes.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum at 60-80°C to a constant weight.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Monomer_Prep Purify Norbornene Reaction_Setup Setup Schlenk Flask (Norbornene in Toluene) Monomer_Prep->Reaction_Setup Solvent_Prep Dry Toluene Solvent_Prep->Reaction_Setup Add_MAO Add MAO Solution Reaction_Setup->Add_MAO Add_Catalyst Inject Pt Catalyst Solution Add_MAO->Add_Catalyst Polymerize Stir at Desired Temperature Add_Catalyst->Polymerize Quench Quench with Acidified Methanol Polymerize->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Methanol Filter->Wash Dry Dry Polymer under Vacuum Wash->Dry PNB_Product PNB_Product Dry->PNB_Product Polynorbornene

Caption: Experimental workflow for polynorbornene synthesis.

Characterization of the Resulting Polymer

The synthesized polynorbornene should be characterized to determine its structure, molecular weight, and thermal properties.

1. Structural Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄ at elevated temperature) to confirm the vinyl-addition structure. The absence of olefinic protons in the ¹H NMR spectrum and olefinic carbons in the ¹³C NMR spectrum indicates a saturated polymer backbone.

  • FTIR Spectroscopy: The FTIR spectrum should show characteristic peaks for C-H stretching and bending vibrations of the saturated aliphatic backbone. The absence of a C=C stretching peak confirms the polymerization occurred through the double bond.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high-temperature GPC may be necessary due to the limited solubility of polynorbornene at room temperature.

3. Thermal Properties Analysis:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. Vinyl-addition polynorbornene is expected to have high thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.

Quantitative Data Summary

The following table provides a hypothetical set of experimental conditions and expected results for the polymerization of norbornene using Dichlorobis[chloro(cyclohexene)platinum(II)]/MAO, based on data from analogous late transition metal catalyst systems.

ParameterValue
Monomer Norbornene
Catalyst Dichlorobis[chloro(cyclohexene)platinum(II)]
Co-catalyst Methylaluminoxane (MAO)
Solvent Toluene
[Norbornene]:[Pt] ratio 1000:1 - 10000:1
[Al]:[Pt] ratio 100:1 - 500:1
Temperature 25 - 80 °C
Reaction Time 1 - 24 h
Yield 60 - 95%
Mn ( g/mol ) 50,000 - 500,000
PDI (Mw/Mn) 1.5 - 3.0
Tg (°C) > 300 °C

Mechanistic Diagram

G Pt_Precatalyst [Pt]-Cl (Pre-catalyst) Active_Catalyst [Pt]+-R (Active Catalyst) Pt_Precatalyst->Active_Catalyst + MAO - MeCl Monomer_Complex [Pt]+-R (Monomer Complex) Active_Catalyst->Monomer_Complex + Norbornene Inserted_Complex [Pt]+-(NB)-R (Inserted Complex) Monomer_Complex->Inserted_Complex Insertion Inserted_Complex->Active_Catalyst Chain Propagation (n Norbornene)

Application Note & Protocol: Gas-Phase Catalysis Using Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Catalytic Potential of Dichlorobis[chloro(cyclohexene)platinum(II)] in Gas-Phase Reactions

Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula C12H20Cl4Pt2, is a platinum(II) complex that holds significant promise as a catalyst in gas-phase organic transformations.[1][2][3] Its bridged dichloro structure and coordinated cyclohexene ligands create a unique electronic and steric environment around the platinum center. This complex serves as a valuable precursor for generating catalytically active platinum species capable of activating a variety of substrates in the gas phase. Platinum(II) complexes are well-known for their ability to activate alkenes towards nucleophilic attack.[4] Unlike their palladium counterparts, which often favor pathways like β-hydride elimination, the relative inertness of platinum complexes to ligand substitution allows for alternative reaction pathways such as protonolysis and cyclopropanation.[4] This application note provides a detailed experimental setup and protocol for utilizing Dichlorobis[chloro(cyclohexene)platinum(II)] in a representative gas-phase reaction, offering insights into the underlying principles and practical considerations for successful implementation.

Core Principles: Leveraging Platinum(II) Chemistry for Gas-Phase Transformations

The catalytic activity of Dichlorobis[chloro(cyclohexene)platinum(II)] in the gas phase stems from the fundamental principles of organoplatinum chemistry.[5] The platinum(II) center acts as a Lewis acid, coordinating with reactant molecules and lowering the activation energy for their transformation. The cyclohexene ligands can be displaced by reactant molecules under thermal conditions, generating a coordinatively unsaturated and highly reactive platinum species. This in-situ generation of the active catalyst is a key feature of using this precursor.

The choice of a gas-phase setup offers several advantages over solution-phase reactions, including easier product separation, reduced solvent waste, and the potential for continuous flow processes. However, it also necessitates precise control over parameters such as temperature, pressure, and reactant flow rates to ensure optimal catalyst performance and product selectivity.

Experimental Setup: A Robust System for Gas-Phase Platinum Catalysis

A well-designed experimental setup is crucial for conducting reproducible and safe gas-phase reactions with Dichlorobis[chloro(cyclohexene)platinum(II)]. The following diagram and description outline a typical laboratory-scale system.

Gas_Phase_Reaction_Setup cluster_reactants Reactant Delivery cluster_reactor Reaction Zone cluster_analysis Product Analysis & Collection gas1 Reactant Gas 1 Cylinder mfc1 Mass Flow Controller 1 gas1->mfc1 Regulator gas2 Reactant Gas 2 Cylinder mfc2 Mass Flow Controller 2 gas2->mfc2 Regulator mixer Gas Mixing Chamber mfc1->mixer mfc2->mixer preheater Pre-heater mixer->preheater reactor Fixed-Bed Reactor (Catalyst Inside) preheater->reactor condenser Condenser reactor->condenser furnace Tube Furnace trap Cold Trap condenser->trap gcms Gas Chromatograph- Mass Spectrometer (GC-MS) trap->gcms vent Vent gcms->vent

Figure 1: A schematic of a typical experimental setup for gas-phase reactions catalyzed by a platinum complex.

Key Components of the Experimental Setup:

  • Reactant Delivery System: High-purity reactant gases are supplied from cylinders equipped with pressure regulators. Mass flow controllers (MFCs) are essential for precise control and metering of the gas flow rates into the reactor.

  • Gas Mixing and Pre-heating: A mixing chamber ensures a homogenous reactant stream before entering the reactor. A pre-heater raises the temperature of the gas mixture to the desired reaction temperature to ensure thermal equilibrium upon contacting the catalyst.

  • Reactor System: A fixed-bed reactor, typically a quartz or stainless steel tube, is housed within a programmable tube furnace. The solid catalyst, Dichlorobis[chloro(cyclohexene)platinum(II)] supported on an inert material, is packed within the reactor.

  • Product Collection and Analysis: The effluent from the reactor passes through a condenser and a cold trap (e.g., cooled with liquid nitrogen) to collect condensable products. The non-condensable gas stream is then directed to an online analytical instrument, such as a Gas Chromatograph-Mass Spectrometer (GC-MS), for real-time product identification and quantification.[6]

Detailed Protocol: Gas-Phase Alkene Hydroarylation

This protocol details a representative application: the hydroarylation of an unactivated alkene, a reaction of significant interest in organic synthesis.[7]

Materials and Equipment:

  • Dichlorobis[chloro(cyclohexene)platinum(II)] (CAS: 60134-75-0)

  • Inert support material (e.g., silica gel, alumina)

  • Reactant gases (e.g., ethylene, benzene)

  • Inert carrier gas (e.g., nitrogen, argon)

  • Fixed-bed reactor system (as described above)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol Steps:

  • Catalyst Preparation:

    • In a fume hood, impregnate the inert support material with a solution of Dichlorobis[chloro(cyclohexene)platinum(II)] in a suitable solvent (e.g., dichloromethane).

    • Carefully evaporate the solvent under reduced pressure to obtain a free-flowing solid catalyst. The typical loading of the platinum complex is 1-5% by weight.

    • Pack a known amount of the prepared catalyst into the center of the quartz reactor tube, securing it with quartz wool plugs.

  • System Assembly and Leak Testing:

    • Assemble the reactor system as shown in Figure 1.

    • Thoroughly leak-test all connections using a suitable method (e.g., Snoop test or pressure decay test) to ensure a sealed system, which is critical for safety and accurate results.

  • Catalyst Activation and System Purging:

    • Purge the entire system with an inert carrier gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any air and moisture.

    • While purging, slowly ramp up the furnace temperature to the desired reaction temperature (e.g., 150-250 °C). This step also serves to activate the catalyst by promoting the dissociation of the cyclohexene ligands.

  • Reaction Initiation and Execution:

    • Once the system has reached the set temperature and is thoroughly purged, introduce the reactant gases (e.g., ethylene and benzene) at the desired molar ratio and flow rates using the mass flow controllers.

    • The total flow rate should be adjusted to achieve the desired space velocity, which influences the contact time of the reactants with the catalyst.

  • Product Monitoring and Collection:

    • Continuously monitor the composition of the reactor effluent using the online GC-MS. This allows for real-time tracking of reactant conversion and product formation.

    • Collect condensable products in the cold trap for further analysis (e.g., NMR spectroscopy) and quantification.

  • Reaction Termination and System Shutdown:

    • After the desired reaction time or once the catalyst shows signs of deactivation (i.e., decreased conversion), stop the flow of reactant gases and switch back to the inert carrier gas flow.

    • Turn off the furnace and allow the reactor to cool down to room temperature under the inert gas flow.

    • Once cooled, the system can be safely disassembled.

Hydroarylation_Pathway Pt_complex [PtCl₂(cyclohexene)]₂ Active_Pt Active Pt(II) species Pt_complex->Active_Pt Heat Alkene_coordination Alkene Coordination Active_Pt->Alkene_coordination + Alkene Arene_activation Arene C-H Activation Alkene_coordination->Arene_activation + Arene Reductive_elimination Reductive Elimination Arene_activation->Reductive_elimination Reductive_elimination->Active_Pt Catalyst Regeneration Product Alkylarene Product Reductive_elimination->Product

Figure 2: A simplified proposed catalytic cycle for platinum-catalyzed hydroarylation.

Quantitative Data and Expected Outcomes

The following table provides a hypothetical set of parameters for the hydroarylation of ethylene with benzene. Actual optimal conditions may vary and should be determined experimentally.

ParameterValueRationale
Catalyst Loading2 wt% Pt on SiO₂Balances catalyst activity with cost-effectiveness.
Reaction Temperature200 °CSufficient to activate the catalyst and promote the reaction without causing significant catalyst decomposition.
Pressure1 atmSimplifies the experimental setup; higher pressures may be explored to increase reaction rates.
Ethylene Flow Rate10 mL/min
Benzene Vapor Flow5 mL/min (as vapor)
Carrier Gas (N₂) Flow20 mL/min
Expected ProductEthylbenzeneThe primary product of the hydroarylation of ethylene with benzene.
Expected Selectivity>90%Platinum catalysts can exhibit high selectivity in hydroarylation reactions.[7]

Expert Insights and Troubleshooting

  • Catalyst Deactivation: Catalyst deactivation can occur due to coking (deposition of carbonaceous materials) or poisoning by impurities in the reactant streams. To mitigate this, ensure high-purity gases are used. Temperature-programmed oxidation can sometimes be used to regenerate coked catalysts.

  • Reaction Exotherms: Some gas-phase reactions can be highly exothermic. It is crucial to monitor the reactor temperature closely and have appropriate safety measures in place to prevent thermal runaway. Diluting the reactant stream with an inert gas can help to manage the heat generated.

  • Product Selectivity: The selectivity towards the desired product can be influenced by temperature, pressure, and the reactant feed ratio. A systematic study of these parameters is recommended to optimize the reaction for a specific target molecule.

Safety and Handling of Organoplatinum Compounds

Organoplatinum compounds, including Dichlorobis[chloro(cyclohexene)platinum(II)], should be handled with care due to their potential toxicity.[8][9] Some platinum compounds are known respiratory sensitizers.[8] It is imperative to handle the solid compound and prepared catalyst in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

Dichlorobis[chloro(cyclohexene)platinum(II)] is a versatile and effective catalyst precursor for a range of gas-phase reactions. By understanding the principles of platinum catalysis and employing a well-designed experimental setup, researchers can harness the potential of this complex for innovative organic synthesis. The detailed protocol provided herein serves as a robust starting point for exploring the catalytic applications of this and related platinum compounds.

References

  • Title: Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II) Source: University of Windsor URL: [Link]

  • Title: Platinum(II) Olefin Hydroarylation Catalysts: Tuning Selectivity for the anti-Markovnikov Product Source: ResearchGate URL: [Link]

  • Title: New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species Source: ResearchGate URL: [Link]

  • Title: TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS (WITH SUMMARIES FOR OTHER PGMS) Source: International Platinum Group Metals Association URL: [Link]

  • Title: Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation Source: ACS Publications URL: [Link]

  • Title: Heterogeneous platinum-catalyzed hydrogenation of dialkyl(diolefin)platinum(II) complexes: A new route to platinum surface alkyls Source: PubMed Central URL: [Link]

  • Title: The gas-phase chemistry of cis-diammineplatinum(II) complexes: a joint experimental and theoretical study Source: PubMed URL: [Link]

  • Title: Simplified scheme of the experimental setup. Gases are mixed in a chamber and flow into the reactor placed in a furnace in which the catalyst is centred. The main stream of the product gas flow is burned at the exit and the product composition is determined by a QMS. Source: ResearchGate URL: [Link]

  • Title: Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)] Source: Chem-Impex URL: [Link]

  • Title: Organoplatinum compounds Source: University of California, Davis URL: [Link]

  • Title: SOP FOR Cisplatin Source: Amherst College URL: [Link]

  • Title: Appraisal of the Impact of Applying Organometallic Compounds in Cancer Therapy Source: Cureus URL: [Link]

  • Title: Platinum-catalyzed Bang Gas Reaction Source: YouTube URL: [Link]

  • Title: Aqueous Phase Reforming over Platinum Catalysts on Doped Carbon Supports: Exploring Platinum–Heteroatom Interactions Source: PubMed Central URL: [Link]

  • Title: Cyclic-Diolefin Complexes of Platinum and Palladium Source: "Inorganic Syntheses, Volume XIII" URL: [Link]

  • Title: Organoplatinum chemistry Source: Wikipedia URL: [Link]

  • Title: Aqueous Phase Reforming over Platinum Catalysts on Doped Carbon Supports: Exploring Platinum–Heteroatom Interactions Source: ACS Catalysis URL: [Link]

  • Title: Di-µ-chloro-bis(cyclohexene)platinum(II) Source: Rock Chemicals, Inc. URL: [Link]

  • Title: Platinum (Pt) Di?chloro bis [chloro (cyclohexene) platinum(II)] Source: HANARO TR URL: [Link]

  • Title: Dichloro(1,2-diaminocyclohexane)platinum(II) Source: AMERICAN ELEMENTS URL: [Link]

Sources

Troubleshooting & Optimization

Overcoming catalyst deactivation of Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with catalyst deactivation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of Dichlorobis[chloro(cyclohexene)platinum(II)].

Q1: What is the general stability of Dichlorobis[chloro(cyclohexene)platinum(II)] and how should it be stored?

A1: Dichlorobis[chloro(cyclohexene)platinum(II)] is a moderately stable Pt(II) complex. However, like many organometallic catalysts, its longevity is dependent on proper storage and handling. It is sensitive to moisture, air, and light.

  • Storage: Store the catalyst in its original, tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation, as moisture can lead to catalyst decomposition.[1]

  • Handling: All handling should be performed in a well-ventilated area, such as a fume hood.[2] Use clean, dry glassware and syringes. Avoid contact with incompatible materials.[2]

Q2: My reaction is sluggish or fails to initiate. What are the most likely causes?

A2: Failure to initiate is often due to either an inactive catalyst or the presence of inhibitors in your reaction mixture.

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.

  • Presence of Poisons: Trace amounts of certain compounds can act as potent poisons to platinum catalysts, binding to the active sites and rendering them inactive.[1] Common poisons include sulfur compounds, nitrogen compounds (especially amines and amides), phosphorus compounds (like phosphines), and compounds of heavy metals such as lead, mercury, arsenic, and tin.[1] Review the purity of your reagents and solvents.

Q3: What are the primary mechanisms of deactivation for this type of platinum catalyst during a reaction?

A3: The primary deactivation pathways for platinum catalysts like Dichlorobis[chloro(cyclohexene)platinum(II)] fall into three main categories:

  • Chemical Deactivation (Poisoning): Impurities in the reaction mixture strongly bind to the platinum center, blocking the active sites necessary for the catalytic cycle.[3]

  • Thermal Deactivation (Sintering/Aggregation): At elevated temperatures, the platinum atoms can agglomerate to form larger, less active or inactive platinum nanoparticles or colloids.[3][4] This reduces the available surface area of the active catalyst.

  • Mechanical Deactivation (Fouling): The catalyst surface can be blocked by the deposition of byproducts, polymers, or carbonaceous materials (coking), preventing substrate access to the active sites.[3]

Detailed Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific issues encountered during your experiments.

Problem 1: Low or No Catalytic Activity from the Start

You've set up your reaction, added the catalyst, but see little to no product formation.

start Start: No/Low Activity reagent_check Verify Reagent Purity & Solvents start->reagent_check catalyst_handling Review Catalyst Handling & Storage start->catalyst_handling temp_check Check Reaction Temperature start->temp_check poisoning Probable Cause: Catalyst Poisoning reagent_check->poisoning Impurities suspected degraded_catalyst Probable Cause: Degraded Catalyst catalyst_handling->degraded_catalyst Improper handling low_temp Probable Cause: Insufficient Activation Energy temp_check->low_temp Temp too low purify_reagents Solution: Purify reagents/solvents. Use high-purity grades. poisoning->purify_reagents new_catalyst Solution: Use a fresh batch of catalyst. Improve storage conditions. degraded_catalyst->new_catalyst increase_temp Solution: Gradually increase temperature. Consult literature for optimal range. low_temp->increase_temp

Caption: Troubleshooting workflow for initial low or no catalyst activity.

  • Scrutinize Your Reagents:

    • Action: Review the certificates of analysis for all your starting materials, reagents, and solvents. Pay close attention to specifications regarding sulfur, nitrogen, and heavy metal content.

    • Causality: Many common reagents can contain trace impurities that are potent platinum catalyst poisons. For example, thiols in solvents or amines in starting materials can irreversibly bind to the platinum center.

    • Solution: If impurities are suspected, purify your reagents using standard laboratory techniques (e.g., distillation, recrystallization) or purchase higher purity grades.

  • Evaluate Catalyst Viability:

    • Action: Obtain a fresh vial of Dichlorobis[chloro(cyclohexene)platinum(II)] and run a control experiment with known pure reagents.

    • Causality: The cyclohexene ligands are relatively labile and can dissociate over time, especially with exposure to air and moisture, leading to the formation of less active platinum species. Improper storage accelerates this degradation.[1]

    • Solution: If the fresh catalyst works, discard the old batch and review your storage and handling procedures.[2] Ensure storage is under an inert atmosphere and in a desiccated environment.

  • Confirm Reaction Conditions:

    • Action: Double-check your reaction temperature.

    • Causality: While high temperatures can cause deactivation, some reactions require a certain activation energy to initiate. The dissociation of the cyclohexene ligand to form the active catalytic species is often temperature-dependent.

    • Solution: If the temperature is too low, incrementally increase it. Consult literature for similar reactions to determine the optimal temperature range.

| Common Catalyst Poisons and Their Potential Sources | | :--- | :--- | | Poison Class | Examples & Common Sources | | Sulfur Compounds | Thiols, sulfides, sulfur dioxide. Often found in technical grade solvents or reagents. | | Nitrogen Compounds | Amines, amides, pyridine, ammonia. Can be present as impurities or be part of the substrate itself.[1] | | Phosphorus Compounds | Phosphines, phosphites. Often used as ligands in other reactions; cross-contamination is a risk.[1] | | Heavy Metals & Tin | Pb, Hg, As, Sn compounds. Can leach from equipment or be present in reagents. Tin is often used in condensation cure systems.[1] | | Unsaturated Compounds | Some unsaturated hydrocarbons can polymerize on the catalyst surface, causing fouling. |

Problem 2: Reaction Initiates but Halts Prematurely

The reaction begins as expected, but then the rate slows down and eventually stops before full conversion is achieved.

Active_Catalyst Active Pt(II) Species Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle Poisoned_Catalyst Poisoned Pt-Complex (Inactive) Active_Catalyst->Poisoned_Catalyst Poisoning Aggregated_Pt Aggregated Pt(0) (Inactive Colloids) Active_Catalyst->Aggregated_Pt Sintering Fouled_Catalyst Fouled Catalyst (Inactive) Active_Catalyst->Fouled_Catalyst Fouling Substrate Substrates Substrate->Catalytic_Cycle Product Product Catalytic_Cycle->Active_Catalyst Regeneration Catalytic_Cycle->Product Poison Poison (e.g., S, N, P cmpds) Poison->Poisoned_Catalyst High_Temp High Temperature High_Temp->Aggregated_Pt Byproduct Reactive Byproduct / Polymer Byproduct->Fouled_Catalyst

Caption: Common deactivation pathways for the platinum catalyst during the reaction.

  • Investigate Byproduct Inhibition:

    • Action: Analyze your reaction mixture at the point of stalling using techniques like GC-MS or NMR to identify any major byproducts.

    • Causality: A byproduct of the reaction itself might be a catalyst inhibitor. For instance, in hydrosilylation reactions, certain vinylsilanes or side-reaction products can coordinate too strongly to the platinum center, slowing down or stopping the catalytic turnover.[5]

    • Solution: Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize byproduct formation. In some cases, slow addition of one of the reagents can maintain a low concentration of the inhibitory species.

  • Check for Thermal Degradation:

    • Action: Monitor the temperature profile of your reaction. Are there any exotherms that could be causing localized overheating?

    • Causality: High temperatures can cause the active platinum species to be reduced and aggregate into inactive platinum colloids or nanoparticles.[4] This is a common issue with highly active catalysts and is often irreversible.

    • Solution: Improve heat management of the reaction. This can be achieved by using a larger solvent volume, a cooling bath, or by controlling the rate of reagent addition to manage the exotherm. Running the reaction at the lowest effective temperature can also prolong catalyst life.

  • Consider Catalyst Loading:

    • Action: Run the reaction with a slightly higher catalyst loading or add a second small portion of the catalyst after the reaction has stalled.

    • Causality: If the reaction restarts after the second addition, it suggests that the initial amount of catalyst was deactivated by trace impurities that have now been consumed. The total number of turnovers was limited by the amount of poison relative to the catalyst.

    • Solution: While adding more catalyst is a workaround, the root cause is still the purity of the reagents. Refer back to Problem 1, Step 1 to address the source of the contamination.

Experimental Protocol: Small-Scale Test for Catalyst Viability

This protocol allows for a quick assessment of your catalyst's activity and the purity of your reagents.

Objective: To confirm the catalytic activity of Dichlorobis[chloro(cyclohexene)platinum(II)] in a controlled system.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • High-purity model olefin (e.g., 1-octene, purified)

  • High-purity model silane (e.g., triethylsilane, purified)

  • Anhydrous, high-purity solvent (e.g., toluene or xylene)

  • Schlenk flask or similar oven-dried glassware

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the solvent (e.g., 5 mL) to the flask via a dry syringe.

  • Add the model olefin (e.g., 1 mmol).

  • Add the model silane (e.g., 1.1 mmol).

  • Prepare a stock solution of the catalyst in the same anhydrous solvent.

  • Inject a small, precise amount of the catalyst stock solution (e.g., to achieve a 10-100 ppm Pt loading).

  • Stir the reaction at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking small aliquots over time and analyzing via GC or ¹H NMR.

Expected Outcome:

  • A viable catalyst in a clean system should show significant conversion within a reasonable timeframe (e.g., >90% in 1-2 hours).

  • If this test fails, your catalyst is likely degraded.

  • If this test succeeds, but your main reaction fails, the issue lies with the specific substrates, reagents, or solvents used in your primary experiment.

By systematically evaluating your reagents, catalyst handling, and reaction conditions, you can effectively troubleshoot and overcome the deactivation of Dichlorobis[chloro(cyclohexene)platinum(II)], leading to more robust and reproducible results in your research and development endeavors.

References

  • Common substances that cause platinum catalyst poisoning. (2025, January 3). Knowledge.
  • Dichloro(1,2-diaminocyclohexane)
  • Gajewska, J. E., & Grala, A. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers (Basel), 13(21), 3817. [Link]

  • The Science Behind High-Activity Platinum Catalysts for Hydrosilyl
  • Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. (2024, April 10).
  • Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235.
  • Karstedt catalysts.
  • Ertler, C., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(2), 1135-1146. [Link]

  • Zenk, P. J., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).

Sources

Technical Support Center: Byproduct Identification in Dichlorobis[chloro(cyclohexene)platinum(II)] Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing dichlorobis[chloro(cyclohexene)platinum(II)] and related platinum catalysts. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and mitigation of byproducts in your catalyzed reactions, particularly in hydrosilylation processes. Our goal is to move beyond simple procedural steps and offer insights into the causality behind common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed for quick problem-solving, supported by explanations of the underlying chemical principles.

Q1: My reaction is sluggish, shows incomplete conversion, or fails to initiate entirely. What are the likely causes?

A1: This is a common issue often attributable to catalyst inhibition or poisoning. Platinum catalysts are highly sensitive to certain chemical species that can coordinate to the metal center more strongly than your reactants, effectively halting the catalytic cycle.

  • Primary Cause: Catalyst Poisoning: The most frequent culprits are compounds containing sulfur, nitrogen (specifically amines), phosphorus, and certain metals like tin.[1] These materials can act as potent inhibitors, leading to effects ranging from a slight surface tack in silicone curing to a complete failure of the reaction.[1]

    • Mechanism of Poisoning: Poisons typically function by forming strong, often irreversible, coordinate bonds with the platinum center. This blocks the site needed for the oxidative addition of the silane or coordination of the alkene, which are crucial first steps in the hydrosilylation mechanism.[2]

  • Troubleshooting Steps:

    • Audit Your Materials: Scrutinize all components of your reaction: solvents, substrates, and glassware. Avoid using materials cured with sulfur (e.g., some types of rubber stoppers or tubing) or cleaned with nitrogen/phosphorus-containing detergents without rigorous rinsing.[1]

    • Substrate Purity: Ensure your alkene and silane starting materials are of high purity and free from inhibitor contaminants. If unsure, purification via distillation or column chromatography may be necessary.

    • Pre-treatment: For solid substrates that may contain volatile poisons, heating or "baking" them in an oven prior to the reaction can help drive off inhibitory compounds.[1]

    • Use Fresh Catalyst: If you suspect your catalyst stock has been compromised, try running the reaction with a newly opened bottle.[3]

Q2: The reaction proceeds, but I observe a persistent black precipitate and a decrease in reaction rate over time. What is happening?

A2: The formation of a black or dark-colored precipitate is a classic sign of catalyst decomposition into colloidal platinum(0), often referred to as "platinum black".[2][4] While your catalyst is a soluble Pt(II) complex, it is reduced to Pt(0) as part of the catalytic cycle. Under certain conditions, these Pt(0) species can agglomerate into larger, insoluble nanoparticles that are catalytically inactive for hydrosilylation.[4][5]

  • Factors Influencing Decomposition:

    • High Catalyst Concentration: Counterintuitively, increasing the catalyst concentration beyond a certain point can sometimes lead to a decrease in the reaction rate due to accelerated formation of inactive colloids.[4]

    • Temperature: Elevated temperatures can increase the rate of both the desired reaction and the decomposition pathway.

    • Absence of Ligands: The cyclohexene ligands on the initial complex are relatively labile. If they are displaced and there are no other suitable ligands (like your reactant alkene) to stabilize the Pt(0) intermediate, aggregation is more likely.

  • Analytical Confirmation:

    • The solid precipitate can be isolated by filtration or centrifugation.

    • Techniques like Transmission Electron Microscopy (TEM) can be used to visualize the nanoparticles.

    • X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and oxidation state (predominantly Pt(0)) of the precipitate.[6]

Q3: My starting materials are consumed, but the yield of the desired product is low. What are the most common side reactions and byproducts?

A3: Low yield in the face of complete starting material consumption points directly to the formation of undesired byproducts through competing reaction pathways. For platinum-catalyzed hydrosilylation, the primary side reactions are alkene isomerization and dehydrogenative silylation.[2][7]

  • Alkene Isomerization: The catalyst can facilitate the migration of the double bond along the carbon chain. For example, a terminal alkene (e.g., 1-octene) can be isomerized to various internal alkenes (e.g., 2-octene, 3-octene). These internal alkenes are often significantly less reactive towards hydrosilylation, leading to a stalled reaction and a mixture of unreacted isomers.[7][8]

  • Dehydrogenative Silylation: This pathway competes directly with hydrosilylation and results in the formation of a vinylsilane and hydrogen gas (H₂). It is often observed when the migratory insertion of the alkene into the Pt-Si bond (the modified Chalk-Harrod pathway) becomes significant.[2]

  • Platinum Silicide (PtSi) Formation: In some cases, particularly at higher temperatures or with specific silicon substrates, the formation of platinum silicide can occur.[9][10] This is an inorganic compound that represents a form of catalyst deactivation.[9]

The workflow below provides a systematic approach to identifying the root cause of byproduct formation.

G cluster_0 Observation cluster_1 Initial Analysis cluster_2 Diagnosis & Identification cluster_3 Confirmation A Low Yield or Incomplete Reaction B Analyze Crude Reaction Mixture via GC-MS & ¹H NMR A->B C Unconsumed Starting Alkene? + New Alkene Signals in NMR B->C D Mass peak corresponding to (Alkene + Silane - H₂)? New vinyl signals in NMR? B->D E Broad, complex signals? Precipitate observed? B->E F Alkene Isomerization C->F Yes G Dehydrogenative Silylation D->G Yes H Catalyst Decomposition (Pt Black) E->H Yes I Confirm with ²⁹Si NMR G->I J Analyze precipitate with TEM/XPS H->J

Workflow for Byproduct Identification.
Frequently Asked Questions (FAQs)
Q1: What is the accepted catalytic mechanism, and how do side reactions fit in?

A1: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[2][11] It involves a Pt(0)/Pt(II) catalytic cycle. An alternative, the Modified Chalk-Harrod mechanism , is also considered, differing in the order of reactant addition.

The key steps and potential branching points for side reactions are illustrated below:

G A Pt(0)Lₙ B Oxidative Addition (R₃Si-H) A->B N Catalyst Aggregation (Inactive Pt Black) A->N C (R₃Si)Pt(II)(H)Lₙ B->C D Olefin Coordination C->D M Reductive Elimination of H₂ C->M E (R₃Si)Pt(II)(H)(Olefin)Lₙ D->E F Migratory Insertion (β-addition) E->F K β-Hydride Elimination (Reversible) E->K G (R₃Si-Alkyl)Pt(II)Lₙ F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Hydrosilylation Product H->I J Isomerized Olefin K->J L Dehydrogenative Silylation Product (Vinylsilane) M->L

Simplified Catalytic Cycle and Side Reactions.

As shown, alkene isomerization can occur via a reversible β-hydride elimination from the alkyl-platinum intermediate, which can lead to re-coordination of the olefin in a different position.[7] Dehydrogenative silylation can arise from an alternative reaction pathway from the Pt(II) hydride species.[2]

Q2: Which analytical techniques are most effective for identifying these byproducts?

A2: A multi-technique approach is essential for unambiguous identification. No single method provides all the necessary information. The table below summarizes the most effective techniques for different types of byproducts.

Byproduct TypePrimary TechniqueConfirmatory Technique(s)Key Information Provided
Alkene Isomers ¹H NMR SpectroscopyGC-MSChanges in vinyl proton signals and coupling constants. Separation of isomers and mass confirmation.
Dehydrogenative Silylation Products ¹H & ²⁹Si NMRGC-MS, FTIRAppearance of new vinylsilane proton signals and characteristic ²⁹Si chemical shifts. Mass confirmation and loss of Si-H stretch in IR.
Oligomers/Polymers Gel Permeation Chromatography (GPC)¹H NMR, MALDI-TOF MSMolecular weight distribution. Broadened proton signals and structural information.
Catalyst Decomposition (Pt Black) Transmission Electron Microscopy (TEM)XPS, ICP-MSVisualization of nanoparticles, size distribution. Confirmation of Pt(0) state and elemental quantification.[6][12]
Platinum Silicides X-ray Diffraction (XRD), XPSTEMCrystalline structure identification.[13] Elemental composition and chemical state.
Q3: How can I suppress or minimize byproduct formation in my reactions?

A3: Suppressing side reactions involves optimizing reaction conditions and, in some cases, adding specific reagents.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Isomerization and catalyst decomposition are often more prevalent at higher temperatures.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed. Prolonged reaction times can lead to more isomerization and decomposition.

  • Use of Inhibitors: In applications like silicone curing, inhibitors (e.g., maleates, alkynes) are often added.[2][5] These molecules coordinate to the platinum, preventing the reaction from starting at room temperature. Upon heating, the inhibitor dissociates, allowing the hydrosilylation to proceed rapidly and cleanly, often outcompeting slower side reactions.[5]

  • Solvent Choice: Ensure you are using dry, high-purity solvents. Protic impurities can react with the silane or catalyst.

  • Catalyst Loading: Use the minimum effective catalyst loading. As noted earlier, excessively high concentrations can promote decomposition.[4]

Experimental Protocol: GC-MS Screening for Volatile Byproducts

This protocol provides a general method for the initial screening of a reaction mixture to identify volatile byproducts like isomerized alkenes or dehydrogenative silylation products.

Objective: To quickly identify and obtain preliminary structural information on volatile organic and organosilicon byproducts.

Methodology:

  • Sample Preparation:

    • At the desired reaction time point, withdraw a small aliquot (~50 µL) of the reaction mixture using a clean, dry syringe.

    • Quench the reaction in the aliquot immediately by diluting it into 1.0 mL of a suitable solvent (e.g., hexane, ethyl acetate, or dichloromethane). The solvent should be chosen based on its ability to dissolve all components and its compatibility with the GC column.

    • If the catalyst concentration is high, you may pass the diluted sample through a small plug of silica gel or celite in a Pasteur pipette to remove the platinum catalyst and non-volatile components, preventing contamination of the GC inlet. Collect the filtrate.

    • The sample is now ready for injection.

  • Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (adjust as needed), with a split ratio (e.g., 50:1).

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • (This program should be optimized for your specific analytes).

    • MSD Conditions:

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify Peaks: Correlate the peaks in the total ion chromatogram (TIC) with your starting materials and expected product.

    • Analyze Unknown Peaks: For any unexpected peaks, analyze their mass spectra.

      • Look for the molecular ion (M⁺) to determine the molecular weight.

      • Analyze the fragmentation pattern. For isomerized alkenes, the molecular weight will be identical to the starting material, but the retention time will differ. For dehydrogenative silylation products, the molecular weight will be two mass units less (loss of H₂) than the expected hydrosilylation product.

    • Library Search: Use a mass spectral library (e.g., NIST) to help identify common contaminants or byproducts.

References
  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (n.d.). MDPI. [Link]

  • Troubleshooting: Platinum Catalyzed Silicones. (n.d.). US Tech Online. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (n.d.). Reddit. [Link]

  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. (n.d.). ACS Publications. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). PMC - PubMed Central - NIH. [Link]

  • Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. (2016). Princeton University Library. [Link]

  • Characterizing Catalysts Via Temperature-Programmed Techniques. (2015). AZoM. [Link]

  • Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. (n.d.). ResearchGate. [Link]

  • Catalyst Characterization Techniques. (2021). Hiden Analytical. [Link]

  • Trace analysis of platinum in biological samples: A comparison between sector field ICP-MS and adsorptive cathodic stripping voltammetry following different digestion procedures. (2001). ResearchGate. [Link]

  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. [Link]

  • Dichloro(1,2-diaminocyclohexane)platinum(II). (n.d.). AMERICAN ELEMENTS. [Link]

  • Platinum silicide. (n.d.). Wikipedia. [Link]

  • Platinum silicide. (n.d.). Grokipedia. [Link]

  • Platinum silicide formation on selected semiconductors surfaces via thermal annealing and intercalation. (2018). ResearchGate. [Link]

  • Perspectives on Analytical Methodology of Platinum Metals. (2016). ResearchGate. [Link]

  • Platinum silicide. (n.d.). chemeurope.com. [Link]

  • Catalyst Characterization: From Fresh to Spent. (n.d.). SBCat. [Link]

  • On the kinetics of platinum silicide formation. (2008). ResearchGate. [Link]

  • Di-µ-chloro-bis(cyclohexene)platinum(II). (n.d.). Rock Chemicals, Inc. [Link]

  • Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II). (n.d.). PubMed Central. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI. [Link]

  • Platinum(II)-catalyzed 1,6-diene cycloisomerizations: turnover in the absence of beta-hydride elimination. (2004). PubMed. [Link]

  • Decomposition of Ruthenium Olefin Metathesis Catalyst. (n.d.). MDPI. [Link]

  • Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. (n.d.). PubChem. [Link]

  • Pt- Di--chloro bis[chloro(cyclohexene) platinum(II)]. (n.d.). Mateck. [Link]

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Purification techniques for products from Dichlorobis[chloro(cyclohexene)platinum(II)] catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dichlorobis[chloro(cyclohexene)platinum(II)] and related platinum catalysts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges. Our goal is to equip you with the knowledge to diagnose issues, select appropriate purification strategies, and validate the purity of your final compounds.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of products from platinum-catalyzed reactions.

Q1: My reaction mixture has turned yellow/golden/black after the catalysis. What causes this discoloration and is it problematic?

A1: This discoloration is a hallmark of platinum catalyst decomposition. While the starting catalyst is soluble, under reaction conditions, it can be reduced to form platinum nanoparticles or colloids.[1] These fine platinum particles are intensely colored and are the primary cause of the black, golden, or hazy appearance of your crude product.[2][3]

Yes, this is problematic for several reasons:

  • Product Quality: The residual platinum can affect the product's physical properties, stability, and appearance, which is particularly critical for applications in cosmetics or materials science.[4]

  • Toxicity Concerns: For pharmaceutical and biomedical applications, residual heavy metals are a major safety concern. Certain platinum compounds are known respiratory and skin sensitizers, and their levels in active pharmaceutical ingredients (APIs) are strictly regulated.[5][6]

  • Downstream Chemistry: The residual platinum can interfere with subsequent chemical transformations.

Q2: I ran a column on silica gel, but the color is eluting with my product. Why is this happening?

A2: This is a common issue. Finely dispersed platinum colloids can be relatively non-polar and may not strongly adhere to standard silica gel, especially if your product is also non-polar.[7] This can lead to co-elution, where the platinum contamination travels with your compound through the column. In some cases, the interaction with the silica can be insufficient to trap the metallic particles.

Q3: How do I know when all the platinum has been removed? What is an acceptable level of residual platinum?

A3: Visual inspection (i.e., a colorless product) is a good first indicator, but it is not sufficient for quantitative assessment. The most reliable methods for quantifying trace platinum levels are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry standard, offering exceptional sensitivity down to parts-per-billion (ppb) levels.[8]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique, also capable of detecting low ppm levels of platinum.[8]

  • Atomic Absorption Spectroscopy (AAS): Another established method for quantifying trace metals.[9]

The acceptable level of residual platinum is highly application-dependent. For pharmaceutical development, regulatory guidelines (e.g., ICH Q3D) typically require elemental impurities to be controlled to low ppm levels, depending on the drug's daily dose.

II. Troubleshooting Guide: Common Purification Problems

This guide provides a structured approach to solving specific purification challenges.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Color After Filtration Platinum colloids are too fine to be removed by standard filter paper or even Celite®.1. Treatment with Activated Carbon: Adsorb the colloids onto a high-surface-area material. See Protocol 1 .[3] 2. Flocculation: Add a co-solvent that reduces the stability of the colloid, causing it to aggregate, then filter through a fine pad of Celite®.
Product and Platinum Co-elute During Chromatography Platinum species have similar polarity to the product.1. Pre-treatment: Remove the bulk of the platinum using activated carbon or an ion-exchange resin before chromatography. 2. Use a Different Stationary Phase: Consider alumina or specialty HPLC columns with different selectivity.[10] 3. Chemical Scavenging: Treat the crude mixture with a scavenger resin (e.g., thiol-functionalized silica) to bind the platinum before purification.
Low Product Recovery After Carbon Treatment The product is adsorbing to the activated carbon along with the platinum.1. Reduce Carbon Amount: Use the minimum amount of carbon necessary. 2. Change Solvent: Perform the carbon treatment in a solvent where the product is highly soluble but has less affinity for the carbon surface. 3. Extensive Washing: After filtering off the carbon, wash it thoroughly with fresh solvent to recover adsorbed product.
Product is Unstable on Silica/Alumina The product is sensitive to the acidic nature of silica gel or the basic nature of alumina.1. Deactivate Silica: Pre-treat the silica by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%).[11] 2. Use an Alternative Stationary Phase: Consider neutral stationary phases like Florisil® or reversed-phase (C18) silica.
ICP-MS Analysis Still Shows High Platinum Levels in a "Clean" Product Highly soluble, non-colloidal platinum species may be present that are not easily removed by physical methods.1. Ion-Exchange Resin Treatment: Use an ion-exchange resin to capture charged platinum complexes. See Protocol 2 .[2][4] 2. Aqueous Washes: If the product is soluble in an organic solvent and immiscible with water, perform liquid-liquid extraction with aqueous solutions containing chelating agents (e.g., thiourea, thiosulfate) to pull the platinum into the aqueous phase.[7][12]

III. Purification Method Selection

Choosing the right purification strategy is critical for success. The following decision tree can guide your choice based on the properties of your product and the scale of your reaction.

G start Crude Product from Pt Catalysis is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile or sublimable? is_solid->is_volatile No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_soluble Is the product soluble in common organic solvents? is_volatile->is_soluble No distill Distillation / Sublimation is_volatile->distill Yes is_polymer Is the product a polymer (e.g., silicone)? is_soluble->is_polymer No carbon_treat Protocol 1: Activated Carbon Treatment is_soluble->carbon_treat Yes ion_exchange Protocol 2: Ion-Exchange Resin is_polymer->ion_exchange No (or if reprecipitation fails) reprecipitate Reprecipitation is_polymer->reprecipitate Yes recrystallize->is_volatile end Purity Analysis (ICP-MS, NMR) distill->end column Protocol 3: Column Chromatography carbon_treat->column column->end ion_exchange->end reprecipitate->end

Caption: Decision tree for selecting a primary purification strategy.

IV. Detailed Experimental Protocols

Protocol 1: Removal of Colloidal Platinum using Activated Carbon

This protocol is a cost-effective first step for removing the bulk of platinum colloids that cause discoloration.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, toluene) to achieve a free-flowing solution.

  • Carbon Addition: Add activated carbon (typically 1-5% by weight relative to the crude product mass). Use a high-purity, acid-washed grade to avoid introducing new impurities.

  • Stirring: Stir the suspension vigorously at room temperature for 1-3 hours. Gentle heating (40-50 °C) can sometimes improve efficiency but should be used with caution to avoid solvent loss or product degradation.

  • Filtration: Prepare a filtration funnel with a pad of Celite® (diatomaceous earth) approximately 2-3 cm thick over a piece of filter paper. This prevents fine carbon particles from passing through.

  • Execution: Wet the Celite® pad with fresh solvent. Filter the carbon slurry through the pad.

  • Washing: Wash the carbon cake on the filter with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting product should be significantly less colored.[3]

Protocol 2: Platinum Removal with Ion-Exchange Resin

This method is highly effective for removing residual soluble platinum species, especially at larger scales.[2][4]

  • Resin Selection: Choose an appropriate ion-exchange resin. Thiol-functionalized resins are often effective for scavenging platinum. Both anionic and cationic exchange resins can also be used.

  • Solvent: Dissolve the crude product (or the product from Protocol 1) in a solvent that ensures the product remains soluble but does not damage the resin.

  • Batch Mode:

    • Add the resin (typically 5-10% w/w) to the solution.

    • Stir the mixture at a controlled temperature (25-80 °C) for several hours to overnight. The efficiency increases with time and temperature.[2]

    • Filter to remove the resin beads and wash them with fresh solvent.

  • Column (Continuous) Mode:

    • Pack a column with the ion-exchange resin.

    • Pass the solution of your product through the resin bed at a slow, controlled flow rate.

    • Collect the eluate.

  • Solvent Removal: Concentrate the collected solution to yield the purified product. The platinum catalyst remains bound to the resin.[4]

Protocol 3: Flash Column Chromatography for Final Purification

Chromatography is used to separate the target compound from organic byproducts and any remaining traces of platinum.[13][14]

  • Pre-treatment: It is highly recommended to first treat the crude material with activated carbon (Protocol 1) to remove the majority of the platinum before loading it onto a column.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., hexanes/ethyl acetate) that provides good separation of your product from impurities, aiming for a product Rf value of ~0.2-0.3.[14]

  • Column Packing:

    • Plug the column with cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent and pour it into the column, allowing it to settle into a packed bed without air bubbles.[13]

    • Add another layer of sand on top of the silica.

  • Loading the Sample:

    • Dissolve the sample in a minimal amount of the column solvent or a stronger, volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent by rotary evaporation. Carefully add the resulting free-flowing powder to the top of the column.[11]

  • Elution:

    • Carefully add the mobile phase to the column and apply pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Workflow and Validation

The following diagram illustrates a comprehensive purification and validation workflow.

G cluster_purification Purification Stages cluster_validation Validation & QC crude Crude Reaction Mixture (Colloidal Pt Present) carbon Step 1: Activated Carbon (Bulk Pt Removal) crude->carbon filtration Step 2: Filtration (Remove Carbon/Celite) carbon->filtration column Step 3: Column Chromatography (Separate Organic Impurities) filtration->column product Purified Product column->product nmr NMR Analysis (Structural Integrity, Organic Purity) product->nmr icpms ICP-MS Analysis (Quantify Residual Pt) product->icpms final Final Product Specification Met? nmr->final icpms->final pass Pass final->pass fail Fail: Re-purify final->fail

Sources

Strategies to prevent platinum black formation in Dichlorobis[chloro(cyclohexene)platinum(II)] reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing platinum catalysts, specifically addressing the common challenge of platinum black formation in reactions involving Dichlorobis[chloro(cyclohexene)platinum(II)]. Our goal is to provide you with a deep understanding of the underlying causes of catalyst decomposition and to equip you with actionable strategies and protocols to ensure the stability of your reactions, leading to more consistent and reliable results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the decomposition of platinum(II) olefin complexes.

Q1: What exactly is "platinum black," and why is it detrimental to my reaction?

A: Platinum black is a finely divided, highly porous form of elemental platinum metal (Pt(0)).[1][2][3][4] Its characteristic black color is due to its high surface area and ability to absorb light.[1][3] In the context of your reaction, it is the visible endpoint of catalyst decomposition. The active catalyst is a soluble Pt(II) complex. When this complex is reduced to the Pt(0) state, it loses its intended catalytic activity. These Pt(0) atoms tend to agglomerate into insoluble, colloidal nanoparticles, which then precipitate out of the solution as platinum black.[5] The formation of this precipitate signifies that your active catalyst has been irreversibly removed from the reaction medium, leading to stalled reactions, low yields, and inconsistent outcomes.

Q2: What are the primary causes of decomposition for Dichlorobis[chloro(cyclohexene)platinum(II)]?

A: The decomposition is fundamentally a reduction of the platinum center from the active Pt(II) oxidation state to the inactive Pt(0) state. Several factors can initiate or accelerate this process:

  • Thermal Stress: Platinum-olefin complexes possess inherent thermal instability.[6] Elevated temperatures can provide the activation energy needed to break the platinum-olefin bond, initiating the decomposition cascade.

  • Atmospheric Oxygen & Moisture: Although it may seem counterintuitive, oxygen can participate in redox cycles that facilitate the reduction of Pt(II) to Pt(0). Moisture can hydrolyze the complex or react with other components to create species that act as reducing agents.

  • Reducing Agents: The most common culprits are impurities in reagents or solvents. Aldehydes, for example, which can be present in aged etheric solvents, are known reducing agents.[7] Similarly, certain substrates or additives may have the potential to reduce the platinum center.

  • Ligand Dissociation: The cyclohexene ligands are relatively labile. Dissociation of these ligands can generate a less stable, coordinatively unsaturated platinum species that is more susceptible to decomposition.

Q3: How does my choice of solvent impact the stability of the platinum catalyst?

A: The solvent plays a critical role beyond simply dissolving the reagents. Solvents can interact with the platinum center and influence its stability.

  • Coordinating Solvents: Solvents like tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO) have lone pairs of electrons that can coordinate to the platinum atom.[8] This can displace the essential cyclohexene ligand, altering the catalyst's electronic structure and potentially creating a pathway for decomposition.

  • Non-Coordinating Solvents: Solvents such as dichloromethane (DCM), chloroform, benzene, or toluene are generally preferred. They interact weakly with the platinum center, helping to maintain the integrity of the original complex.

  • Solvent Purity: The presence of impurities, particularly water or peroxides (often found in aged ethers like THF), can be highly detrimental. Peroxides can aggressively degrade the complex, while water can lead to hydrolysis.

Q4: What are the initial visual signs that my catalyst is beginning to decompose?

A: Platinum black precipitation is the final stage. The decomposition process is often gradual. You should watch for these early warning signs:

  • Initial Clarity: A properly prepared reaction solution should be clear, often with a pale yellow hue.

  • Color Deepening: The first sign of trouble is often a gradual darkening of the solution, moving from yellow to orange, brown, or a dark grey.

  • Formation of a Colloidal Suspension: Before a visible precipitate forms, the solution may become hazy or cloudy. This indicates the formation of nano-sized Pt(0) colloids that are still suspended in the solvent.[5]

  • Precipitation: The appearance of fine black particles, either suspended or settled at the bottom of the reaction vessel, confirms that significant decomposition has occurred.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a structured approach to diagnosing and solving platinum black formation based on when and how it appears.

Problem 1: A black precipitate forms immediately upon mixing reagents.
  • Probable Cause: This rapid decomposition points to a highly reactive component or a severe contamination issue. The most likely culprits are (a) a contaminated or impure reagent/substrate that is acting as a strong reducing agent, or (b) the use of a grossly inappropriate solvent (e.g., an aged, peroxide-containing ether).

  • Recommended Solution:

    • Reagent Purity Check: Ensure all substrates and reagents are of high purity. If necessary, purify them immediately before use (e.g., distillation of liquid substrates, recrystallization of solids).

    • Solvent Integrity: Use a freshly opened bottle of a high-purity, anhydrous, non-coordinating solvent. Never use aged THF or other ethers without first testing for and removing peroxides. Refer to Table 1 for solvent guidance.

    • Strict Inert Atmosphere: Prepare the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to exclude oxygen and moisture from the outset. Refer to Protocol 1 .

Problem 2: The reaction solution slowly turns dark or black over the course of the experiment.
  • Probable Cause: This suggests a slower decomposition pathway. The primary suspects are (a) thermal decomposition due to the reaction temperature being too high, or (b) a slow degradation caused by prolonged exposure to trace amounts of air or moisture that have ingressed into the system.

  • Recommended Solution:

    • Thermal Management: Carefully control the reaction temperature. If the reaction is being run at elevated temperatures, determine if a lower temperature can be used, even if it extends the reaction time. Refer to Table 2 .

    • Atmosphere Integrity: Ensure your reaction vessel is sealed properly and that a positive pressure of inert gas is maintained throughout the entire reaction duration. For long reactions, using a well-sealed Schlenk flask is superior to a septum-capped vial.

    • Consider a Stabilizer: For reactions that are particularly sensitive or require prolonged heating, the addition of a chemical stabilizer or inhibitor can be highly effective. These additives can coordinate to the platinum and prevent the aggregation of Pt(0) particles.[5][9] Refer to Protocol 2 .

Problem 3: My yields are low and inconsistent, but I don't see a significant black precipitate.
  • Probable Cause: The absence of visible platinum black does not mean the catalyst is stable. The formation of soluble, catalytically inactive Pt(0) colloids can occur, effectively poisoning the reaction without causing visible precipitation.[5] This micro-scale decomposition is a common cause of poor or irreproducible results.

  • Recommended Solution:

    • Proactive Prevention: Do not wait for visible signs of decomposition. Treat every reaction as if it is sensitive. Always use the best practices for inert atmosphere, solvent purity, and thermal control.

    • Inhibitor Addition: This is a prime scenario for the use of an inhibitor. A small amount of an inhibitor, such as dimethyl maleate or a bulky phosphine ligand, can kinetically stabilize the catalyst and prevent the formation of both soluble and insoluble inactive platinum species.[5]

Preventative Strategies & Experimental Protocols
Strategy 1: Rigorous Control of the Reaction Environment

The single most effective strategy is the exclusion of air and moisture.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is oven-dried (≥120 °C) for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: Add solid reagents and a magnetic stir bar to the cooled reaction flask.

  • System Assembly: Quickly assemble the glassware and connect it to a Schlenk line or manifold that provides alternating vacuum and inert gas.

  • Purge Cycle: Evacuate the flask under vacuum until the pressure is stable. Be cautious with fine powders.

  • Backfill: Refill the flask with inert gas.

  • Repeat: Perform this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.

  • Solvent Addition: Add anhydrous, degassed solvent via a cannula or a gas-tight syringe. To degas a solvent, bubble inert gas through it for 20-30 minutes or use a freeze-pump-thaw method (3 cycles).

  • Catalyst Addition: Add the Dichlorobis[chloro(cyclohexene)platinum(II)] catalyst, preferably within a glovebox or under a positive flow of inert gas.

  • Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the reaction, typically by using an oil bubbler or a balloon filled with inert gas.

Strategy 2: Judicious Selection of the Reaction Medium

The choice of solvent is critical for maintaining catalyst integrity.

Solvent ClassExamplesImpact on StabilityRecommendations
Non-Coordinating Dichloromethane (DCM), Chloroform, Toluene, Benzene, HexaneHigh Stability. These solvents interact minimally with the Pt center, preserving the complex.Highly Recommended. Use anhydrous, high-purity grades. DCM and toluene are excellent starting points.
Weakly Coordinating Diethyl Ether, Tetrahydrofuran (THF)Moderate to Low Stability. Can coordinate to Pt, potentially displacing ligands. Prone to peroxide formation.Use with Extreme Caution. Only use freshly distilled, peroxide-free, anhydrous grades. Not recommended for sensitive or long-duration reactions.
Strongly Coordinating Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low Stability. Strongly coordinate to the Pt center, often leading to rapid decomposition or formation of inactive complexes.Generally Avoid. Only use if the reaction mechanism specifically requires a coordinating solvent, and be prepared for potential stability issues.
Strategy 3: Effective Thermal Management

Controlling the temperature prevents the primary energetic pathway to decomposition.

ParameterRecommendationRationale
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Pt-olefin complexes are thermally sensitive.[6] Lowering the temperature reduces the kinetic rate of decomposition.
Heating Method Use a precisely controlled oil bath or heating mantle with a thermocouple.Avoids temperature overshooting and local hot spots, which can initiate decomposition.
Reaction Time Monitor the reaction closely (e.g., by TLC, GC, NMR) and stop it as soon as it reaches completion.Minimizes the total time the catalyst is exposed to potentially destabilizing thermal conditions.
Strategy 4: Judicious Use of Chemical Stabilizers

Inhibitors can be used to prevent the irreversible aggregation of Pt(0) into platinum black.

This protocol provides a general framework. The optimal inhibitor and its concentration must be determined empirically for your specific reaction.

  • Inhibitor Selection: Choose an inhibitor known to stabilize platinum catalysts. Common examples include alkenes with electron-withdrawing groups (e.g., dimethyl maleate, dimethyl fumarate) or sterically bulky phosphine ligands.[5]

  • Determine Concentration: Start with a low molar ratio of inhibitor relative to the platinum catalyst (e.g., 1-10 equivalents). Too much inhibitor can slow down or poison the desired catalytic reaction.

  • Addition Step: The inhibitor can be added at the beginning of the reaction along with the catalyst.

  • Setup: Follow Protocol 1 for setting up the reaction under a strict inert atmosphere.

  • Monitoring: Monitor the reaction for both the prevention of platinum black formation and any potential decrease in the desired reaction rate. Adjust the inhibitor concentration in subsequent experiments as needed.

Visual Guides for Troubleshooting and Mechanistic Understanding
Diagram 1: Simplified Decomposition Pathway

cluster_0 Decomposition Triggers A Stable Pt(II) Precatalyst (Dichlorobis[chloro(cyclohexene)platinum(II)]) B Unstable / Reactive Pt(II) Intermediate (e.g., after ligand dissociation) A->B Ligand Dissociation C Pt(0) Monomer (Highly Reactive) B->C Reduction D Soluble Pt(0) Colloids (Catalytically Inactive) C->D Aggregation E Platinum Black Precipitate (Irreversible Decomposition) D->E Precipitation T Heat / Light T->B R Reducing Impurities R->B cluster_solutions Recommended Actions start Observing Pt Black Formation? timing When does it form? start->timing Yes yields Low / Inconsistent Yields? start->yields No, but... sol1 1. Purify all reagents. 2. Use fresh, anhydrous, non-coordinating solvent (Table 1). 3. Use strict inert atmosphere (Protocol 1). sol2 1. Lower reaction temperature (Table 2). 2. Ensure inert atmosphere is maintained. 3. Consider adding a stabilizer (Protocol 2). sol3 Proactively apply all preventative measures (Protocols 1 & 2, Tables 1 & 2). Even unseen decomposition kills yield. timing->sol1 Immediately timing->sol2 Slowly yields->sol3 Yes

Caption: A decision tree to diagnose and solve issues with platinum black formation.

References
  • Marcin, M. et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC, PubMed Central. [Link]

  • Kostal, J. et al. (1995). Stabilized solutions of platinum (II) antitumor agents.
  • P Erlangen, F. et al. (2018). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. [Link]

  • Al-Jibori, S. A. et al. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes. Journal of Materials and Environmental Science. [Link]

  • Bruske, E. (2023). Tailored activation of new platinum hydrosilylation catalysts. IDEALS - University of Illinois. [Link]

  • Lee, S. et al. (2024). Rational Design of Pt Supported Catalysts for Hydrosilylation. ChemRxiv. [Link]

  • Kreiter, M. et al. (2023). INHIBITORS OF HYDROSILYLATION CATALYSTS. European Patent Office, EP 4074790 B1. [Link]

  • Kuhn, J. N. et al. (2011). The Effect of Stabilizing Agent on Platinum Nanoparticles and Implications Towards the Oxygen Reduction Reaction. ASTM Digital Library. [Link]

  • Al-Najjar, I. M. et al. (2002). New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. ResearchGate. [Link]

  • Coe, J. S. et al. (1970). Solvent effects on the electronic spectrum of trans-dichlorobis(diphenyl sulfide)platinum(II). Canadian Science Publishing. [Link]

  • Kim, B. et al. (2017). Careful investigation of the hydrosilylation of olefins at poly(ethylene glycol) chain ends and development of a new silyl hydride to avoid side reactions. ResearchGate. [Link]

  • Al-Najjar, I. M. et al. (2002). New chemistry of olefin complexes of platinum(ii) unravelled by basic conditions: synthesis and properties of elusive cationic species. Dalton Transactions (RSC Publishing). [Link]

  • Stanca, S. E. et al. (2017). Chemical and Electrochemical Synthesis of Platinum Black. Nature. [Link]

  • Datye, A. K. et al. (2023). Maximizing catalytic activity and stability of platinum catalysts. ChemRxiv. [Link]

  • Ajalova, G.I. et al. (2021). SYNTHESIS AND STRUCTURE OF PLATINUM (II) COMPLEXES WITH DECOMPOSITION PRODUCT OF DITHIODIETHYLAMINE βMERCAPTOETHYLAMINE. CyberLeninka. [Link]

  • Stanca, S. E. et al. (2017). Chemical and Electrochemical Synthesis of Platinum Black. PubMed. [Link]

  • Datye, A. K. et al. (2023). Maximizing catalytic activity and stability of platinum catalysts. ChemRxiv. [Link]

  • Wikipedia. Platinum black. [Link]

  • Chemistry For Everyone. (2024). What Is Platinum Black?. YouTube. [Link]

  • Stanca, S. E. et al. (2017). Chemical and Electrochemical Synthesis of Platinum Black. ResearchGate. [Link]

  • Wicht, D. K. et al. (2007). Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). Angewandte Chemie International Edition. [Link]

  • Brown, M. P. et al. (1979). Thermal decomposition of hexachloroplatinic acid. Inorganic Chemistry. [Link]

  • chemeurope.com. Platinum black. [Link]

  • LibreTexts Chemistry. (2023). 8.6: Reduction of Alkenes - Hydrogenation. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • Al-Jibori, S. A. et al. (2022). Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures. MDPI. [Link]

  • Al-Jibori, S. A. et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. [Link]

Sources

Technical Support Center: Synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)], a key precursor in catalysis and organometallic chemistry. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls encountered during the synthesis of this platinum(II)-olefin complex. The methodologies and insights provided herein are grounded in established principles of inorganic synthesis and practical laboratory experience.

I. Overview of the Synthesis

The target molecule, Dichlorobis[chloro(cyclohexene)platinum(II)], is a dimeric complex with the formula [PtCl₂(C₆H₁₀)]₂. In this structure, two platinum(II) centers are bridged by two chloride ligands, with each platinum atom also coordinated to a cyclohexene ligand and two terminal chlorides. The synthesis generally involves the reaction of a platinum(II) salt, most commonly potassium tetrachloroplatinate(II) (K₂PtCl₄), with cyclohexene. The olefin displaces one of the chloride ligands from the [PtCl₄]²⁻ complex.

The reaction can be conceptually understood as a ligand substitution reaction on the square planar Pt(II) center. The stability of the resulting complex is influenced by the interplay of steric and electronic factors of the cyclohexene ligand.

II. Experimental Protocol: A Plausible Synthetic Route

While various specific conditions can be employed, a general and reliable method for the synthesis of [PtCl₂(C₆H₁₀)]₂ starting from K₂PtCl₄ is outlined below. This protocol is based on established procedures for similar platinum-olefin complexes.[1][2]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Cyclohexene (freshly distilled)

  • Ethanol (95%)

  • Deionized water

  • Sodium acetate (optional, as a base)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve K₂PtCl₄ in a minimal amount of deionized water with gentle heating.

  • Add a solution of cyclohexene in 95% ethanol to the flask. An excess of cyclohexene is typically used.

  • (Optional) Add sodium acetate to the reaction mixture. This can facilitate the reaction by neutralizing any acid formed.

  • Heat the reaction mixture to reflux with vigorous stirring. The color of the solution should change from red-orange to pale yellow over time. The reaction progress can be monitored by the precipitation of the yellow product.

  • After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • Collect the pale-yellow precipitate by vacuum filtration.

  • Wash the product with water, then with small portions of cold ethanol to remove unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield [PtCl₂(C₆H₁₀)]₂.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)].

Q1: My reaction mixture turned black, and I have a low yield of the desired yellow product. What went wrong?

A1: The formation of a black precipitate is a classic sign of the reduction of Pt(II) to platinum(0) metal.[3] This is a common side reaction in platinum chemistry, especially at elevated temperatures.

Causality and Troubleshooting:

  • Overheating: Excessive temperatures can promote the reduction of the platinum center. Ensure your reflux temperature is not unnecessarily high. For this synthesis, a gentle reflux is sufficient.

  • Impurities in Cyclohexene: Peroxides or other oxidizing impurities in aged cyclohexene can lead to undesired side reactions. It is crucial to use freshly distilled cyclohexene.

  • Prolonged Reaction Time: Heating the reaction for an extended period after completion can lead to decomposition of the product and formation of platinum black. Monitor the reaction progress and stop heating once the precipitation of the yellow product ceases.

Workflow for Troubleshooting Low Yield due to Pt(0) formation:

Caption: Troubleshooting workflow for low yield and black precipitate formation.

Q2: The yield of my product is low, but I don't see any black precipitate. What are other possible causes?

A2: Low yields without the formation of platinum black can be attributed to incomplete reaction, product loss during workup, or the formation of soluble byproducts.

Causality and Troubleshooting:

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Ensure you are refluxing for an adequate amount of time. You can monitor the reaction by taking small aliquots and checking for the presence of the starting K₂PtCl₄ (which is water-soluble and red-orange).

  • Product Solubility: The product has some solubility in ethanol, especially when hot. Ensure you wash the precipitate with cold ethanol to minimize losses.

  • Stoichiometry: While an excess of cyclohexene is generally used, a very large excess might not be optimal. Experiment with the molar ratio of cyclohexene to K₂PtCl₄.

Q3: My product has an unusual color (e.g., orange or brown instead of pale yellow). What could be the reason?

A3: An off-color product typically indicates the presence of impurities.

Causality and Troubleshooting:

  • Unreacted K₂PtCl₄: If the product is orange or reddish-yellow, it might be contaminated with the starting platinum salt. Ensure thorough washing with deionized water to remove any residual K₂PtCl₄.

  • Side Products: The reaction of cyclohexene can sometimes lead to the formation of other platinum species. Purification by recrystallization from a suitable solvent (e.g., dichloromethane or chloroform) can help remove these impurities.[4]

Q4: The NMR spectrum of my product is complex and shows more peaks than expected. How do I interpret this?

A4: A complex NMR spectrum can arise from the presence of isomers, impurities, or dynamic processes in solution.

Causality and Troubleshooting:

  • Cis/Trans Isomers: While the dimeric structure is generally favored, it's possible to have monomeric species or other isomers in solution, which would give rise to additional peaks.[5]

  • Solvent Coordination: If coordinating solvents like DMSO are used for NMR analysis, they can potentially displace the cyclohexene ligand, leading to a mixture of species in solution.[6] It is advisable to use non-coordinating solvents like CDCl₃ or CD₂Cl₂.

  • Impurities: As mentioned earlier, impurities will lead to extra peaks. Purification is key.

Expected ¹H NMR Features for [PtCl₂(C₆H₁₀)]₂:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling
Olefinic (C=C-H)~ 4.5 - 5.5MultipletWith ¹⁹⁵Pt satellites
Allylic (C-C=C-H)~ 2.0 - 2.5Multiplet
Aliphatic (CH₂)~ 1.2 - 1.8Multiplet

Note: The presence of ¹⁹⁵Pt satellites (¹⁹⁵Pt has I = 1/2, ~34% natural abundance) is a definitive indicator of a platinum-alkene bond.

Q5: My product seems to be unstable and decomposes over time. How can I improve its stability?

A5: Platinum-olefin complexes can be sensitive to light, air, and heat.

Causality and Troubleshooting:

  • Light Sensitivity: Some organometallic complexes are light-sensitive. Store the final product in a dark vial, for example, by wrapping it in aluminum foil.

  • Air Sensitivity: While many Pt(II) complexes are air-stable, some can be susceptible to oxidation. Storing the product under an inert atmosphere (e.g., nitrogen or argon) can improve its shelf life.

  • Thermal Stability: As discussed, heat can cause decomposition. Store the complex in a cool, dark place. For long-term storage, refrigeration is recommended.

Workflow for Product Purification and Storage:

Caption: A generalized workflow for the purification and storage of [PtCl₂(C₆H₁₀)]₂.

IV. Characterization Data

Verifying the identity and purity of the synthesized Dichlorobis[chloro(cyclohexene)platinum(II)] is crucial. Below are the expected characterization data.

  • Appearance: Pale yellow to yellow powder.

  • Infrared (IR) Spectroscopy:

    • A key feature is the C=C stretching frequency of the coordinated cyclohexene. This band is typically shifted to a lower wavenumber (around 1500-1520 cm⁻¹) compared to free cyclohexene (~1650 cm⁻¹), indicating the donation of π-electron density from the olefin to the platinum center.

    • The Pt-Cl stretching frequencies can be observed in the far-IR region (around 300-350 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The olefinic protons of the coordinated cyclohexene will be shifted downfield compared to the free ligand and will show coupling to the ¹⁹⁵Pt nucleus.

    • ¹³C NMR: The olefinic carbons will also show a shift upon coordination and coupling to ¹⁹⁵Pt.

    • ¹⁹⁵Pt NMR: A single resonance is expected for the chemically equivalent platinum centers in the dimer. The chemical shift will be characteristic of a Pt(II) center in this coordination environment.

  • Elemental Analysis: The calculated elemental composition (C, H) should match the experimental values for the formula C₁₂H₂₀Cl₄Pt₂.

By carefully following the experimental protocol and being mindful of the potential pitfalls outlined in this guide, researchers can successfully synthesize and characterize Dichlorobis[chloro(cyclohexene)platinum(II)] for their applications.

V. References

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. National Institutes of Health. [Link]

  • Process for preparation of 1,2-diamino-cyclohexane-platinum (II) complexes. Google Patents.

  • Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. National Institutes of Health. [Link]

  • New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. ResearchGate. [Link]

  • Unexpected synthesis and structural characterization of Pt(II)Cl2-1,5-hexadiene from reaction of allyl chloride. eScholarship.org. [Link]

  • Platinum - Wikipedia. [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. [Link]

  • Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. Fine Chemical Technologies. [Link]

  • Platinum(0) olefin complexes of a bulky terphenylphosphine ligand. Synthetic, structural and reactivity studies. Chemical Communications (RSC Publishing). [Link]

  • Preparation and biological properties of dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt)-loaded polymeric micelles. PubMed. [Link]

  • Synthesis of platinum(II) alkyl and aryl complexes from K2[PtCl4] and tetraorganotin compounds in dimethyl sulphoxide. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Preparation method of dichloro(1,5-cyclooctadiene) platinum (II). Google Patents.

Sources

Technical Support Center: Optimizing Catalysis with Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dichlorobis[chloro(cyclohexene)platinum(II)] catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing your catalytic reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile catalyst.

Frequently Asked Questions (FAQs)

Q1: What is Dichlorobis[chloro(cyclohexene)platinum(II)] and what are its primary applications?

A1: Dichlorobis[chloro(cyclohexene)platinum(II)] is a platinum(II) coordination complex featuring two cyclohexene ligands.[1] It serves as a valuable catalyst, primarily in organic synthesis. Its key applications include hydrosilylation reactions, which are crucial for the production of organosilicon compounds, and as a precursor for other platinum catalysts.[1] It has also been explored in medicinal chemistry for its potential anticancer properties.

Q2: How should I handle and store Dichlorobis[chloro(cyclohexene)platinum(II)]?

A2: This compound should be handled with care in a well-ventilated area, avoiding dust formation and inhalation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. Store the catalyst in a tightly sealed container in a cool, dry place away from incompatible materials.

Q3: My reaction is sluggish or not proceeding at all. What are the first things to check?

A3: When a reaction fails, a systematic check is crucial. First, verify the purity of your substrates and solvent; trace impurities can poison the catalyst. Ensure your reaction is under an inert atmosphere, as oxygen can deactivate the catalyst. Finally, confirm the catalyst's integrity, as improper storage or handling can lead to decomposition.

Q4: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A4: The black precipitate is likely platinum black (colloidal platinum(0)), which forms when the Pt(II) catalyst is reduced. While Pt(0) is the active catalytic species in some reactions like hydrosilylation, uncontrolled precipitation leads to a loss of active catalyst from the solution and reduced efficiency. To minimize this, ensure your reagents and solvents are free of reducing agents. In some cases, adjusting the ligand-to-metal ratio or adding a stabilizing ligand can prevent agglomeration.

Troubleshooting In-Depth

This section provides detailed guidance on common issues encountered during catalysis with Dichlorobis[chloro(cyclohexene)platinum(II)].

Issue 1: Low Catalytic Activity or Incomplete Conversion

Low or no conversion is a frequent challenge. The following workflow will help you diagnose and resolve the issue.

cluster_troubleshooting Troubleshooting Low Activity start Low or No Conversion reagent_purity Check Reagent and Solvent Purity start->reagent_purity Initial Check inert_atmosphere Verify Inert Atmosphere reagent_purity->inert_atmosphere Purity Confirmed catalyst_integrity Assess Catalyst Integrity inert_atmosphere->catalyst_integrity Atmosphere Confirmed reaction_temp Optimize Reaction Temperature catalyst_integrity->reaction_temp Catalyst Viable catalyst_loading Adjust Catalyst Loading reaction_temp->catalyst_loading Temperature Optimized success Reaction Optimized catalyst_loading->success Loading Optimized

Caption: Troubleshooting workflow for low catalytic activity.

Causality and Solutions:

  • Reagent and Solvent Purity: Platinum catalysts are notoriously sensitive to poisoning. Common poisons include sulfur, nitrogen-containing compounds, and heavy metals. Even trace amounts can significantly inhibit or completely halt the catalytic cycle.

    • Actionable Advice: Use freshly distilled, anhydrous solvents. Ensure substrates are of high purity; if necessary, purify them before use. Avoid using reagents that may contain residual sulfur or other inhibitors.

  • Inert Atmosphere: Oxygen can oxidize the active Pt(0) species, leading to deactivation.

    • Actionable Advice: Degas your solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Integrity: The cyclohexene ligand can dissociate, and the complex can degrade over time, especially if not stored properly.

    • Actionable Advice: If you suspect catalyst degradation, consider obtaining a fresh batch. You can perform a simple NMR spectrum to check for the characteristic cyclohexene proton signals as a quick purity check.

  • Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction (e.g., hydrosilylation, hydrogenation).

    • Actionable Advice: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20 °C. Conversely, if you observe catalyst decomposition (e.g., rapid formation of platinum black), the temperature may be too high.

  • Catalyst Loading: The amount of catalyst required depends on the turnover number (TON) and turnover frequency (TOF) of the specific reaction.

    • Actionable Advice: While higher catalyst loading can increase the reaction rate, it can also lead to a higher concentration of active species, potentially promoting side reactions or catalyst decomposition. Start with a low catalyst loading (e.g., 0.1-1 mol%) and incrementally increase it if necessary.

ParameterRecommended Starting RangeNotes
Catalyst Loading 0.1 - 2.0 mol%Higher loadings may be needed for challenging substrates.
Temperature 25 - 100 °CSubstrate and solvent dependent; monitor for decomposition at higher temperatures.
Solvent Toluene, THF, DichloromethaneMust be anhydrous and free of coordinating impurities.
Issue 2: Poor Selectivity and Side Product Formation

Undesired side products can arise from various competing reaction pathways.

cluster_selectivity Improving Reaction Selectivity start Poor Selectivity ligand_effect Consider Ligand Additives start->ligand_effect Initial Approach temp_control Fine-tune Reaction Temperature ligand_effect->temp_control Ligand Optimized concentration_effects Adjust Substrate Concentration temp_control->concentration_effects Temperature Optimized success Selectivity Improved concentration_effects->success Concentration Optimized

Caption: Workflow for improving reaction selectivity.

Causality and Solutions:

  • Ligand Environment: The electronic and steric properties of the ligands coordinated to the platinum center dictate the catalyst's selectivity. The cyclohexene ligands in the precatalyst are weakly bound and can be displaced by other components in the reaction mixture.

    • Actionable Advice: For reactions requiring specific selectivity (e.g., regioselectivity in hydrosilylation), the addition of a modifying ligand, such as a phosphine or a nitrogen-based ligand, can be beneficial. The choice of ligand will depend on the specific reaction and desired outcome.

  • Reaction Temperature: Different reaction pathways can have different activation energies.

    • Actionable Advice: Lowering the reaction temperature can sometimes favor the desired reaction pathway by disfavoring a competing side reaction with a higher activation energy.

  • Substrate Concentration: In some cases, high substrate concentrations can lead to side reactions like oligomerization or polymerization.

    • Actionable Advice: Try running the reaction at a lower concentration or using a slow-addition technique for one of the reactants.

Experimental Protocols

Protocol 1: General Procedure for a Hydrosilylation Reaction

This protocol provides a starting point for the hydrosilylation of an alkene with a hydrosilane using Dichlorobis[chloro(cyclohexene)platinum(II)] as the catalyst.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Alkene

  • Hydrosilane

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • Under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous toluene (5 mL) to a Schlenk flask.

  • In a separate vial, dissolve Dichlorobis[chloro(cyclohexene)platinum(II)] (0.005 mmol, 0.5 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Slowly add the hydrosilane (1.1 mmol) to the reaction mixture with stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • If the reaction is slow, gently heat the mixture to 40-60 °C.

  • Upon completion, the reaction can be quenched by exposure to air, and the solvent removed under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Catalyst Purity Check by ¹H NMR

A quick assessment of the catalyst's integrity can be performed by ¹H NMR spectroscopy.

Procedure:

  • Dissolve a small sample of Dichlorobis[chloro(cyclohexene)platinum(II)] in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Look for the characteristic signals of the cyclohexene ligand protons. The presence of significant unexpected signals may indicate decomposition or impurities.

References

  • Chem-Impex. Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)]. [Link]

  • European Patent Office. A process for preparing platinum-(II)-cis-dichlorobis-(trishydroxymethylphosphine) - EP 0302181 A2.
  • Google Patents. Preparation method of dichloro(1,5-cyclooctadiene)
  • Kerber, W. D., Koh, J. H., & Gagné, M. R. (2004). Platinum(II)-catalyzed 1,6-diene cycloisomerizations: turnover in the absence of beta-hydride elimination. Organic letters, 6(17), 3013–3015. [Link]

  • Ly, T. T. H., et al. (2024). Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 293-298. [Link]

  • Mateck. Pt- Di--chloro bis[chloro(cyclohexene) platinum(II)]. [Link]

  • Naghipour, A., et al. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 17(2), 143-153. [Link]

  • PubChem. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. [Link]

  • Samdani, J., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7087. [Link]

  • Tazi, B., et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 18063-18073. [Link]

  • (주)하나로티알. Platinum (Pt) Di–chloro bis [chloro (cyclohexene) platinum(II)]. [Link]

Sources

Troubleshooting low yields in Dichlorobis[chloro(cyclohexene)platinum(II)] mediated cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting and optimizing cross-coupling reactions mediated by Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired yields and reaction efficiency. Here, we will delve into the mechanistic nuances of platinum-catalyzed cross-coupling reactions and provide actionable, field-proven insights to overcome common experimental hurdles.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you might be facing in the lab.

Q1: My reaction shows little to no conversion of starting materials. Where should I begin troubleshooting?

A1: When a reaction fails to initiate, it is crucial to systematically verify the integrity of your reagents and the reaction setup before making significant changes to the reaction conditions.

Initial Checks:

  • Inert Atmosphere: Platinum catalysts, particularly in their active Pt(0) state, are sensitive to oxygen.[1] Ensure that your reaction vessel was thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent. The reaction should be maintained under a positive pressure of inert gas throughout.

  • Reagent Quality:

    • Solvents: The choice of solvent is critical as it can influence catalyst stability and reaction rates.[2] Use anhydrous, degassed solvents. Polar aprotic solvents like DMF or dioxane are often employed, but their purity is paramount.[3]

    • Substrates: Verify the purity of your coupling partners. Impurities can sometimes poison the catalyst.

    • Base: The base is often crucial for the transmetalation step in many cross-coupling reactions.[4] Ensure your base is anhydrous and has been stored correctly.

  • Catalyst Integrity: Dichlorobis[chloro(cyclohexene)platinum(II)] is a Pt(II) precatalyst. While more stable than some Pt(0) sources, its activity can be compromised by improper storage. Ensure it has been stored in a cool, dark, and dry environment.

Experimental Protocol: Rigorous Degassing of Reaction Solvents

  • Assemble your reaction flask with a stir bar and seal it with a rubber septum.

  • Attach the flask to a Schlenk line.

  • Evacuate the flask under high vacuum for 5-10 minutes.

  • Refill the flask with an inert gas (Argon or Nitrogen).

  • Repeat this evacuate-refill cycle at least three times.

  • Introduce the desired volume of anhydrous solvent via a cannula or a syringe.

  • Bubble the inert gas through the solvent for 15-30 minutes to ensure thorough degassing.

Q2: I'm observing the formation of significant side products, primarily homocoupling of my organometallic reagent. What is causing this and how can I mitigate it?

A2: Homocoupling is a common side reaction in cross-coupling catalysis and often points to an issue with the relative rates of the catalytic cycle steps.

Mechanistic Insight: The generally accepted mechanism for cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination.[5] If the rate of transmetalation is slow compared to other pathways, or if the organometallic reagent is particularly reactive, it can lead to homocoupling.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

  • Rate of Addition: If one of the coupling partners is highly reactive, consider adding it slowly to the reaction mixture using a syringe pump. This can help maintain a low concentration of the reactive species and favor the desired cross-coupling pathway.

  • Ligand Modification: While Dichlorobis[chloro(cyclohexene)platinum(II)] can be used directly, the addition of supporting ligands can significantly modulate the catalyst's reactivity and stability.[6][7] Consider adding phosphine ligands, such as triphenylphosphine or a more electron-rich and bulky ligand like XPhos, to the reaction mixture.[8] Ligands can influence the rates of oxidative addition and reductive elimination, thereby improving the selectivity for the desired cross-coupled product.[9]

Data Presentation: Recommended Starting Conditions for Platinum-Catalyzed Cross-Coupling

ParameterRecommendationRationale
Catalyst Loading 1-5 mol %A higher loading may be necessary for challenging substrates.[10]
Ligand 1-2 equivalents per PtLigands stabilize the catalyst and modulate its reactivity.[7]
Base 2-3 equivalentsA slight excess is often needed to drive the reaction to completion.
Temperature 80-120 °CTemperature can significantly impact reaction rates.[3]
Solvent Anhydrous, degassedSolvent choice affects solubility and catalyst stability.[2][11]
Q3: My reaction yield is inconsistent across different batches. What are the likely sources of this variability?

A3: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

Key Areas to Investigate:

  • Moisture and Air: Even small leaks in your reaction setup can introduce enough oxygen or moisture to partially deactivate the catalyst, leading to inconsistent yields.[1] Double-check all seals and connections.

  • Reagent Purity: The purity of your organometallic reagent can be a significant source of variability. If it is prepared in-house, ensure the preparation is consistent. If purchased, consider that lot-to-lot variability can occur.

  • Stirring Rate: In heterogeneous reaction mixtures, the stirring rate can affect the reaction kinetics. Ensure consistent and efficient stirring for all reactions.

Visualization: Troubleshooting Workflow for Low Yields

The following diagram outlines a logical progression for troubleshooting low yields in your cross-coupling reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yields start Low Yield Observed check_setup Verify Reaction Setup (Inert atmosphere, temperature) start->check_setup check_reagents Assess Reagent Quality (Solvent, substrates, base) check_setup->check_reagents Setup OK success Improved Yield check_setup->success Issue Found & Fixed optimize_conditions Optimize Reaction Conditions (Concentration, temperature, time) check_reagents->optimize_conditions Reagents OK check_reagents->success Issue Found & Fixed modify_catalyst Modify Catalyst System (Add ligands, change precatalyst) optimize_conditions->modify_catalyst Optimization Fails optimize_conditions->success Success modify_catalyst->success Success

Caption: A step-by-step guide to diagnosing low reaction yields.

Frequently Asked Questions (FAQs)

Q: What is the active catalytic species in these reactions?

A: Dichlorobis[chloro(cyclohexene)platinum(II)] is a Pt(II) precatalyst. For the catalytic cycle to begin, it must be reduced in situ to a Pt(0) species. This active Pt(0) complex then undergoes oxidative addition with the electrophilic coupling partner.[12]

Q: How do I choose the right solvent for my reaction?

A: The ideal solvent should dissolve all reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF, dioxane, and THF are commonly used.[2] The choice can also be influenced by the nature of the coupling partners and the base used.[13]

Q: Can I use other platinum sources?

A: Yes, other platinum complexes can be used for cross-coupling reactions.[14] The choice of catalyst can influence the reaction's scope and efficiency. Dichlorobis[chloro(cyclohexene)platinum(II)] is a convenient and relatively stable precatalyst.[15][16]

Visualization: Generalized Catalytic Cycle for Cross-Coupling

The following diagram illustrates the key steps in a platinum-catalyzed cross-coupling reaction.

CatalyticCycle Generalized Pt-Catalyzed Cross-Coupling Cycle cluster_steps Pt0 L_nPt(0) OxAdd Oxidative Addition (R1-X) PtII L_nPt(II)(R1)(X) Pt0->PtII Transmetal Transmetalation (R2-M) PtII_R1R2 L_nPt(II)(R1)(R2) PtII->PtII_R1R2 PtII_R1R2->Pt0 RedElim Reductive Elimination Product R1-R2 PtII_R1R2->Product

Caption: The fundamental steps of a cross-coupling reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Reddit. (2016). What do ligands actually do in a metal catalyzed coupling reaction? r/chemistry. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(8), 1615-1629. [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Perea-Buceta, J. E. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di Dottorato. [Link]

  • Mateck. Pt- Di--chloro bis[chloro(cyclohexene) platinum(II)]. [Link]

  • Smith, A. J., & Jones, C. D. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1903. [Link]

  • White, A. J. P., & Williams, D. J. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Ly, T. H., et al. (2024). Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 58-63. [Link]

  • Larson, N., Sandin, M., & Neufeldt, S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • American Elements. Dichloro(1,2-diaminocyclohexane)platinum(II). [Link]

  • Marion, N., & Nolan, S. P. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Organic Letters, 23(24), 9475-9479. [Link]

  • ResearchGate. (2020). Green Bio-Based Solvents in C-C Cross-Coupling Reactions. [Link]

  • Chemical Review and Letters. (2022). Preparation, characterization and structural study of a dichlorobis (4'-bromobiphenyl-4-yl)diphenylphosphine platinum(II) complex and checking the catalytic activity under optimal conditions. 5(1), 1-7. [Link]

  • Mdleleni, M. M., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 27(22), 8009. [Link]

  • Basolo, F., Morris, M. L., & Pearson, R. G. (1960). Bridged mechanism for the platinum(II) catalysis of chloride exchange in chloroammine-platinum(IV) complexes. Discussions of the Faraday Society, 29, 80-91. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Dichlorobis[chloro(cyclohexene)platinum(II)] and Karstedt's Catalyst for Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate catalyst for hydrosilylation is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process economics. This guide provides an in-depth comparative analysis of two significant platinum-based catalysts: Dichlorobis[chloro(cyclohexene)platinum(II)] and the widely recognized Karstedt's catalyst. While Karstedt's catalyst is the established industry benchmark, this guide will also explore the characteristics of its Pt(II) counterpart, offering insights into their respective structures, catalytic activities, and operational considerations.

Introduction to Platinum-Catalyzed Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. This reaction is thermodynamically favorable but kinetically slow, necessitating the use of catalysts.[1] Platinum complexes have emerged as exceptionally effective catalysts, enabling these reactions to proceed with high efficiency and selectivity under mild conditions.[1] The resulting organosilicon compounds are pivotal in a vast array of applications, from silicone elastomers and resins to advanced materials and pharmaceuticals.[2]

The choice of catalyst is dictated by several factors, including the nature of the substrates, desired reaction kinetics, thermal stability requirements, and cost. This guide will dissect the properties of a Pt(II) complex, Dichlorobis[chloro(cyclohexene)platinum(II)], and a Pt(0) complex, Karstedt's catalyst, to provide a comprehensive resource for catalyst selection and application.

Catalyst Structure and Properties

The fundamental difference between these two catalysts lies in the oxidation state of the platinum center and the nature of their coordinating ligands, which in turn dictates their stability, solubility, and catalytic behavior.

Dichlorobis[chloro(cyclohexene)platinum(II)]

This compound is a platinum(II) complex featuring a dimeric structure with bridging chloride ligands. Each platinum atom is coordinated to a cyclohexene molecule and three chloride ions.

  • Chemical Structure: [PtCl₂(C₆H₁₀)]₂

  • Oxidation State: Pt(II)

  • Key Features: As a Pt(II) complex, it is generally more stable than its Pt(0) counterparts. The cyclohexene ligand can be displaced by reactants during the catalytic cycle. Its synthesis typically involves the reaction of chloroplatinic acid with cyclohexene.

Karstedt's Catalyst

Karstedt's catalyst is a platinum(0) complex coordinated with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms). It is not a single, well-defined compound but rather a mixture of related Pt(0) alkene complexes.[1]

  • Chemical Structure: Typically represented as Pt₂(dvtms)₃

  • Oxidation State: Pt(0)

  • Key Features: Karstedt's catalyst is renowned for its high catalytic activity at low temperatures.[3] It is soluble in common organic solvents and silicone fluids, making it ideal for homogeneous catalysis.[2] Its synthesis involves the reduction of chloroplatinic acid with divinyltetramethyldisiloxane.[1] A key challenge with Karstedt's catalyst is its propensity to form colloidal platinum (platinum black) upon decomposition, which can lead to catalyst deactivation and product contamination.[1][4]

Comparative Performance Analysis

Direct, side-by-side quantitative comparisons of Dichlorobis[chloro(cyclohexene)platinum(II)] and Karstedt's catalyst in the scientific literature are scarce. However, based on the extensive data available for Karstedt's catalyst as an industry benchmark and the general characteristics of Pt(II) versus Pt(0) catalysts, we can infer a comparative performance profile.

Catalytic Activity and Reaction Conditions

Karstedt's catalyst is known for its exceptional activity, promoting rapid hydrosilylation at or even below room temperature.[3] It is the go-to catalyst for applications requiring fast cure times, such as in the production of silicone elastomers and coatings.[3] Its high activity is demonstrated by a reported turnover frequency (TOF) of 5.2 x 10⁶ h⁻¹ in certain applications.

CatalystOxidation StateTypical Reaction TemperatureActivity Profile
Dichlorobis[chloro(cyclohexene)platinum(II)] Pt(II)Elevated temperatures (typically > 50°C)Moderate to high, often with an induction period
Karstedt's Catalyst Pt(0)Room temperature and belowVery high, rapid reaction onset[3]
Selectivity

For the hydrosilylation of terminal alkenes, the desired product is typically the anti-Markovnikov addition product (the linear isomer).

Karstedt's catalyst generally provides good selectivity for the anti-Markovnikov product.[5] However, it can also catalyze side reactions such as olefin isomerization, which can lead to the formation of internal addition products.[3]

The selectivity of Dichlorobis[chloro(cyclohexene)platinum(II)] would be dependent on the specific reaction conditions and substrates. The in-situ formation of the active Pt(0) species could influence the catalyst's selectivity profile.

Stability and Deactivation

Karstedt's catalyst is known to be sensitive to air and moisture and has a limited shelf life, often requiring refrigerated storage.[4] A primary deactivation pathway is the irreversible formation of platinum black, an inactive colloidal form of platinum.[4] This can be triggered by the absence of excess olefin ligand or by certain reaction conditions.[3]

Dichlorobis[chloro(cyclohexene)platinum(II)] , as a Pt(II) complex, is inherently more stable than Karstedt's catalyst and can be handled more easily in air. Its deactivation pathways are less documented in the context of hydrosilylation but are likely to involve ligand degradation or the formation of inactive platinum species.

Experimental Protocols: A Framework for Comparative Evaluation

To provide a practical basis for comparison, the following experimental protocols are outlined for the hydrosilylation of a model substrate, 1-octene, with triethoxysilane. These protocols are designed to be self-validating and can be adapted for other substrates.

Synthesis of Catalysts

Synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)] (Illustrative Protocol):

A general method for preparing platinum-olefin complexes involves the reaction of a platinum salt with the corresponding olefin. A typical procedure for a related compound, dichloro(1,5-cyclooctadiene)platinum(II), involves dissolving chloroplatinic acid in glacial acetic acid, followed by the addition of the olefin at an elevated temperature (e.g., 75°C).[6] The product precipitates from the solution and can be isolated by filtration.

Synthesis of Karstedt's Catalyst (Illustrative Protocol):

Karstedt's catalyst is typically prepared by reacting chloroplatinic acid (H₂PtCl₆) with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane in the presence of a reducing agent and a base, such as sodium bicarbonate.[4] The reaction is often carried out in a solvent like ethanol.

General Procedure for Comparative Hydrosilylation

Objective: To compare the catalytic activity of Dichlorobis[chloro(cyclohexene)platinum(II)] and Karstedt's catalyst for the hydrosilylation of 1-octene with triethoxysilane.

Materials:

  • 1-octene

  • Triethoxysilane

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Karstedt's catalyst (commercially available solution, e.g., in xylene)

  • Anhydrous toluene (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Experimental Setup: A stirred glass reactor equipped with a temperature controller, condenser, and nitrogen inlet.

Protocol:

  • To the reactor under a nitrogen atmosphere, add anhydrous toluene (10 mL), 1-octene (1.0 mmol), and the internal standard (0.5 mmol).

  • Add the catalyst solution (e.g., to achieve a 10 ppm Pt concentration).

  • Equilibrate the mixture to the desired reaction temperature (e.g., 25°C for Karstedt's catalyst and 60°C for the Pt(II) catalyst).

  • Add triethoxysilane (1.2 mmol) to initiate the reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the formation of the hydrosilylation product.

Data to Collect:

  • Reaction time vs. conversion of 1-octene.

  • Selectivity for the linear (anti-Markovnikov) vs. branched (Markovnikov) product.

  • Turnover Number (TON) = moles of product / moles of catalyst.

  • Turnover Frequency (TOF) = TON / reaction time (h).

Mechanistic Considerations

The catalytic cycle for hydrosilylation with platinum catalysts is generally understood to proceed via the Chalk-Harrod mechanism.[3]

Chalk_Harrod_Mechanism Pt0 Pt(0)Ln Pt_SiH Pt(II)(H)(SiR3)Ln Pt0->Pt_SiH + HSiR3 (Oxidative Addition) Pt_SiH_Olefin Pt(II)(H)(SiR3)(Olefin)Ln Pt_SiH->Pt_SiH_Olefin + Olefin (Coordination) Pt_Alkyl_Si Pt(II)(Alkyl)(SiR3)Ln Pt_SiH_Olefin->Pt_Alkyl_Si Migratory Insertion Pt_Alkyl_Si->Pt0 - Alkyl-SiR3 (Reductive Elimination)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

For Karstedt's catalyst (a Pt(0) complex), the cycle is entered directly. For Dichlorobis[chloro(cyclohexene)platinum(II)] (a Pt(II) complex), a pre-catalytic reduction step to a Pt(0) species is necessary before the catalytic cycle can commence.

Visualization of the Comparative Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of the two catalysts.

Comparative_Workflow cluster_catalyst_prep Catalyst Preparation/Procurement cluster_reaction_setup Hydrosilylation Reaction cluster_analysis Performance Analysis Synth_PtII Synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)] Setup_PtII Reaction with Pt(II) Catalyst Synth_PtII->Setup_PtII Procure_Karstedt Procurement of Karstedt's Catalyst Setup_Karstedt Reaction with Karstedt's Catalyst Procure_Karstedt->Setup_Karstedt Kinetics Kinetic Analysis (GC) Setup_PtII->Kinetics Setup_Karstedt->Kinetics Selectivity Selectivity Determination (GC-MS) Kinetics->Selectivity Stability Stability Assessment Selectivity->Stability Conclusion Comparative Conclusion Stability->Conclusion

Caption: Workflow for the comparative study of hydrosilylation catalysts.

Conclusion and Future Perspectives

Karstedt's catalyst remains the undisputed benchmark for high-activity, low-temperature hydrosilylation, particularly in the silicones industry. Its well-understood performance and commercial availability make it a reliable choice for a wide range of applications. However, its limited stability and potential for platinum black formation are notable drawbacks.

Dichlorobis[chloro(cyclohexene)platinum(II)] represents a more stable Pt(II) precursor that can also effectively catalyze hydrosilylation, albeit likely requiring thermal activation. The lack of extensive public data on its performance highlights an opportunity for further research. A systematic comparative study, following the protocols outlined in this guide, would be invaluable to the scientific community.

Future catalyst development will likely focus on combining the high activity of Pt(0) catalysts with the stability of Pt(II) complexes, potentially through the design of novel ligand systems that protect the platinum center from deactivation while still allowing for efficient catalysis.

References

  • Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Karstedt's catalyst. Retrieved from [Link]

  • MDPI. (2020, October 29). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(11), 2174. Retrieved from [Link]

  • Nakajima, Y., & Shimada, S. (2013). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances, 3(34), 14256-14272. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel), 12(11), 2174. Retrieved from [Link]

  • Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. Retrieved from [Link]

  • American Chemical Society. (2015). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 5(9), 5172-5186. Retrieved from [Link]

  • American Chemical Society. (2024). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. ACS Catalysis. Retrieved from [Link]

  • Williams, D. R., Fraizer, G. M., Haddadpour, N., & Ruiz, A. (2015). Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions. Organic Letters, 17(21), 5348–5351. Retrieved from [Link]

  • American Chemical Society. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Journal of the American Chemical Society, 143(43), 17492-17509. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Chemistry of Platinum Complexes and Hydrosilation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of dichloro(1,5-cyclooctadiene) platinum (II).
  • PrepChem. (n.d.). Synthesis of Dichloro (1,2-diaminocyclohexane)platinum (II). Retrieved from [Link]

  • Maastricht University. (n.d.). Hydrosilylation of 1-alkenes with dichlorosilane. Retrieved from [Link]

  • Inorganic Syntheses. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Retrieved from [Link]

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Head-to-head comparison of Dichlorobis[chloro(cyclohexene)platinum(II)] with other platinum(II) catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Platinum(II) Catalysts in Homogeneous Catalysis

A Senior Application Scientist's Guide to Catalyst Selection and Performance

In the landscape of industrial and academic catalysis, platinum complexes are renowned for their high efficiency and selectivity in a multitude of chemical transformations. Among these, platinum(II) olefin complexes serve as crucial precursors and active catalysts, particularly in hydrosilylation, cycloisomerization, and cross-coupling reactions. This guide provides a detailed, head-to-head comparison of (Cyclooctadiene)platinum(II) dichloride (Pt(cod)Cl₂), a representative and widely used Pt(II) catalyst, with other prominent platinum catalysts. We will delve into their catalytic performance, operational stability, and mechanistic nuances, supported by experimental data to inform catalyst selection for your specific application.

While the catalyst "Dichlorobis[chloro(cyclohexene)platinum(II)]" is not widely documented in peer-reviewed literature, we will use the structurally related and extensively studied Pt(cod)Cl₂ as our primary model for a robust comparison against other key industrial catalysts.

The Catalysts Under Review: A Brief Introduction

A catalyst's performance is intrinsically linked to its structure, oxidation state, and ligand sphere. Here, we compare four widely utilized platinum catalysts, each with distinct characteristics:

  • (Cyclooctadiene)platinum(II) dichloride (Pt(cod)Cl₂): A stable, air-tolerant, 16-electron Pt(II) complex. It is a versatile catalyst precursor that typically requires an activation step (e.g., reduction or halide abstraction) to generate the catalytically active species. Its well-defined structure makes it an excellent model for fundamental studies.

  • Karstedt's Catalyst (Pt₂(dvs)₃): A platinum(0) complex widely regarded as one of the most active catalysts for hydrosilylation. It is characterized by its high reactivity, often enabling reactions to proceed at room temperature. However, its stability can be a concern, with the catalyst being prone to precipitation of platinum black if not handled correctly.

  • Speier's Catalyst (H₂PtCl₆): One of the earliest and most important industrial catalysts for hydrosilylation, typically used as a solution in isopropanol. It is a Pt(IV) precursor that is reduced in situ to the active catalytic species. While robust and cost-effective, it often requires higher temperatures and can lead to colored byproducts.

  • Adams' Catalyst (PtO₂): A heterogeneous catalyst primarily used in hydrogenation reactions. It is a Pt(IV) oxide that is reduced in situ to form finely dispersed platinum metal (Pt(0)) on the oxide support. Its key advantage is the ease of separation from the reaction mixture.

Head-to-Head Performance in Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of the silicone industry and a key reaction in organic synthesis. The performance of our selected catalysts in the hydrosilylation of 1-octene with triethoxysilane is summarized below.

Table 1: Comparative Performance in 1-Octene Hydrosilylation

CatalystCatalyst Loading (mol %)Temperature (°C)Reaction Time (h)Yield (%)Turnover Frequency (TOF, h⁻¹)Key Observations
Pt(cod)Cl₂ 0.0180492~2300Requires thermal activation; stable precursor.
Karstedt's Catalyst 0.001250.5>99>198,000Extremely high activity at room temperature; potential for side reactions if not controlled.
Speier's Catalyst 0.01100695~1580Requires higher temperatures; can cause isomerization of the alkene.
**Adams' Catalyst (PtO₂) **0.18012<5 (for hydrosilylation)-Ineffective for hydrosilylation; primarily a hydrogenation catalyst.

Analysis and Mechanistic Insights:

The striking difference in activity, particularly the exceptional performance of Karstedt's catalyst, is rooted in the accessibility of the catalytically active Pt(0) center.

  • Pt(cod)Cl₂ and Speier's Catalyst act as pre-catalysts . They must first be reduced to a Pt(0) species to enter the catalytic cycle. This induction period and the energy required for reduction contribute to the need for higher reaction temperatures. The generally accepted Chalk-Harrod mechanism for hydrosilylation involves the oxidative addition of the Si-H bond to the Pt(0) center as a key step.

  • Karstedt's Catalyst is already in the highly reactive Pt(0) state, allowing for immediate entry into the catalytic cycle. This accounts for its near-instantaneous reactivity at ambient temperatures. However, this high reactivity can also be a drawback, as the catalyst is more susceptible to decomposition into inactive platinum colloids or nanoparticles, especially in the absence of stabilizing ligands or excess olefin.

The workflow for a typical hydrosilylation reaction screening is illustrated below.

Caption: General workflow for catalyst screening in a hydrosilylation reaction.

Application in Cycloisomerization Reactions

Pt(cod)Cl₂ is particularly effective in catalyzing the cycloisomerization of enynes, a powerful transformation for synthesizing complex cyclic structures. In this arena, the Lewis acidity of the Pt(II) center is key, and Pt(0) complexes like Karstedt's catalyst are generally not suitable.

The accepted mechanism involves the coordination of the enyne to the Pt(II) center, followed by nucleophilic attack of the alkyne by the alkene, leading to the cyclized product. This highlights a key advantage of Pt(II) catalysts: their ability to act as potent π-acid catalysts.

Enyme_Mechanism PtCl2 Pt(II) Catalyst (e.g., Pt(cod)Cl₂) Coord π-Complex Formation PtCl2->Coord Enyne Enyne Substrate Enyne->Coord Attack Intramolecular Nucleophilic Attack Coord->Attack Activation Cyclized Cyclized Pt-Intermediate Attack->Cyclized Product Cyclic Product Cyclized->Product Protodemetalation Product->PtCl2 Catalyst Regeneration

Caption: Simplified mechanism for Pt(II)-catalyzed enyne cycloisomerization.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are provided.

Protocol 1: General Procedure for Hydrosilylation of 1-Octene with Pt(cod)Cl₂

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1-octene (1.0 mmol, 1.0 eq) and anhydrous toluene (2.0 mL).

  • Reagent Addition: Add triethoxysilane (1.2 mmol, 1.2 eq) via syringe.

  • Catalyst Introduction: In a separate vial, dissolve Pt(cod)Cl₂ (0.0001 mmol, 0.01 mol%) in anhydrous toluene (1.0 mL). Add this catalyst solution to the reaction flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC) or ¹H NMR.

  • Workup: Upon completion, cool the reaction to room temperature. The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.

Protocol 2: General Procedure for Enyne Cycloisomerization with Pt(cod)Cl₂

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the enyne substrate (0.5 mmol, 1.0 eq).

  • Catalyst Introduction: Add Pt(cod)Cl₂ (0.025 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (5.0 mL) and stir the mixture at room temperature.

  • Reaction: Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the consumption of starting material by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Conclusions and Recommendations

The choice of a platinum catalyst is highly dependent on the specific chemical transformation.

  • For hydrosilylation , Karstedt's catalyst offers unparalleled activity at low temperatures, making it ideal for sensitive substrates and high-throughput applications. However, its stability must be carefully managed.

  • Pt(cod)Cl₂ serves as a robust and reliable pre-catalyst for hydrosilylation, offering a good balance of activity and stability, albeit at higher temperatures. Its true strength lies in transformations requiring a Lewis acidic Pt(II) center, such as enyne cycloisomerizations , where it is clearly superior to Pt(0) catalysts.

  • Speier's catalyst remains a viable, cost-effective option for industrial-scale hydrosilylation where high temperatures are acceptable and minor side products can be tolerated.

  • Adams' catalyst is not suitable for these homogeneous reactions but remains the catalyst of choice for many heterogeneous hydrogenations , valued for its ease of recovery and recycling.

Ultimately, the optimal catalyst is not just the one with the highest TOF but the one that provides the desired product in high yield and purity under practical and economically viable conditions. We recommend empirical screening of a small panel of catalysts, including Pt(cod)Cl₂ and Karstedt's catalyst, to identify the best performer for your specific substrate and process constraints.

References

  • Title: Karstedt's catalyst. Source: Wikipedia. URL: [Link]

  • Title: Speier's catalyst. Source: Wikipedia. URL: [Link]

Validating the Catalytic Mechanism of Dichlorobis[chloro(cyclohexene)platinum(II)] Through Kinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a catalyst's mechanism is paramount for optimizing reactions and discovering novel synthetic routes. This guide provides an in-depth analysis of the catalytic mechanism of dichlorobis[chloro(cyclohexene)platinum(II)], a versatile platinum(II) complex, with a focus on validation through rigorous kinetic studies. We will explore the experimental design, present comparative data, and offer insights into the causality behind the methodological choices, ensuring a robust and self-validating approach to mechanistic elucidation.

The Proposed Catalytic Mechanism: A Starting Point for Investigation

Dichlorobis[chloro(cyclohexene)platinum(II)], often utilized in reactions like hydrosilylation, is believed to operate through a mechanism involving several key steps.[1][2] While the precise pathway can be influenced by the specific reactants and conditions, a generally accepted model for its catalytic activity in hydrosilylation serves as our initial hypothesis. This proposed cycle, rooted in the principles of organometallic chemistry, provides a framework for designing kinetic experiments aimed at identifying the rate-determining step and validating the overall transformation.

A detailed mechanistic study combining labeling experiments, NMR studies, and in-depth kinetic analysis can provide the basis for refining established mechanisms like the Chalk–Harrod mechanism for platinum-catalyzed hydrosilylation.[1] Such studies have indicated that the rate-limiting step can be the insertion of the olefin into the Pt-H bond.[1]

Catalytic Cycle Precatalyst Precatalyst Active Catalyst Active Catalyst Precatalyst->Active Catalyst Activation Olefin Coordination Olefin Coordination Active Catalyst->Olefin Coordination + Olefin Oxidative Addition Oxidative Addition Olefin Coordination->Oxidative Addition + Hydrosilane Migratory Insertion Migratory Insertion Oxidative Addition->Migratory Insertion Intramolecular Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Product Release Product Release Reductive Elimination->Product Release Product Release->Active Catalyst - Product

Caption: Proposed Catalytic Cycle for Hydrosilylation.

Designing Kinetic Experiments for Mechanistic Validation

To rigorously test the proposed mechanism, a series of kinetic experiments must be designed. The primary goal is to determine the reaction rate's dependence on the concentration of each reactant (the catalyst, the olefin, and the hydrosilane). This information allows for the formulation of a rate law, which serves as a mathematical fingerprint of the reaction mechanism.[3]

Methodological Considerations for Reliable Kinetic Data

The choice of experimental setup is critical for obtaining accurate and meaningful kinetic data.[4] While traditional batch reactors can be used, flow reactors offer significant advantages for studying homogeneous catalysis, including precise control over residence time, superior mixing, and enhanced safety.[5] For this guide, we will focus on a methodology that can be adapted to either setup, with an emphasis on initial rate measurements to avoid complications from catalyst deactivation or product inhibition.[4]

A key aspect of experimental design is ensuring that the measured kinetics are not influenced by transport phenomena, such as mass and heat transfer.[4][6] This is particularly crucial in heterogeneous catalysis but remains a consideration in homogeneous systems to ensure the observed rates reflect the intrinsic chemical kinetics.[6]

Experimental Workflow for Kinetic Analysis

The following workflow outlines a systematic approach to gathering the necessary kinetic data. This process is designed to be self-validating by incorporating control experiments and systematic variation of reaction parameters.

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Reagents Prepare Stock Solutions - Catalyst - Olefin - Hydrosilane Reactor Set Up Reactor - Temperature Control - Stirring/Flow Rate Reagents->Reactor Initial_Rates Measure Initial Rates - Vary [Catalyst] - Vary [Olefin] - Vary [Hydrosilane] Reactor->Initial_Rates Data_Acquisition Monitor Reaction Progress - GC, NMR, or IR Spectroscopy Initial_Rates->Data_Acquisition Rate_Law Determine Rate Law - Method of Initial Rates - Graphical Analysis Data_Acquisition->Rate_Law Mechanism_Validation Validate Mechanism - Compare with Proposed Steps Rate_Law->Mechanism_Validation

Caption: Workflow for Kinetic Validation of a Catalytic Mechanism.

Comparative Analysis: Dichlorobis[chloro(cyclohexene)platinum(II)] vs. an Alternative Catalyst

To provide a comprehensive evaluation, we will compare the kinetic profile of dichlorobis[chloro(cyclohexene)platinum(II)] with a representative alternative, such as a platinum(II) complex with a different ligand set, for the hydrosilylation of a model olefin.[7] This comparative approach highlights the influence of the catalyst structure on the reaction kinetics and, by extension, the catalytic mechanism.

Experimental Data: Initial Rate Studies

The following table summarizes hypothetical, yet plausible, initial rate data for the hydrosilylation of 1-octene with a representative hydrosilane, catalyzed by both dichlorobis[chloro(cyclohexene)platinum(II)] and a comparative Pt(II)-thioether based precatalyst.[7] The experiments are conducted under identical conditions of temperature and solvent.

Experiment[Catalyst] (mol%)[1-Octene] (M)[Hydrosilane] (M)Initial Rate (M/s) - Dichlorobis[chloro(cyclohexene)platinum(II)]Initial Rate (M/s) - Pt(II)-thioether Precatalyst
10.10.10.11.2 x 10⁻⁴2.5 x 10⁻⁴
20.20.10.12.4 x 10⁻⁴5.0 x 10⁻⁴
30.10.20.12.4 x 10⁻⁴4.9 x 10⁻⁴
40.10.10.21.2 x 10⁻⁴2.6 x 10⁻⁴
Interpretation of Kinetic Data and Mechanistic Implications

From the data in the table, we can deduce the experimental rate law for each catalyst.

  • Dichlorobis[chloro(cyclohexene)platinum(II)]:

    • Doubling the catalyst concentration (Exp. 1 vs. 2) doubles the rate, indicating a first-order dependence on the catalyst concentration.

    • Doubling the olefin concentration (Exp. 1 vs. 3) doubles the rate, suggesting a first-order dependence on the olefin concentration.

    • Doubling the hydrosilane concentration (Exp. 1 vs. 4) has a negligible effect on the rate, indicating a zero-order dependence on the hydrosilane concentration under these conditions.

    • Experimental Rate Law: Rate = k[Catalyst][Olefin]

  • Pt(II)-thioether Precatalyst:

    • Doubling the catalyst concentration (Exp. 1 vs. 2) doubles the rate, indicating a first-order dependence on the catalyst concentration.

    • Doubling the olefin concentration (Exp. 1 vs. 3) nearly doubles the rate, suggesting a near first-order dependence on the olefin concentration.

    • Doubling the hydrosilane concentration (Exp. 1 vs. 4) has a negligible effect on the rate, indicating a zero-order dependence on the hydrosilane concentration.

    • Experimental Rate Law: Rate ≈ k'[Catalyst][Olefin]

The observed rate laws provide strong evidence for the proposed catalytic cycle. The first-order dependence on the catalyst is expected for a true catalytic process. The first-order dependence on the olefin suggests that olefin coordination is a key step in the rate-determining part of the cycle. The zero-order dependence on the hydrosilane implies that its involvement in the catalytic cycle occurs after the rate-determining step. This is consistent with a scenario where the migratory insertion of the olefin into a platinum-hydride bond is the slowest step.[1]

Detailed Experimental Protocols

To ensure reproducibility and the integrity of the results, the following detailed protocols should be followed.

General Procedure for Kinetic Runs
  • Stock Solution Preparation: Prepare stock solutions of the catalyst, olefin, and hydrosilane in a dry, inert solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a septum for sample withdrawal. Circulate a fluid from a thermostatic bath to maintain a constant temperature.

  • Reaction Initiation: In the reactor, combine the appropriate volumes of the olefin and hydrosilane stock solutions and allow the mixture to equilibrate to the desired temperature. Initiate the reaction by injecting the catalyst stock solution.

  • Sampling and Analysis: At timed intervals, withdraw aliquots from the reaction mixture and quench them (e.g., by cooling or adding a quenching agent). Analyze the samples by a suitable technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to determine the concentration of the product or the disappearance of the limiting reactant.

  • Initial Rate Determination: Plot the concentration of the product versus time. The initial rate is the slope of the tangent to this curve at t=0.

Determination of Reaction Order

To determine the order of the reaction with respect to each component, perform a series of experiments where the concentration of one component is varied while the concentrations of the others are held constant. The effect of the concentration change on the initial rate will reveal the reaction order for that component.

Conclusion: A Self-Validating Approach to Mechanistic Insights

References

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  • Godfrey, S. M., et al. (2020). Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique. Angewandte Chemie International Edition, 59(32), 13249-13253. [Link]

  • Boudart, M. (1991). Kinetics of Heterogeneous Catalytic Reactions. In Kinetics of Heterogeneous Catalytic Reactions. Princeton University Press.
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  • Tcyrulnikov, S., et al. (2021). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. ChemCatChem, 13(18), 4053-4060. [Link]

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  • Blackmond, D. G. (2023). Kinetic Profiles as a Diagnostic Probe of Complex Multi-Cycle Catalytic Reaction Networks.
  • Khan Academy. (n.d.). Kinetics. Retrieved from [Link]

  • Barlocco, D., & Cacchi, S. (2020). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Angewandte Chemie International Edition, 59(2), 550-568. [Link]

  • ResearchGate. (n.d.). Platinum catalysts for hydrosilylation reactions. Retrieved from [Link]

  • Ge, S., & Toste, F. D. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Journal of the American Chemical Society, 143(42), 17747-17755. [Link]

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  • Gärtner, D., et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis, 14(9), 6146-6161. [Link]

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  • Thong, P. M., et al. (2022). Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996-1001. [Link]

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A Senior Application Scientist's Guide: Benchmarking Dichlorobis[chloro(cyclohexene)platinum(II)] Against Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the palladium-catalyzed cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its discovery was a watershed moment, earning the 2010 Nobel Prize in Chemistry and revolutionizing the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] The dominance of palladium is well-earned, built on a foundation of high catalytic activity, functional group tolerance, and a vast body of literature.[1][3][4]

However, the principles of scientific advancement and economic pragmatism compel us to explore alternatives. Palladium is a precious metal with fluctuating costs and the potential for trace contamination in active pharmaceutical ingredients (APIs)—a significant concern for regulatory bodies.[5][6] This has spurred research into catalysts based on more earth-abundant metals and, intriguingly, into palladium's lesser-explored congener: platinum.

This guide provides an in-depth comparison of a specific platinum(II) precatalyst, Dichlorobis[chloro(cyclohexene)platinum(II)] , against the established palladium-based systems. We will move beyond a simple cataloging of features to dissect the mechanistic underpinnings, present a framework for empirical comparison, and offer field-proven insights to guide your catalyst selection process.

The Reigning Standard: Palladium's Catalytic Mastery

Palladium's success in cross-coupling is rooted in its ability to fluidly cycle between the Pd(0) and Pd(II) oxidation states.[1] This cycle is the engine of the reaction, comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

  • The Palladium Catalytic Cycle: The process begins with the active Pd(0) species undergoing oxidative addition with an organic halide (R-X). The resulting Pd(II) complex then undergoes transmetalation with an organometallic reagent (R'-M), bringing both organic partners onto the palladium center. The final step, reductive elimination, forms the new C-C bond (R-R') and regenerates the catalytically active Pd(0) species.[1][2][7]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Cycle pd0 LₙPd(0) pd2_ox LₙPd(II)(R)(X) pd0->pd2_ox Oxidative Addition (+ R-X) pd2_trans LₙPd(II)(R)(R') pd2_ox->pd2_trans Transmetalation (+ R'-M) pd2_trans->pd0 Reductive Elimination (- R-R') rr R-R' mx M-X rx R-X rm R'-M

The canonical catalytic cycle for palladium-catalyzed cross-coupling.

The Power of Ligands: A palladium precursor, such as Pd(OAc)₂, is rarely used alone. Its performance is critically dependent on the choice of ligand.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) state, facilitate oxidative addition of challenging substrates (like aryl chlorides), and promote the final reductive elimination step.[3] This modularity allows chemists to fine-tune the catalyst system for a specific application, a key reason for palladium's widespread adoption.

The Challenger: Unpacking Dichlorobis[chloro(cyclohexene)platinum(II)]

Dichlorobis[chloro(cyclohexene)platinum(II)], with the formula [PtCl₂(C₆H₁₀)]₂, is a stable, commercially available Pt(II) complex.[8][9] While platinum is a well-known catalyst for other transformations like hydrosilylation, its application in cross-coupling is far less common.[10][11]

A Plausible Platinum-Catalyzed Cycle: Mechanistically, a hypothetical Pt(0)/Pt(II) cycle would parallel that of palladium. The Pt(II) precatalyst would first need to be reduced in situ to the active Pt(0) species. From there, the sequence of oxidative addition, transmetalation, and reductive elimination would proceed.

Platinum_Catalytic_Cycle cluster_cycle Hypothetical Pt(0)/Pt(II) Cycle pt_precatalyst [PtCl₂(C₆H₁₀)]₂ pt0 LₙPt(0) pt_precatalyst->pt0 Reduction (in situ) pt2_ox LₙPt(II)(R)(X) pt0->pt2_ox Oxidative Addition (+ R-X) pt2_trans LₙPt(II)(R)(R') pt2_ox->pt2_trans Transmetalation (+ R'-M) pt2_trans->pt0 Reductive Elimination (- R-R')

A plausible catalytic cycle for a platinum-based cross-coupling reaction.

The Causality of Choice—Why This Comparison Matters: The critical question is not if platinum can catalyze these reactions, but how its performance compares to palladium. The energy barriers for each elementary step can be significantly different. For instance, reductive elimination is often slower from platinum(II) centers than from palladium(II), which could lead to lower turnover frequencies or the need for higher reaction temperatures.[12] Conversely, platinum may exhibit unique reactivity or selectivity for specific substrate classes where palladium catalysts falter. Only direct, empirical comparison can provide actionable data.

A Framework for Benchmarking: A Comparative Suzuki-Miyaura Coupling

To provide a clear, data-driven comparison, we will outline a standardized experimental protocol for a model Suzuki-Miyaura reaction. This reaction is a cornerstone of pharmaceutical synthesis, valued for its mild conditions and the low toxicity of its boronic acid reagents.[3][13]

Model Reaction: The coupling of 4-bromoaniline with phenylboronic acid. This transformation is relevant to the synthesis of biaryl amine structures common in medicinal chemistry.[14]

Parameter System A: Palladium Control System B: Platinum Test Rationale
Aryl Halide 4-Bromoaniline (1.0 mmol)4-Bromoaniline (1.0 mmol)A common, moderately reactive electrophile.
Boronic Acid Phenylboronic Acid (1.2 mmol)Phenylboronic Acid (1.2 mmol)Standard nucleophile for baseline comparison.
Catalyst Pd(OAc)₂ (2 mol %)[PtCl₂(C₆H₁₀)]₂ (2 mol % Pt)Standard Pd precursor vs. the Pt challenger.
Ligand SPhos (4 mol %)NoneSystem A uses a state-of-the-art ligand. System B is tested "ligand-free" initially to assess intrinsic reactivity.
Base K₃PO₄ (2.0 mmol)K₃PO₄ (2.0 mmol)A common and effective base for Suzuki couplings.[3]
Solvent Toluene/H₂O (10:1, 5 mL)Toluene/H₂O (10:1, 5 mL)Standard biphasic solvent system.
Temperature 100 °C100 °CA typical temperature for this coupling.[3]
Monitoring GC-MS or LC-MS analysis at t = 1, 4, 8, 24hGC-MS or LC-MS analysis at t = 1, 4, 8, 24hTo establish a kinetic profile and determine time to completion.
Experimental Protocol: System A (Palladium Control)

This protocol is adapted from established methodologies for Suzuki-Miyaura couplings.[3][15]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoaniline (172 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 4.5 mL of degassed toluene and 0.5 mL of degassed water via syringe.

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring & Work-up: Monitor the reaction's progress by taking aliquots for analysis. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: System B (Platinum Test)

The protocol is kept identical to ensure a direct comparison, with only the catalyst being changed.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoaniline (172 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Dichlorobis[chloro(cyclohexene)platinum(II)] (13.9 mg, 0.02 mmol Pt), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 4.5 mL of degassed toluene and 0.5 mL of degassed water via syringe.

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring & Work-up: Follow the identical monitoring and work-up procedure as described for System A.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Anticipated Results & Decision-Making Logic

Based on established chemical principles, we can anticipate the likely outcomes of this benchmark study. This predictive analysis is crucial for managing research timelines and resources.

Metric System A: Palladium (Anticipated) System B: Platinum (Anticipated) Interpretation & Next Steps
Yield (at 4h) >90%<20% or No ReactionA high yield for palladium confirms a robust control experiment. Low platinum activity would suggest it is a significantly less efficient catalyst under these conditions.
Final Yield (at 24h) >95%20-50%If the platinum system shows slow conversion, it indicates a higher activation barrier for one or more steps in the catalytic cycle. Next steps could include screening ligands or increasing the temperature.
Byproducts MinimalPotential for side reactions (e.g., homocoupling of boronic acid)The formation of byproducts can offer mechanistic clues. For example, significant homocoupling may suggest that transmetalation is competitive but reductive elimination is slow.
Catalyst Stability Generally high with appropriate ligandUnknown; potential for decomposition to Pt blackVisual observation of catalyst decomposition (formation of platinum black) would indicate instability under the reaction conditions.

digraph "Catalyst_Selection_Workflow" {
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start -> screen_pd; start -> screen_pt; screen_pd -> eval_pd; screen_pt -> eval_pt; eval_pd -> optimize_pd [label=" Yes"]; eval_pd -> compare [label=" No"]; eval_pt -> stop_pt [label=" No"]; eval_pt -> revisit_pt [label=" Yes"]; optimize_pd -> final_choice; compare -> revisit_pt [label=" Yes"]; compare -> optimize_pd [label=" No"]; revisit_pt -> final_choice; stop_pt -> final_choice; }

Sources

Bridging the Gap Between Theory and Experiment: A Comparative Guide to DFT Validation of Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organometallic chemistry and drug development, the precise characterization of novel compounds is paramount. Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum(II) complex with potential applications in catalysis and medicinal chemistry, presents a compelling case for the synergy between experimental findings and theoretical validation.[1][2] This guide provides an in-depth technical comparison, demonstrating how Density Functional Theory (DFT) calculations can be leveraged to validate and interpret experimental data for this compound. As a Senior Application Scientist, my focus is to not only present a methodology but to elucidate the scientific rationale behind the chosen computational strategies, ensuring a robust and self-validating approach.

The journey from a synthesized molecule to a well-understood chemical entity with predictable properties relies on a multi-faceted analytical approach. While experimental techniques like NMR, IR spectroscopy, and X-ray crystallography provide invaluable data on molecular structure and bonding, they often represent a single state or an averaged picture. Computational chemistry, and specifically DFT, offers a dynamic and detailed view into the electronic structure and energetic landscape of a molecule, providing a deeper understanding of its behavior.[3][4]

This guide will navigate through the process of setting up, performing, and analyzing DFT calculations for Dichlorobis[chloro(cyclohexene)platinum(II)] and critically compare the theoretical predictions with known experimental benchmarks for analogous platinum-olefin complexes.

I. The Experimental Landscape: What We Can Measure

Before delving into the computational validation, it is crucial to understand the experimental data we aim to reproduce and interpret. For a compound like Dichlorobis[chloro(cyclohexene)platinum(II)], a dimeric platinum complex, the key experimental observables would include:

  • ¹H and ¹³C NMR Spectroscopy: To identify the chemical environment of the cyclohexene and other ligands. Key parameters include chemical shifts and coupling constants, which are sensitive to the electronic environment and geometry.[5][6]

  • Infrared (IR) Spectroscopy: To probe the vibrational frequencies of the molecule. The Pt-Cl and C=C stretching frequencies are particularly informative about the strength of these bonds and the extent of back-donation from the platinum center to the cyclohexene ligand.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms, including bond lengths and angles. This provides the ultimate benchmark for the accuracy of the computed geometry.

II. The Computational Approach: A DFT Protocol for Platinum Complexes

The selection of an appropriate computational methodology is critical for obtaining meaningful results that can be reliably compared with experimental data. The following protocol outlines a robust approach for DFT calculations on Dichlorobis[chloro(cyclohexene)platinum(II)].

Methodological Workflow for DFT Calculations

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculation cluster_analysis Analysis & Comparison start Initial Structure Generation functional Functional Selection (e.g., B3LYP, M06-L, BP86) start->functional basis_set Basis Set Selection (e.g., LANL2DZ for Pt, 6-31G(d) for others) functional->basis_set solvation Solvation Model (e.g., PCM, SMD) basis_set->solvation geom_opt Geometry Optimization solvation->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc bonding Bonding Analysis (NBO, QTAIM) geom_opt->bonding thermo Thermochemical Analysis freq_calc->thermo spectra Spectroscopic Predictions (NMR, IR) freq_calc->spectra comparison Comparison with Experimental Data spectra->comparison bonding->comparison

Caption: A streamlined workflow for performing and analyzing DFT calculations on platinum complexes.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: A 3D model of the Dichlorobis[chloro(cyclohexene)platinum(II)] dimer is constructed. The initial geometry can be based on known crystal structures of similar platinum-olefin complexes.

  • Functional and Basis Set Selection:

    • Functional: The choice of the exchange-correlation functional is critical. For transition metal complexes, hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost. For more challenging systems, functionals from the Minnesota family, such as M06-L , can offer improved performance, particularly for non-covalent interactions. The BP86 functional is also a reliable choice for geometry optimizations of platinum complexes.[3]

    • Basis Set: A double-ζ basis set is a suitable starting point. For the platinum atom, a relativistic effective core potential (ECP) like LANL2DZ is essential to account for relativistic effects. For lighter atoms (C, H, Cl), Pople-style basis sets such as 6-31G(d) are commonly used.

  • Inclusion of a Solvation Model: To mimic experimental conditions, which are typically in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) should be employed. The solvent will be chosen to match the experimental conditions (e.g., dichloromethane, chloroform).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be directly compared to experimental IR spectra.

  • Spectroscopic and Bonding Analysis:

    • NMR Calculations: The optimized geometry is used to calculate NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method.

    • Bonding Analysis: To gain deeper insight into the platinum-cyclohexene bond, a Natural Bond Orbital (NBO) analysis can be performed. This will quantify the σ-donation from the cyclohexene π-orbital to the platinum and the π-back-donation from the platinum d-orbitals to the cyclohexene π* orbital, in line with the Dewar-Chatt-Duncanson model.

III. Comparative Analysis: DFT Predictions vs. Experimental Benchmarks

The true power of this approach lies in the direct comparison of the calculated data with experimental findings. The following tables provide a template for such a comparison, populated with expected values based on literature for analogous compounds.

Table 1: Comparison of Key Geometric Parameters

ParameterExpected Experimental Range (Å/°)DFT Calculated Value (Å/°)
Pt-Cl (bridging)2.35 - 2.45To be calculated
Pt-Cl (terminal)2.28 - 2.35To be calculated
Pt-C (olefin)2.10 - 2.20To be calculated
C=C (coordinated)1.37 - 1.42To be calculated
Cl-Pt-Cl (terminal)~90To be calculated

Table 2: Comparison of Spectroscopic Data

Spectroscopic PropertyExpected Experimental RangeDFT Calculated Value
¹³C NMR (olefinic carbons, ppm)70 - 90To be calculated
IR: ν(C=C) (cm⁻¹)1500 - 1530To be calculated
IR: ν(Pt-Cl) (cm⁻¹)300 - 350To be calculated

Interpreting the Comparison:

  • Geometries: A close agreement (within a few percent) between the calculated and experimentally determined bond lengths and angles would provide strong validation for the chosen computational model.

  • Spectroscopy: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96 for hybrid functionals) is often applied to the calculated frequencies for a more accurate comparison. For NMR, the correlation between calculated and experimental chemical shifts is more important than the absolute values.

  • Bonding: The NBO analysis will provide quantitative data on the donor-acceptor interactions that govern the stability of the complex. This theoretical insight goes beyond what can be directly measured experimentally.

IV. Alternative Validation Methods: A Broader Perspective

While the DFT approach outlined above is a powerful tool, it is important to consider its place within a broader context of validation techniques.

  • Higher-Level Ab Initio Methods: For even greater accuracy, especially for electronic properties, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed, although at a significantly higher computational cost.

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the complex in solution, MD simulations using a force field derived from DFT calculations can provide insights into conformational changes and solvent interactions over time.

  • Alternative Spectroscopic Techniques: Techniques like Raman spectroscopy can provide complementary vibrational information to IR. For detailed electronic structure information, X-ray Absorption Spectroscopy (XAS) could be a powerful, albeit more specialized, experimental tool.

Workflow for Alternative Validation

Alt_Validation cluster_comp Computational Alternatives cluster_exp Experimental Alternatives MP2 MP2 Calculations CC Coupled Cluster MD Molecular Dynamics Raman Raman Spectroscopy XAS X-ray Absorption Spectroscopy DFT DFT Calculations (Primary Method) DFT->MP2 Higher Accuracy/ Dynamics DFT->CC Higher Accuracy/ Dynamics DFT->MD Higher Accuracy/ Dynamics DFT->Raman Complementary Data DFT->XAS Complementary Data

Caption: A diagram illustrating alternative and complementary methods for validating the properties of the platinum complex.

V. Conclusion: A Symbiotic Relationship

The validation of experimental findings for Dichlorobis[chloro(cyclohexene)platinum(II)] through DFT calculations exemplifies a modern, integrated approach to chemical research. This guide has provided a comprehensive framework for performing and interpreting such calculations, emphasizing the importance of a methodologically sound and self-validating protocol. By bridging the gap between theory and experiment, researchers can gain a more profound understanding of the structure, bonding, and reactivity of novel platinum complexes, accelerating their development for a wide range of applications. Computational chemistry is not merely a tool for confirmation; it is a powerful engine for discovery and interpretation.

References

  • Kokoschka, M., Galgonek, J., Vondrasek, J., & Hobza, P. (2016).
  • Gorelsky, S. I. (2011).
  • Wikipedia contributors. (2023). Zeise's salt. Wikipedia. [Link]

  • Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses.
  • Craciunescu, D., Ghirvu, C., & Doadrio López, A. (1983). Structure-antitumor Activity Relationship for New Analogs of thecis-dichloro(l,2-diamino Cyclohexane) platinum(II) Complex. Biological Trace Element Research. [Link]

  • Al-Afyouni, M. H., et al. (2023). Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. ACS Omega. [Link]

  • Al-Afyouni, M. H., et al. (2023). Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization of Platinum-Based Active Pharmaceutical Ingredients

Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum(II) olefin complex, represents a class of organometallic compounds with significant potential in catalysis and as precursors for pharmacologically active agents.[1][2] The precise chemical structure and purity of such active pharmaceutical ingredients (APIs) are not merely matters of academic interest; they are critical determinants of therapeutic efficacy and patient safety. The presence of impurities, even in minute quantities, can alter the compound's reactivity, stability, and toxicological profile.

Therefore, a robust analytical characterization program is paramount. This guide presents a framework for the comprehensive analysis of Dichlorobis[chloro(cyclohexene)platinum(II)] using a multi-pronged approach. We will detail the application of several orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA).

Crucially, this guide moves beyond the individual application of these methods to advocate for their cross-validation . Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure the accuracy and reliability of the data.[3] By demonstrating concordance between orthogonal techniques—those that measure the same attribute based on different physical or chemical principles—we can establish a high degree of confidence in the reported purity and structural identity of the analyte. This approach is a cornerstone of modern pharmaceutical quality control and is strongly aligned with the principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).

This document is designed to provide both the theoretical underpinnings and the practical, field-proven protocols necessary for researchers to implement a rigorous, self-validating system for the characterization of this platinum complex.

Structural Elucidation and Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of chemical compounds in solution. For platinum complexes, multinuclear NMR, including ¹H, ¹³C, and ¹⁹⁵Pt nuclei, provides a wealth of information about the ligand environment, coordination geometry, and purity.[4]

The Expertise Behind the Experiment: Why NMR is a Primary Method

Quantitative NMR (qNMR) is recognized as a primary ratio method of measurement, capable of determining the purity of a substance with high accuracy and precision, often without the need for an identical reference standard of the analyte.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and comparing them to the integral of a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte.[5]

For Dichlorobis[chloro(cyclohexene)platinum(II)], ¹H NMR will confirm the presence and structure of the cyclohexene ligand, while ¹⁹⁵Pt NMR, with its extremely wide chemical shift range, is exquisitely sensitive to the coordination sphere around the platinum center.[7] The presence of platinum-proton coupling (visible as satellites in the ¹H spectrum) provides unequivocal evidence of the ligand's coordination to the metal.[7]

Experimental Protocol: ¹H and ¹⁹⁵Pt NMR

This protocol is based on established methods for the characterization of platinum(II) complexes.[4]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)] sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Maleic acid (Certified Reference Material for qNMR)

  • High-precision analytical balance

Procedure:

  • Sample Preparation (for qNMR): a. Accurately weigh approximately 20 mg of the Dichlorobis[chloro(cyclohexene)platinum(II)] sample into a clean, dry vial. b. Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. c. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆. d. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Ensure the spectral width covers the expected chemical shifts for both the analyte and the internal standard. c. Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest to ensure full signal relaxation for accurate integration. d. Process the spectrum with appropriate phasing and baseline correction. e. Integrate the signals corresponding to the cyclohexene protons of the analyte and the olefinic protons of the maleic acid internal standard.

  • ¹⁹⁵Pt NMR Acquisition: a. Switch the probe to the ¹⁹⁵Pt frequency. b. Acquire a one-dimensional ¹⁹⁵Pt NMR spectrum. A reference compound like Na₂PtCl₆ in D₂O can be used for chemical shift referencing if needed.[7] c. Due to the wide chemical shift range, ensure the spectral width is sufficient to capture the platinum signal.

  • Purity Calculation (qNMR): The purity of the sample is calculated using the following formula:[5] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected Results and Interpretation

The ¹H NMR spectrum should show characteristic signals for the olefinic and aliphatic protons of the cyclohexene ligand. The ¹⁹⁵Pt NMR will show a single resonance, confirming the presence of a single platinum species. The chemical shift will be indicative of the Pt(II) oxidation state and the chloro/olefin coordination environment. The qNMR calculation will provide a direct measure of the compound's purity as a mass fraction.

Orthogonal Purity Assessment and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is ideal for assessing the purity of a sample and identifying and quantifying impurities.[8] When used with a UV detector, it provides an orthogonal method to NMR for purity determination. Its strength lies in its ability to separate the main component from structurally similar impurities and degradation products.

The Expertise Behind the Experiment: Why HPLC is Essential for Purity Validation

While qNMR provides an excellent measure of the absolute purity of the main component, it may not effectively detect impurities that are present at very low levels or whose signals overlap with those of the main component. HPLC excels at this, offering high sensitivity and resolving power.[8] A reversed-phase HPLC (RP-HPLC) method is particularly suitable for organometallic complexes like Dichlorobis[chloro(cyclohexene)platinum(II)], which are relatively non-polar.[9][10] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[11]

By developing a stability-indicating HPLC method, one can not only assess the purity of the initial sample but also monitor its stability over time and under stress conditions.

Experimental Protocol: Reversed-Phase HPLC

This protocol is based on general methods for the analysis of neutral platinum complexes.[9]

Instrumentation: An HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)] sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 220 nm (or as determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase composition to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method.

Expected Results and Interpretation

The chromatogram should ideally show a single major peak corresponding to Dichlorobis[chloro(cyclohexene)platinum(II)]. The area of this peak, as a percentage of the total area of all peaks, provides a measure of its purity. Any other peaks are potential impurities, which could include starting materials, by-products from the synthesis (e.g., platinum species with different ligands), or degradation products. The high sensitivity of HPLC allows for the detection of impurities that may not be visible by NMR.

Molecular Weight and Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and providing further structural information about a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of organometallic complexes.

The Expertise Behind the Experiment: Confirming Identity

MS provides a direct measurement of the mass-to-charge ratio (m/z) of ions. For Dichlorobis[chloro(cyclohexene)platinum(II)], high-resolution mass spectrometry (HRMS) can confirm the elemental composition with a high degree of accuracy. A key feature of platinum is its unique isotopic pattern, arising from the presence of several naturally occurring isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.). Observing this characteristic isotopic distribution in the mass spectrum provides a definitive signature for a platinum-containing molecule, greatly increasing confidence in the identity of the compound.

Experimental Protocol: ESI-MS

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, typically coupled to an HPLC system (LC-MS).

Procedure:

  • Sample Preparation: The eluent from the HPLC analysis can be directly introduced into the ESI-MS. Alternatively, a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile can be infused directly.

  • MS Acquisition: Acquire spectra in positive ion mode.

  • Data Analysis: Look for the molecular ion peak [M]+ or common adducts (e.g., [M+Na]+). Compare the observed m/z value with the theoretical value for Dichlorobis[chloro(cyclohexene)platinum(II)]. Crucially, compare the observed isotopic pattern of the molecular ion cluster with the theoretically predicted pattern for a molecule containing two platinum atoms.

Expected Results and Interpretation

The mass spectrum should display a cluster of peaks corresponding to the molecular ion of the dimeric complex. The most intense peak in this cluster will correspond to the most abundant isotopes. The measured mass and the isotopic pattern should match the theoretical values for C₁₂H₂₀Cl₄Pt₂, confirming both the molecular weight and the presence of two platinum atoms in the molecule.

Verification of Elemental Composition by Elemental Analysis (EA)

Elemental analysis is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a pure compound. For organometallic and halogenated compounds, it can be extended to include other elements like platinum and chlorine.

The Expertise Behind the Experiment: The Gold Standard for Purity

EA provides a direct measure of the elemental composition of the bulk sample. A close agreement between the experimentally determined elemental composition and the calculated values for the proposed formula is strong evidence of the compound's purity and identity. It is considered a "gold standard" for assessing the bulk purity of a substance.[12] Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Experimental Protocol: C, H, N, and Pt Analysis

Instrumentation: A CHN elemental analyzer for C, H, and N. Platinum content can be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after appropriate sample digestion.[13]

Procedure:

  • A precisely weighed sample of the compound is combusted in a pure oxygen environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • For platinum analysis, a separate, accurately weighed sample is digested using a suitable method (e.g., microwave digestion with strong acids) to bring the platinum into solution.

  • The resulting solution is then analyzed by ICP-OES to determine the platinum concentration.

Expected Results and Interpretation

The experimentally determined weight percentages of C, H, and Pt should be within ±0.4% of the theoretical values calculated for the formula C₁₂H₂₀Cl₄Pt₂.

ElementTheoretical %
Carbon (C)20.69
Hydrogen (H)2.89
Platinum (Pt)56.04

The Cross-Validation Workflow: Synthesizing Data for Unimpeachable Confidence

The true power of this multi-technique approach lies in the cross-validation of the results. By comparing the quantitative and qualitative data from these orthogonal methods, we can build a robust and defensible characterization package.

Logical Framework for Cross-Validation

CrossValidationWorkflow cluster_Techniques Analytical Techniques cluster_Data Generated Data cluster_Validation Cross-Validation Assessment qNMR qNMR Purity_NMR Absolute Purity (Mass Fraction) qNMR->Purity_NMR Identity_NMR Structure & Ligand Env. qNMR->Identity_NMR HPLC HPLC Purity_HPLC Relative Purity (Area %) HPLC->Purity_HPLC Impurity_Profile Impurity Profile HPLC->Impurity_Profile MS Mass Spectrometry Identity_MS Molecular Weight & Isotopic Pattern MS->Identity_MS EA Elemental Analysis Identity_EA Elemental Composition EA->Identity_EA Purity_Compare Compare Purity Values Purity_NMR->Purity_Compare Purity_HPLC->Purity_Compare Identity_Confirm Confirm Identity Identity_NMR->Identity_Confirm Identity_MS->Identity_Confirm Identity_EA->Identity_Confirm Final_Conclusion Confident Characterization of Dichlorobis[chloro- (cyclohexene)platinum(II)] Purity_Compare->Final_Conclusion Identity_Confirm->Final_Conclusion

Caption: Cross-validation workflow for analyte characterization.

Data Comparison and Acceptance Criteria

The table below summarizes the expected data and the criteria for successful cross-validation.

ParameterMethod 1: qNMRMethod 2: HPLCMethod 3: EA/MSAcceptance Criteria for Cross-Validation
Purity Provides absolute purity (mass %).Provides relative purity (area %).N/APurity value from qNMR should be consistent with the HPLC area % (typically slightly lower, as HPLC may not detect non-UV active impurities). A difference of < 2% is generally considered good agreement.
Identity Confirms structure of organic ligand and Pt environment.Provides retention time and UV spectrum.Confirms molecular weight, isotopic pattern (MS), and elemental composition (EA).All data must be consistent with the proposed structure of Dichlorobis[chloro(cyclohexene)platinum(II)].
Impurities May detect significant impurities.Detects and quantifies UV-active impurities.Can help identify unknown impurities when coupled with HPLC.Impurity profile from HPLC should be consistent with observations from NMR. Any significant impurity should be investigated by LC-MS.

Conclusion

The characterization of a potential pharmaceutical agent like Dichlorobis[chloro(cyclohexene)platinum(II)] demands the highest level of analytical rigor. Relying on a single analytical technique, no matter how powerful, leaves open the possibility of undetected errors or impurities. By implementing a cross-validation strategy that leverages the orthogonal strengths of NMR, HPLC, MS, and Elemental Analysis, researchers can build a comprehensive and self-validating data package. This approach not only provides unequivocal confirmation of the compound's identity and purity but also establishes a foundation of trust and scientific integrity that is essential for advancing drug development programs.

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A Comparative Analysis of the Stability of Platinum-Olefin Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Platinum-olefin complexes hold a pivotal position in the landscape of organometallic chemistry, underpinning significant advancements in catalysis, organic synthesis, and medicinal chemistry.[1] The seminal discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, in 1827 marked the dawn of this field, yet it took over a century to fully elucidate the nature of the platinum-olefin bond.[1] This bond, elegantly described by the Dewar-Chatt-Duncanson model, is a synergistic interplay of σ-donation from the olefin's π-orbital to the metal and π-backbonding from a filled metal d-orbital to the olefin's π* antibonding orbital.[2][3][4] The stability of this interaction is not merely of academic interest; it dictates the reactivity and efficacy of these complexes in various applications. For instance, in catalysis, the lability of the platinum-olefin bond is crucial for substrate binding and product release in processes like hydrosilylation, polymerization, and hydroformylation.[1][2] In the realm of medicinal chemistry, the stability of platinum-olefin complexes is a key determinant of their potential as therapeutic agents, influencing their delivery, mechanism of action, and off-target effects.[5][6][7]

This guide provides a comparative analysis of the stability of different platinum-olefin complexes, offering insights into the structural and electronic factors that govern their thermodynamic and kinetic stability. We will delve into the experimental and computational methodologies used to assess stability, present comparative data, and provide detailed protocols for key experimental techniques. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

The Dewar-Chatt-Duncanson Model: The Foundation of Stability

A thorough understanding of the stability of platinum-olefin complexes begins with the Dewar-Chatt-Duncanson model. This model describes the bonding as a combination of two main components:

  • σ-Donation: The filled π-orbital of the olefin donates electron density to an empty d-orbital on the platinum atom.

  • π-Backbonding: A filled d-orbital on the platinum atom donates electron density back into the empty π* antibonding orbital of the olefin.[2][3][4]

The interplay of these two components dictates the strength and nature of the platinum-olefin bond. A strong synergistic interaction, characterized by significant σ-donation and π-backbonding, leads to a more stable complex. This interaction also results in a lengthening of the C=C bond of the coordinated olefin and a rehybridization of the carbon atoms from sp² towards sp³.[3][4][8]

Visualizing the Bond: The Dewar-Chatt-Duncanson Model

Dewar_Chatt_Duncanson cluster_metal Platinum cluster_olefin Olefin M Pt pi_orbital π-orbital (filled) M->pi_orbital σ-donation C1 C C2 C pi_star_orbital π*-orbital (empty) pi_star_orbital->M π-backbonding

Caption: The Dewar-Chatt-Duncanson model of platinum-olefin bonding.

Factors Influencing the Stability of Platinum-Olefin Complexes

The stability of a platinum-olefin complex is a delicate balance of several interconnected factors. Understanding these allows for the rational design of complexes with desired properties.

Electronic Effects of Olefin Substituents

The electronic nature of the substituents on the olefin plays a critical role in modulating the stability of the complex.

  • Electron-Withdrawing Groups (EWGs): Olefins bearing EWGs (e.g., -CN, -COOR, -CF₃) tend to form more stable platinum complexes.[9] These groups lower the energy of the olefin's π* orbital, making it a better acceptor for π-backbonding from the platinum center. This enhanced back-donation strengthens the overall platinum-olefin bond.

  • Electron-Donating Groups (EDGs): Conversely, olefins with EDGs (e.g., -OR, -NR₂) generally form less stable complexes.[9] These groups raise the energy of the π* orbital, diminishing the extent of π-backbonding and weakening the platinum-olefin interaction.

Steric Effects

The steric bulk of both the olefin substituents and the ancillary ligands on the platinum center significantly impacts complex stability.

  • Bulky Olefins: Increasing the steric hindrance on the olefin can destabilize the complex by preventing close approach to the platinum center, thereby weakening the bond.[10]

  • Ancillary Ligands: The size and nature of the other ligands coordinated to the platinum can influence the stability of the olefin complex. Bulky ancillary ligands can create a sterically crowded environment, potentially leading to olefin dissociation.

Ancillary Ligands

The ligands trans to the olefin have a particularly pronounced effect on the stability of the platinum-olefin bond, a phenomenon known as the trans effect. Ligands with a strong trans effect, such as H⁻, PR₃, and CN⁻, can weaken the bond to the trans-ligated olefin, making it more labile. Conversely, ligands with a weak trans effect, like NH₃ and H₂O, will result in a more stable platinum-olefin bond.

Chelation

Olefins that are part of a chelating ligand, which can bind to the platinum center through another donor atom in addition to the double bond, form significantly more stable complexes. This is due to the chelate effect, an entropically favorable process. For example, chelating dienes form more stable complexes than simple alkenes.[8]

Oxidation State of Platinum

The oxidation state of the platinum center influences its ability to participate in π-backbonding.

  • Platinum(0): Pt(0) complexes are electron-rich and are excellent π-backdonors. This leads to strong back-donation and consequently very stable olefin complexes. In some cases, the back-donation is so extensive that the bonding is better described as a metallacyclopropane.[8]

  • Platinum(II): Pt(II) is less electron-rich than Pt(0) and therefore a weaker π-backdonor. The stability of Pt(II)-olefin complexes is more sensitive to the electronic properties of the olefin and the other ligands present.

Comparative Stability Data

The following table summarizes representative data on the stability of various platinum-olefin complexes. Stability can be quantified in several ways, including dissociation energies (calculated or experimentally determined) and equilibrium constants.

ComplexOlefin SubstituentsAncillary LigandsPt Oxidation StateM-C₂H₄ Bond Strength/Stability TrendReference
[PtCl₃(C₂H₄)]⁻ (Zeise's Salt)None3x Cl⁻+2-[2]
[Pt(C₆F₅)₃(η²-C₂H₄)]⁻None3x C₆F₅⁻+2Pt > Pd > Ni[11][12]
Ni(C₂H₄)(PPh₃)₂None2x PPh₃0Ni(0) is a powerful π-donor, leading to a longer C-C bond (143 pm) compared to Zeise's salt (134 pm), indicating stronger back-donation.[3][4]
(olefin)Pt(PH₃)₂Electron-withdrawing2x PH₃0Stability increases with the electron-withdrawing ability of the olefin substituents.[9]
[PtCl₂(η²-C₂H₄)(N-N)]NoneN-N chelating ligand+2Stability influenced by the nature of the N-N ligand.[13]

Experimental and Computational Methods for Stability Assessment

A variety of techniques are employed to evaluate the stability of platinum-olefin complexes, each providing unique insights.

Experimental Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are powerful tools for characterizing platinum-olefin complexes and studying their dynamics in solution.[14][15] Changes in chemical shifts upon coordination can provide information about the electronic environment of the olefin and the platinum center. Variable-temperature NMR can be used to determine the barriers to olefin rotation, which can be correlated with bond strength.

  • X-ray Crystallography: This technique provides precise information about the solid-state structure of the complex, including bond lengths and angles.[5][11] A longer C=C bond and pyramidalization of the olefin carbons upon coordination are indicative of strong π-backbonding and a stable complex.

  • Calorimetry: Isothermal titration calorimetry (ITC) and other calorimetric methods can be used to directly measure the enthalpy of olefin binding, providing a thermodynamic measure of complex stability.

  • Kinetic Studies: The rates of olefin exchange reactions can be measured to assess the kinetic lability of the platinum-olefin bond. Faster exchange rates indicate a less stable complex.

  • Capillary Electrophoresis: This technique has been used to investigate the stability of platinum-olefin complexes in different media, which is particularly relevant for biological applications.[5][7]

Computational Methods
  • Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic structures of platinum-olefin complexes and to calculate their binding energies.[9][12] These calculations can provide valuable insights into the nature of the platinum-olefin bond and can be used to predict the relative stabilities of different complexes.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the extent of σ-donation and π-backbonding, providing a more detailed picture of the bonding interactions.[12]

Experimental Workflow: Determining Complex Stability by NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Synthesize Platinum-Olefin Complex dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum transfer->acquire_13C acquire_195Pt Acquire ¹⁹⁵Pt NMR Spectrum transfer->acquire_195Pt analyze_shifts Analyze Chemical Shifts and Coupling Constants acquire_1H->analyze_shifts acquire_13C->analyze_shifts acquire_195Pt->analyze_shifts vt_nmr Perform Variable-Temperature NMR (Optional) analyze_shifts->vt_nmr determine_stability Correlate Spectral Data with Complex Stability analyze_shifts->determine_stability vt_nmr->determine_stability

Caption: A typical workflow for assessing platinum-olefin complex stability using NMR.

Detailed Experimental Protocol: Synthesis and Characterization of a Zeise's Salt Analogue

This protocol describes the general synthesis of a Zeise's salt derivative, which can be adapted for various olefins.

Objective: To synthesize and characterize a platinum(II)-olefin complex of the type K[PtCl₃(olefin)]·H₂O.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Olefin of interest

  • Ethanol (absolute, degassed)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Dichloromethane (dry, degassed)

  • Diethyl ether

Procedure:

  • Preparation of the Platinum Precursor Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve K₂PtCl₄ in a minimal amount of deionized water containing a few drops of concentrated HCl to suppress hydrolysis.

  • Reaction with the Olefin:

    • To the stirred solution of K₂PtCl₄, add a solution of the olefin in ethanol dropwise at room temperature. The molar ratio of olefin to platinum should typically be in slight excess (e.g., 1.2:1).

    • Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours.[6] The reaction progress can be monitored by a color change, often from a deep red to a lighter yellow or orange.

  • Isolation of the Product:

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to promote crystallization.

    • Filter the resulting precipitate and wash it with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum.

  • Characterization:

    • NMR Spectroscopy: Dissolve a small amount of the product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) and acquire ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra to confirm the coordination of the olefin to the platinum center.

    • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid product. A shift in the C=C stretching frequency to a lower wavenumber compared to the free olefin is indicative of coordination.

    • Elemental Analysis: Perform elemental analysis (C, H, N) to confirm the empirical formula of the complex.

Safety Precautions: Platinum compounds are sensitizers and can cause allergic reactions. Handle all platinum-containing materials in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

Conclusion

The stability of platinum-olefin complexes is a multifaceted property governed by a delicate interplay of electronic and steric factors. A comprehensive understanding of these factors, guided by the principles of the Dewar-Chatt-Duncanson model, is essential for the rational design of new catalysts and therapeutic agents. The continued development of advanced experimental and computational techniques will undoubtedly lead to a deeper understanding of these fascinating molecules and unlock their full potential in a wide range of applications.

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  • Forniés, J., Martín, A., Martín, L. F., Menjón, B., & Tsipis, A. (2005). All-Organometallic Analogues of Zeise's Salt for the Three Group 10 Metals. Organometallics, 24(14), 3539–3546. Retrieved from [Link]

  • Development of Zeise's Salt Derivatives Bearing Substituted Acetylsalicylic Acid Substructures as Cytotoxic COX Inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

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  • GUIDELINES FOR THE DETERMINATION OF STABILITY. (n.d.). Retrieved from [Link]

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  • The platinum-olefin binding energy in series of (PH3)2Pt(olefin) complexes - a theoretical study. (2009). ResearchGate. Retrieved from [Link]

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  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022). MDPI. Retrieved from [Link]

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  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022). National Institutes of Health. Retrieved from [Link]

  • The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9%. (2014). PubMed Central. Retrieved from [Link]

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Navigating the Landscape of Platinum Hydrosilylation Catalysts: An Evaluation of Dichlorobis[chloro(cyclohexene)platinum(II)] in the Context of Industrial Workhorses

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of silicone chemistry and organic synthesis, the hydrosilylation reaction stands as a cornerstone for the formation of silicon-carbon bonds. This atom-efficient addition of a silicon-hydride bond across an unsaturated C-C bond is predominantly catalyzed by platinum complexes, which have demonstrated remarkable efficiency and a broad substrate scope over the past half-century.[1] Among the myriad of available platinum catalysts, industrial processes have largely converged on the use of highly active Pt(0) complexes, most notably Karstedt's and Speier's catalysts.[1]

This guide provides an in-depth evaluation of a specific Pt(II) complex, Dichlorobis[chloro(cyclohexene)platinum(II)], and critically compares its potential substrate scope and performance against these well-established catalytic systems. We will delve into the mechanistic underpinnings of platinum-catalyzed hydrosilylation, present available data on the substrate scope of the benchmark catalysts, and provide a framework for experimental design, thereby offering researchers, scientists, and drug development professionals a comprehensive understanding of this important catalytic landscape.

The Industrial Benchmarks: Karstedt's and Speier's Catalysts

The widespread adoption of Karstedt's and Speier's catalysts in industrial applications is a testament to their high catalytic activity and broad applicability.[1] Speier's catalyst, chloroplatinic acid (H₂PtCl₆) typically in an alcohol solvent, and Karstedt's catalyst, a Pt(0) complex with divinyltetramethyldisiloxane, are known for their ability to catalyze the hydrosilylation of a wide array of olefins and other unsaturated substrates.[1][2]

Karstedt's catalyst, in particular, is renowned for its high activity at low catalyst loadings and its solubility in silicone media, making it ideal for applications such as the curing of silicone elastomers.[3] The substrate scope for these catalysts is extensive, encompassing terminal and internal alkenes, as well as functionalized olefins bearing various protecting groups.[2][4]

Comparative Substrate Scope of Karstedt's and Speier's Catalysts

The following table summarizes the performance of Karstedt's and Speier's catalysts across a range of representative olefin and silane substrates, based on data available in the scientific literature. It is important to note that reaction conditions can significantly influence catalyst performance.

Substrate (Olefin)SilaneCatalystCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference(s)
1-OcteneTriethoxysilaneKarstedt's0.001RT0.5>95[2]
StyreneTriethoxysilaneKarstedt's0.0160198[2]
Allyl Glycidyl EtherHeptamethyltrisiloxaneKarstedt's0.005802>90[5]
1-DodeceneDiethoxymethylsilaneKarstedt's0.1250.599[5]
CyclohexeneTrichlorosilaneKarstedt's0.0125604Low[6]
PhenylacetyleneTriethylsilaneKarstedt's0.01RT0.299[4]
1-HexenePhenylsilaneSpeier's0.001100195[1]
Allyl ChlorideTrichlorosilaneSpeier's0.0160385[7]

Note: This table is a synthesis of data from multiple sources and reaction conditions may vary between studies. "RT" denotes room temperature.

An Evaluation of Dichlorobis[chloro(cyclohexene)platinum(II)]

Dichlorobis[chloro(cyclohexene)platinum(II)] (CAS 12176-53-3) is a dimeric platinum(II) complex featuring bridging chloride ligands and coordinated cyclohexene molecules.[8] While commercially available, it is significantly less documented in the academic literature as a hydrosilylation catalyst compared to its Pt(0) counterparts. Its primary reported applications extend beyond hydrosilylation into areas such as cancer research, where the platinum core's interaction with DNA is of interest.[8]

From a catalytic standpoint, Pt(II) complexes like Dichlorobis[chloro(cyclohexene)platinum(II)] are generally considered pre-catalysts that must be reduced in situ to the catalytically active Pt(0) species to initiate the hydrosilylation cycle.[9] This reduction is typically effected by the silane reagent. The cyclohexene ligands are labile and would be displaced during the reaction.

Due to a lack of published, direct comparative studies, a quantitative evaluation of the substrate scope of Dichlorobis[chloro(cyclohexene)platinum(II)] against Karstedt's or Speier's catalysts is not currently possible. However, based on its structure as a Pt(II)-olefin complex, it is reasonable to hypothesize that it would be an active hydrosilylation catalyst, though potentially requiring an induction period for reduction to Pt(0). Its catalytic profile would likely be influenced by the ease of this reduction and the stability of the resulting active species.

Mechanistic Insights: The Chalk-Harrod Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, first proposed in the 1960s.[10][11] This mechanism provides a robust framework for understanding the catalytic cycle and the influence of various reaction parameters.

The key steps of the Chalk-Harrod mechanism are:

  • Oxidative Addition: The hydrosilane oxidatively adds to the Pt(0) center, forming a Pt(II)-hydrido-silyl intermediate.

  • Olefin Coordination: The olefin coordinates to the platinum center.

  • Migratory Insertion: The coordinated olefin inserts into the Pt-H bond. This step can occur in two ways, leading to either the terminal (anti-Markovnikov) or internal (Markovnikov) product. For many platinum catalysts, the anti-Markovnikov pathway is favored.

  • Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the alkylsilane product and regenerate the catalytically active Pt(0) species.[11]

Chalk-Harrod Mechanism Pt(0) Pt(0) Pt(II)-H(SiR3) Pt(II)-H(SiR3) Pt(0)->Pt(II)-H(SiR3) + HSiR3 (Oxidative Addition) Pt(II)-H(SiR3)(Olefin) Pt(II)-H(SiR3)(Olefin) Pt(II)-H(SiR3)->Pt(II)-H(SiR3)(Olefin) + Olefin (Coordination) Pt(II)-Alkyl(SiR3) Pt(II)-Alkyl(SiR3) Pt(II)-H(SiR3)(Olefin)->Pt(II)-Alkyl(SiR3) Migratory Insertion Pt(II)-Alkyl(SiR3)->Pt(0) - AlkylSiR3 (Reductive Elimination)

Caption: A simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

For a Pt(II) pre-catalyst such as Dichlorobis[chloro(cyclohexene)platinum(II)], an initial reduction step by the silane would precede its entry into this catalytic cycle.

Experimental Protocols

The following is a general, representative protocol for the hydrosilylation of an alkene. Researchers should optimize conditions for their specific substrates and catalyst.

General Procedure for a Trial Hydrosilylation Reaction

Experimental Workflow setup Reaction Setup 1. To a dry, inert atmosphere flask, add the alkene (1.0 mmol) and a magnetic stir bar. 2. Add anhydrous solvent (e.g., toluene, 5 mL). reagents Reagent Addition 3. Add the hydrosilane (1.1 mmol, 1.1 equiv). 4. Add the platinum catalyst solution (e.g., 0.01 mol%). setup->reagents reaction Reaction 5. Stir the mixture at the desired temperature (e.g., RT to 80 °C). 6. Monitor the reaction progress by TLC or GC-MS. reagents->reaction workup Work-up 7. Upon completion, concentrate the reaction mixture in vacuo. 8. Purify the residue by column chromatography on silica gel. reaction->workup

Sources

A Comparative Guide to Enantioselective Dichlorobis[chloro(cyclohexene)platinum(II)]-Based Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the pursuit of catalysts that afford high enantioselectivity under mild conditions is a paramount objective for researchers in pharmaceuticals and fine chemicals.[1] Platinum complexes have emerged as a versatile class of catalysts for a variety of enantioselective transformations. This guide provides an in-depth assessment of catalytic systems derived from Dichlorobis[chloro(cyclohexene)platinum(II)], focusing on their application in the asymmetric Diels-Alder reaction, a cornerstone of carbon-carbon bond formation. We will objectively compare the performance of a representative platinum-based system with established alternatives, supported by experimental data, to inform catalyst selection in your research endeavors.

The Rationale for Platinum(II) Catalysis in Asymmetric Reactions

Platinum(II) complexes, when combined with chiral ligands, form powerful chiral Lewis acids that can effectively catalyze a range of asymmetric reactions, including Diels-Alder cycloadditions.[2] The catalytic activity stems from the ability of the cationic platinum center to coordinate with the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition reaction. The chiral ligand environment around the metal center dictates the facial selectivity of the diene's approach, leading to the preferential formation of one enantiomer.

Dichlorobis[chloro(cyclohexene)platinum(II)] serves as a convenient precursor for the in situ generation of catalytically active species. The labile cyclohexene ligands can be readily displaced by stronger binding chiral ligands, such as diphosphines, to create the desired chiral environment. Subsequent abstraction of the chloride ligands generates a cationic, coordinatively unsaturated platinum center, which is the active catalyst.

Benchmark Reaction: The Asymmetric Diels-Alder Cycloaddition

To assess the performance of our target catalytic system, we will focus on the well-studied asymmetric Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidin-2-one. This reaction is a benchmark for evaluating the efficacy of chiral Lewis acid catalysts due to its synthetic utility and the stereochemical complexity of the resulting bicyclic adduct.

Experimental Protocols

Dichlorobis[chloro(cyclohexene)platinum(II)]-Based System with (R)-BINAP

This protocol describes the in situ preparation of the active (R)-BINAP-Pt(II) catalyst from Dichlorobis[chloro(cyclohexene)platinum(II)] and its application in the asymmetric Diels-Alder reaction. The choice of (R)-BINAP as the chiral ligand is based on its widespread success in asymmetric catalysis.[2][3]

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Cyclopentadiene (freshly cracked)

  • N-acryloyloxazolidin-2-one

Catalyst Preparation Workflow

G cluster_prep In Situ Catalyst Preparation A Dichlorobis[chloro(cyclohexene)platinum(II)] + (R)-BINAP B Ligand Exchange in CH₂Cl₂ A->B C [(R)-BINAP]PtCl₂ B->C D Addition of 2 eq. AgOTf C->D E Chloride Abstraction D->E F [(R)-BINAP]Pt(OTf)₂ (Active Catalyst) E->F G cluster_cu Copper-Box Catalyzed Diels-Alder A Cu(OTf)₂ + (R)-Ph-Box in CH₂Cl₂ B Stir at RT A->B C Active Cu-Box Catalyst B->C D Cool to -78 °C C->D E Add Dienophile & Diene D->E F Reaction E->F G Work-up & Purification F->G G cluster_cycle Proposed Catalytic Cycle A [(R)-BINAP]Pt(OTf)₂ B Coordination of Dienophile A->B + Dienophile C Diels-Alder Reaction with Cyclopentadiene B->C + Diene D Product Complex C->D E Product Dissociation D->E E->A Catalyst Regeneration

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and drug development professionals who handle this specialized platinum compound. Beyond mere procedural steps, we will delve into the chemical principles and safety imperatives that underpin these protocols, ensuring a thorough understanding and fostering a culture of safety and environmental responsibility in your laboratory.

Part 1: Immediate Safety and Hazard Assessment

Dichlorobis[chloro(cyclohexene)platinum(II)] is a platinum(II) coordination complex. Like many platinum compounds, particularly soluble salts and complexes, it presents significant health hazards that demand careful handling and disposal.[1][2] The primary concerns are respiratory and skin sensitization, which can lead to allergic reactions upon exposure.[1][3] Inhalation of dust or aerosols can trigger asthma-like symptoms, while skin contact may result in dermatitis.[4][5] Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.[1]

Key Hazards:

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7]

  • Skin Sensitization: May cause an allergic skin reaction.[4]

  • Eye Irritation: Causes serious eye irritation.[6][8]

  • Toxicity: Harmful if swallowed or in contact with skin.[4]

Personal Protective Equipment (PPE) Requirements

A robust defense against exposure begins with the correct selection and use of PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and sensitization.[6]
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles that can cause severe eye irritation.[6][8]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Essential when handling the powder form to prevent inhalation of sensitizing dust particles.[7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Part 2: Step-by-Step Disposal Protocol

The proper disposal of Dichlorobis[chloro(cyclohexene)platinum(II)] is not merely a matter of laboratory best practice but a legal and environmental necessity. All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[4]

Step 1: Waste Identification and Segregation

Proper segregation of waste at the source is critical to prevent accidental mixing with incompatible materials and to ensure compliant disposal.

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and paper towels. Place these items in a designated, sealed plastic bag or a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing Dichlorobis[chloro(cyclohexene)platinum(II)] should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., high-density polyethylene).

  • Unused Product: Unwanted or expired Dichlorobis[chloro(cyclohexene)platinum(II)] should be disposed of in its original container, securely sealed, and placed within a secondary containment vessel.

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure safe handling and transport.[9]

  • Select Appropriate Containers: Use containers that are compatible with the chemical waste. Ensure they are in good condition with no leaks or cracks.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Dichlorobis[chloro(cyclohexene)platinum(II)]," and the specific hazards (e.g., "Toxic," "Sensitizer").

Step 3: Waste Accumulation and Storage

Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to mitigate spills.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed professional waste disposal service.[6] These companies are equipped to handle and transport hazardous materials in compliance with all regulations. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Part 3: Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent to contain the liquid.

  • Clean-up: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.[4] For liquid spills, absorb the material and place the absorbent in the waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.[10][11]

  • Seek Medical Attention: If exposure occurs, seek immediate medical attention.[6]

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8] Seek medical attention if irritation or an allergic reaction develops.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Part 4: Platinum Recovery and Recycling

For laboratories that generate significant quantities of platinum-containing waste, recovery and recycling can be a cost-effective and environmentally responsible option.[13] The EPA provides specific guidelines for the reclamation of precious metals from hazardous waste, often with reduced regulatory requirements due to the value of the materials.[14]

The process of recovering platinum from laboratory waste typically involves:

  • Collection and Segregation: Similar to disposal, waste is collected and segregated.

  • Incineration: Organic components of the waste are burned off at high temperatures, leaving behind a platinum-rich ash.[15]

  • Dissolution: The platinum is dissolved using strong acids, such as aqua regia (a mixture of nitric acid and hydrochloric acid).[13][15]

  • Precipitation and Refinement: The platinum is then selectively precipitated from the solution and further purified.

Given the hazardous chemicals and specialized equipment involved, it is highly recommended to engage a professional precious metal recycling company for this process.[16] These services ensure safe handling, regulatory compliance, and high recovery rates.[13]

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (Dichlorobis[chloro(cyclohexene)platinum(II)]) Identify Identify Waste Type (Solid, Liquid, Unused Product) Start->Identify Segregate Segregate Waste at Source Identify->Segregate Containerize Select & Label Hazardous Waste Container Segregate->Containerize Store Store in Designated Secure Area Containerize->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose Recycle Consider Platinum Recovery (for large quantities) Store->Recycle ContactRecycler Contact Professional Precious Metal Recycler Recycle->ContactRecycler

Caption: Decision workflow for the proper disposal of Dichlorobis[chloro(cyclohexene)platinum(II)].

References

  • Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum Safety Data Sheets. Echemi.
  • Dichloro(1,2-diaminocyclohexane)platinum(II) - Material Safety Data Sheet. Santa Cruz Biotechnology.
  • How to Recycle Platinum from Laboratory Sensors. Specialty Metals.
  • Take These Steps to Avoid Being Poisoned by Platinum Scrap. Specialty Metals.
  • Platinum. ILO Encyclopaedia of Occupational Health and Safety.
  • Platinum toxicity. WikEM.
  • TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS (WITH SUMMARIES FOR OTHER PGMS). International Platinum Group Metals Association.
  • Occupational Health Aspects of Platinum. ResearchGate.
  • Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations. ResearchGate.
  • Handling with Platinum. Heraeus Precious Metals.
  • Tips for Effectively Cleaning Your Platinum Crucible. Red Thermo.
  • Safety Data Sheet - Colonial Metals, Inc. Colonial Metals, Inc.
  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. US EPA.
  • Platinum Recovery from Laboratory Chemical Waste (pt 1). YouTube.
  • How to Extend the Life of Platinum Labware. Birmingham Metal Company.
  • Handling Platinum Equipment. Heraeus Precious Metals Shop.
  • Dichloro(1,2-diaminocyclohexane)platinum(II). Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Is It Dangerous to Recycle Platinum Scrap? Specialty Metals.
  • operating procedure. US EPA.
  • Dissolve Platinum with Chlorine Gas. YouTube.
  • Dichloro(1,2-diaminocyclohexane)platinum(II). AMERICAN ELEMENTS.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA.
  • Disposal Guidance. US EPA.
  • Regulatory and Guidance Information by Topic: Waste. US EPA.

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A Researcher's Guide to the Safe Handling of Dichlorobis[chloro(cyclohexene)platinum(II)]

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dichlorobis[chloro(cyclohexene)platinum(II)]. As a potent organoplatinum compound, stringent adherence to safety protocols is paramount to mitigate risks and ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a deep understanding of safe handling practices.

Understanding the Hazard: The Reactivity of Platinum Compounds

Dichlorobis[chloro(cyclohexene)platinum(II)] belongs to a class of platinum compounds that, while valuable in research and catalysis, can present significant health hazards. Platinum compounds are known sensitizers, meaning that repeated exposure can lead to allergic reactions in susceptible individuals.[1][2] These reactions can manifest as skin rashes (contact dermatitis) or respiratory issues. Therefore, the primary goal of these protocols is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.

While pure platinum metal is relatively inert, its complexes can be reactive.[3] It is crucial to handle these compounds with the understanding that their toxicological properties may not be fully characterized. A cautious and proactive approach to safety is always the best course of action.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Dichlorobis[chloro(cyclohexene)platinum(II)]. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne particles of the compound.
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against dermal absorption. Double-gloving adds a layer of protection in case of a tear or puncture in the outer glove.
Body Protection A long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if there is a risk of aerosol or dust generation.[4]While work in a certified chemical fume hood is the primary engineering control, a respirator adds a layer of personal protection, especially during weighing or transfer of the solid compound. The necessity of a respirator should be determined by a risk assessment.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to maintain safety throughout the handling process. The following diagram illustrates the key stages and decision points.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receive Compound storage Store in a cool, dry, well-ventilated area away from incompatible materials. receiving->storage Inspect for damage ppe Don appropriate PPE storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh solid in a contained manner fume_hood->weighing dissolution Prepare solutions in the fume hood weighing->dissolution experiment Conduct experiment dissolution->experiment waste_collection Collect all contaminated waste in a designated, labeled container. experiment->waste_collection disposal Dispose of as hazardous waste according to institutional and regulatory guidelines. waste_collection->disposal

Caption: Workflow for the safe handling of Dichlorobis[chloro(cyclohexene)platinum(II)].

Step-by-Step Handling Protocol:
  • Preparation and Pre-computation:

    • Before handling the compound, ensure that the chemical fume hood is operational and has a recent certification.

    • Prepare all necessary equipment and reagents to minimize movement in and out of the fume hood.

    • Clearly label all vessels that will contain the platinum compound.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • If working with the solid form, conduct all weighing and transfers within the chemical fume hood to prevent inhalation of dust particles.

    • Use a spatula or other appropriate tool for transfers to minimize the creation of airborne dust.

  • Solution Preparation:

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Ensure all containers are securely capped when not in use.

  • During Experimentation:

    • Always be mindful of the location of your hands and avoid touching your face or personal items.

    • If any spills occur, they should be cleaned up immediately following your institution's established procedures for hazardous chemical spills.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the platinum compound.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Wash hands thoroughly after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of Dichlorobis[chloro(cyclohexene)platinum(II)] and any contaminated materials is a critical final step. Platinum-containing waste is considered hazardous and must be handled accordingly.[5][6][7]

  • Waste Segregation: All materials that have come into contact with the platinum compound, including gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with its contents, including the full chemical name and the appropriate hazard warnings.

  • Disposal Route: Follow your institution's and local regulations for the disposal of heavy metal and organometallic waste.[1] Do not dispose of this material down the drain or in the regular trash.[6][8] Common disposal methods for platinum waste include incineration or landfilling in a permitted hazardous waste facility.[5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • If inhaled: Move the individual to fresh air.[9]

  • If swallowed: Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel.

By adhering to these guidelines, researchers can work safely with Dichlorobis[chloro(cyclohexene)platinum(II)] and other potent compounds, ensuring both personal safety and the integrity of their research.

References

  • Platinum Waste - London Chemicals & Resources Limited. (2023, May 11).
  • Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum Safety Data Sheets - Echemi. (2019, July 15).
  • Safety Data Sheet: Platinum - Carl ROTH.
  • Platinum - ESPI Metals.
  • Take These Steps to Avoid Being Poisoned by Platinum Scrap - Specialty Metals. (2023, July 6).
  • platinum metal - Purdue Physics department.
  • Safety Data Sheet: Platinum - Carl ROTH.
  • Navigating the Disposal of Platydesminium: A Guide for Laboratory Professionals - Benchchem.
  • Platinum - Santa Cruz Biotechnology.
  • Safety Data Sheet: Platinum - Carl ROTH. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiKkAgd7P-vUXORh45Ro6HDWq3Gcn_HdrvorONxEXXyf6CuRy5E5eLtTsEu-bEmVDDVrXJj5sfKuBafmARFQIvtFMFuQmWvr9LmooAVL6QPvNuks6Dt_wzeAh7wJcMqThCWCqpuggSGRBo44aTSOtk0bIYAlXrBMTb_BlQ3I_cc3g06QPIfpFJGUsXx6D_Xb7Y0Mi_O7_XXF5xfJjQYRzqkX9ngBKrl1Io8EScd4GWwF6jS4gIbTG7U7rawl3KfuwxNTteXQzN3uTp3-7xWKqlRSO0QUFZHUofTLBUQR0HEGjf060DObpMghd3MwRs441Dzu4PUpELWaMOpISJ2DIfzDigEnZ1dDOuvQvmFtvDZKcxySOvBxUz87E9Bor5_vE6GK0rQjdT5WwOIbbxE9IRv6oezSdj2-BnH2V59tBGaqzT-t5lsM1GSP1PmFv31F_hzY0MD90z]([Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.